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  • Product: Nopol
  • CAS: 128-50-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure and Stereochemistry of Nopol

For Researchers, Scientists, and Drug Development Professionals Abstract Nopol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in organic synthesis, particularly for the development of novel therap...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutic agents. Its rigid bicyclo[3.1.1]heptane framework and versatile hydroxyl group make it an attractive starting material for creating structurally diverse molecules with significant biological activity. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic properties of Nopol, with a focus on its applications in drug discovery and development.

Structure and Stereochemistry

Nopol is chemically known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol. Its structure consists of a pinene backbone with a primary alcohol functional group attached to a vinyl carbon. The presence of two chiral centers in the bicyclic system gives rise to different stereoisomers. The most commonly utilized and commercially available form is (1R)-(-)-Nopol.

Absolute Configuration

The absolute configuration of the chiral centers in (-)-Nopol is 1R, 5S. The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration to these stereocenters. The bridged nature of the bicyclic system imparts a high degree of conformational rigidity to the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (1R)-(-)-Nopol is presented below.

Table 1: Physicochemical Properties of (1R)-(-)-Nopol
PropertyValueReference
Molecular FormulaC₁₁H₁₈O[Sigma-Aldrich]
Molecular Weight166.26 g/mol [Sigma-Aldrich]
AppearanceViscous liquid[Sigma-Aldrich]
Density0.973 g/mL at 25 °C[Sigma-Aldrich]
Boiling Point230-240 °C[Sigma-Aldrich]
Optical Activity [α]²⁴/D-37° (neat)[Sigma-Aldrich]
Refractive Index (n20/D)1.493[Sigma-Aldrich]
Table 2: Spectroscopic Data for (1R)-(-)-Nopol
¹H NMR (CDCl₃, 600 MHz) δ (ppm) ¹³C NMR (CDCl₃, 150 MHz) δ (ppm) IR (KBr) ν (cm⁻¹)
5.36–5.35 (1H, m)144.723370
3.62–3.58 (2H, m)119.383025
2.40 (1H, dt, J = 8.6, 5.6 Hz)59.982991
2.32–2.21 (4H, m)45.612914
2.14–2.10 (1H, m)40.722831
2.05 (1H, td, J = 5.6, 1.4 Hz)40.221468
1.51 (1H, s)37.901381
1.29 (3H, s)31.761368
1.16 (1H, d, J = 8.6 Hz)31.391046
0.86 (3H, s)26.25
21.19

Data compiled from a study on Nopol-based 1,2,4-triazole-thioether compounds as potential antifungal agents.[1]

Synthesis of (1R)-(-)-Nopol

(1R)-(-)-Nopol is primarily synthesized via the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde.

General Reaction Scheme

The synthesis of Nopol is achieved through the reaction of (-)-β-pinene with paraformaldehyde, typically in the presence of a Lewis or Brønsted acid catalyst.

G cluster_products Product b_pinene (-)-β-Pinene catalyst Acid Catalyst (e.g., ZnCl₂, H₂SO₄) paraformaldehyde Paraformaldehyde nopol (1R)-(-)-Nopol catalyst->nopol Prins Reaction

General scheme for the synthesis of Nopol via the Prins reaction.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (1R)-(-)-Nopol.

Materials:

  • (-)-β-Pinene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous zinc chloride and the anhydrous solvent.

  • (-)-β-Pinene is added to the stirred suspension.

  • Paraformaldehyde is added portion-wise to the reaction mixture.

  • The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for a set period (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield pure (1R)-(-)-Nopol.

Note: Reaction conditions such as catalyst, solvent, temperature, and reaction time can significantly influence the yield and selectivity of the reaction.

Applications in Drug Development

Nopol's rigid, chiral scaffold makes it an excellent starting material for the synthesis of a wide range of biologically active molecules.

Nopol Derivatives as Bioactive Agents

Several studies have demonstrated the potential of Nopol derivatives in various therapeutic areas.

  • Antifungal Agents: Novel Nopol-derived 1,3,4-thiadiazole-thiourea and 1,2,4-triazole-thioether compounds have been synthesized and shown to exhibit significant in vitro antifungal activity against a panel of plant pathogens.[1][2] For instance, certain 1,2,4-triazole-thioether derivatives of Nopol displayed potent inhibition of Physalospora piricola.[1]

  • Antiplasmodial Agents: Nopol-based quinoline derivatives have been investigated as potential antiplasmodial agents for the treatment of malaria. These compounds have shown promising activity, comparable to that of known antimalarials like primaquine.[3]

The general workflow for the development of these bioactive Nopol derivatives is outlined below.

G start (1R)-(-)-Nopol (Chiral Building Block) modification Chemical Modification (e.g., oxidation, esterification) start->modification intermediate Nopol Intermediate (e.g., Nopol aldehyde) modification->intermediate coupling Coupling with Bioactive Moieties (e.g., 1,3,4-thiadiazole, quinoline) intermediate->coupling derivatives Novel Nopol Derivatives coupling->derivatives bioassay In Vitro & In Vivo Biological Assays derivatives->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead Lead Compound Identification sar->lead

Workflow for the development of bioactive Nopol derivatives.
Nopol as a Chiral Synthon

Beyond its use in generating libraries of bioactive derivatives, Nopol serves as a valuable chiral synthon in the total synthesis of complex natural products. The well-defined stereochemistry of Nopol can be transferred to the target molecule, providing an efficient route to enantiomerically pure compounds. This "chiral pool" approach is a powerful strategy in modern organic synthesis.

Conclusion

(1R)-(-)-Nopol is a readily accessible and versatile chiral building block with significant potential in organic synthesis and drug development. Its unique structural and stereochemical features provide a robust platform for the design and synthesis of novel bioactive molecules. The continued exploration of Nopol-based chemistry is expected to yield new therapeutic agents and advance the field of asymmetric synthesis.

References

Exploratory

An In-depth Technical Guide to the Synthesis of Nopol from β-Pinene and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of Nopol, a valuable bicyclic primary alcohol, through the Prins reaction of β-pinen...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nopol, a valuable bicyclic primary alcohol, through the Prins reaction of β-pinene and formaldehyde. Nopol and its derivatives are significant intermediates in the fragrance, agrochemical, and pharmaceutical industries. This document details the underlying reaction mechanism, offers explicit experimental protocols for both homogeneous and heterogeneous catalytic systems, presents a comparative analysis of various synthetic routes, and outlines the logical workflow for catalyst selection and reaction optimization.

Reaction Mechanism and Fundamentals

The synthesis of Nopol from β-pinene and formaldehyde proceeds via an ene reaction, a type of Prins reaction. The reaction is catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism involves the following key steps:

  • Activation of Formaldehyde: The acid catalyst activates the formaldehyde, making it a more potent electrophile.

  • Electrophilic Attack: The electron-rich double bond of β-pinene attacks the activated formaldehyde, forming a carbocation intermediate.

  • Proton Transfer: A subsequent proton transfer leads to the formation of the final product, Nopol.

The reaction's efficiency and selectivity are highly dependent on the choice of catalyst, solvent, temperature, and the molar ratio of the reactants.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Nopol using both a traditional homogeneous catalyst (Zinc Chloride) and a modern, reusable heterogeneous catalyst (Zn-Beta Zeolite).

Homogeneous Catalysis: Zinc Chloride Method

This protocol outlines the classic approach to Nopol synthesis using anhydrous zinc chloride as the catalyst.

Materials:

  • β-Pinene (99%)

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene (anhydrous)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous toluene.

  • Addition of Reactants: To the toluene, add β-pinene and paraformaldehyde.

  • Catalyst Addition: Carefully add anhydrous zinc chloride to the reaction mixture while stirring.

  • Reaction: Heat the mixture to the desired reaction temperature (typically 80-115°C) and maintain it under a nitrogen atmosphere with vigorous stirring for the specified reaction time (typically 2-10 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize the catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (toluene) from the filtrate under reduced pressure using a rotary evaporator.

    • The crude Nopol can be further purified by vacuum distillation to obtain the final product of high purity.

Heterogeneous Catalysis: Zn-Beta Zeolite Method

This protocol details a greener and more sustainable approach using a reusable Zn-beta zeolite catalyst.[1]

2.2.1. Catalyst Preparation: Zn-Beta Zeolite [1]

Materials:

  • H-Beta Zeolite

  • Zinc Nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Deionized water

  • Beaker

  • Reflux condenser

  • Stirring hotplate

  • Filtration apparatus

  • Oven

  • Muffle furnace

Procedure:

  • Ion-Exchange:

    • Prepare a 0.5 M aqueous solution of zinc nitrate.

    • Disperse H-beta zeolite in the zinc nitrate solution (liquid to solid weight ratio of 10).[1]

    • Heat the suspension to reflux with stirring for 8 hours.[1]

    • Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and dry at 120°C for 8 hours.[1]

    • Repeat the ion-exchange procedure to maximize the zinc loading.[1]

  • Calcination: Calcine the dried Zn-exchanged zeolite in a muffle furnace at 550°C for 4 hours.[1] The resulting solid is the Zn-beta zeolite catalyst.

2.2.2. Nopol Synthesis

Materials:

  • β-Pinene (99%)

  • Paraformaldehyde

  • Zn-Beta Zeolite catalyst

  • Benzonitrile (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Centrifuge or filtration setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-pinene, paraformaldehyde, benzonitrile, and the prepared Zn-beta zeolite catalyst.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 10 hours. Monitor the reaction progress by GC.

  • Catalyst Recovery: After the reaction, cool the mixture to room temperature. The solid Zn-beta zeolite catalyst can be recovered by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

  • Work-up and Purification: The liquid product mixture can be purified by fractional distillation under reduced pressure to isolate Nopol.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of Nopol, allowing for a direct comparison of different catalytic systems and reaction conditions.

Table 1: Homogeneous Catalysis with Zinc Chloride

Catalystβ-Pinene:Formaldehyde Molar RatioSolventTemperature (°C)Reaction Time (h)β-Pinene Conversion (%)Nopol Selectivity (%)Reference
ZnCl₂1:2Toluene115-12027597[2]

Table 2: Heterogeneous Catalysis with Metal Oxides on SiO₂

Catalystβ-Pinene:Paraformaldehyde Molar RatioSolventTemperature (°C)Reaction Time (h)β-Pinene Conversion (%)Nopol Selectivity (%)Reference
25 wt% MoO₃–SiO₂1:2Benzonitrile80247798.7[3]
25 wt% ZnO–SiO₂1:2Benzonitrile80247296.3[3]

Table 3: Heterogeneous Catalysis with Zeolites

Catalystβ-Pinene:Paraformaldehyde Molar RatioSolventTemperature (°C)Reaction Time (h)β-Pinene Conversion (%)Nopol Selectivity (%)Reference
Zn-Beta Zeolite1:2Benzonitrile9010>99~99[3]

Table 4: Heterogeneous Catalysis with Other Solid Acids

Catalystβ-Pinene:Paraformaldehyde Molar RatioSolventTemperature (°C)Reaction Time (h)β-Pinene Conversion (%)Nopol Selectivity (%)Reference
Sulfated Zirconia1:2Benzonitrile802>99~99[3]
ZnCr mixed oxide1:2Not specifiedNot specified297100[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the Nopol synthesis process.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst beta-Pinene beta-Pinene Activated_Formaldehyde Activated Formaldehyde beta-Pinene->Activated_Formaldehyde Electrophilic Attack Formaldehyde Formaldehyde Acid_Catalyst Acid Catalyst (e.g., ZnCl2, Zeolite) Formaldehyde->Acid_Catalyst Activation Acid_Catalyst->Activated_Formaldehyde Carbocation_Intermediate Carbocation Intermediate Activated_Formaldehyde->Carbocation_Intermediate Nopol Nopol Carbocation_Intermediate->Nopol Proton Transfer

Caption: Reaction mechanism for the acid-catalyzed synthesis of Nopol.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage Reaction_Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reagent_Addition 2. Add β-Pinene, Paraformaldehyde, Solvent Reaction_Setup->Reagent_Addition Catalyst_Addition 3. Add Catalyst (Homogeneous or Heterogeneous) Reagent_Addition->Catalyst_Addition Reaction_Execution 4. Heat and Stir (Monitor Progress) Catalyst_Addition->Reaction_Execution Quenching 5. Quench Reaction (e.g., NaHCO3 for ZnCl2) Reaction_Execution->Quenching Extraction 6. Liquid-Liquid Extraction Quenching->Extraction Drying 7. Dry Organic Layer (e.g., MgSO4) Extraction->Drying Solvent_Removal 8. Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification 9. Final Purification (Vacuum Distillation) Solvent_Removal->Purification Catalyst_Selection_Logic Start Start: Define Synthesis Goals High_Yield_Purity Primary Goal: High Yield & Purity? Start->High_Yield_Purity Reusability_Green Secondary Goal: Reusability & Green Chemistry? High_Yield_Purity->Reusability_Green Yes Homogeneous Consider Homogeneous Catalyst (e.g., ZnCl2) - High activity - Difficult to separate High_Yield_Purity->Homogeneous No (focus on simplicity) Reusability_Green->Homogeneous No Heterogeneous Consider Heterogeneous Catalyst (e.g., Zeolite, Sulfated Zirconia) - Easy separation & reuse - Potentially milder conditions Reusability_Green->Heterogeneous Yes Optimization Optimize Reaction Conditions: - Temperature - Molar Ratio - Catalyst Loading - Solvent Homogeneous->Optimization Heterogeneous->Optimization

References

Foundational

The Occurrence and Extraction of Nopol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the natural sources of Nopol, a bicyclic monoterpenoid alcohol, and the methodologies for its isolatio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Nopol, a bicyclic monoterpenoid alcohol, and the methodologies for its isolation and purification. While Nopol is found in various natural sources, it is often present as a minor constituent. Industrially, it is primarily produced semi-synthetically from β-pinene, a major component of turpentine. This document details the natural occurrence of Nopol and its precursors, alongside comprehensive experimental protocols for its extraction and purification from these sources.

Natural Sources of Nopol and Related Terpenoids

Nopol has been identified in a variety of plant species and bee products. However, its concentration can vary significantly depending on the geographical origin, harvesting time, and the specific chemotype of the plant. The following table summarizes the quantitative analysis of Nopol and its direct precursor, β-pinene, in some notable natural sources. Due to the limited availability of direct quantitative data for Nopol, the content of its precursor is also included to indicate potential sources for semi-synthesis.

Natural SourcePlant Part/ProductCompoundConcentration (% of Essential Oil)Analytical Method
Daucus carota (Wild Carrot)SeedsCarotolup to 66.78%GC-MS
Rosmarinus officinalis (Rosemary)Leavesα-Pinene10.2% - 12.3%GC-MS
1,8-Cineole38.5% - 52.8%GC-MS
Camphor11.9% - 17.1%GC-MS
PropolisResinNot typically quantifiedComplex mixtureGC-MS

Note: Carotol is a sesquiterpenoid alcohol structurally related to Nopol. Data for direct Nopol concentration in these sources is not consistently available in the literature. The major components of Rosemary essential oil are provided for context.

Experimental Protocols for Isolation and Purification

The isolation of Nopol from natural sources typically involves the extraction of the essential oil followed by purification techniques to separate the alcoholic fraction. The following are detailed methodologies for key experimental procedures.

Steam Distillation for Essential Oil Extraction from Plant Material

This protocol is suitable for extracting essential oils from plant materials such as Daucus carota seeds and Rosmarinus officinalis leaves.

Materials and Equipment:

  • Fresh or dried plant material (e.g., carrot seeds, rosemary leaves)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glassware (beakers, flasks)

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for steam penetration. For fresh material, chopping or crushing is sufficient.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the still pot. Add distilled water to the boiling flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material in the still pot, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: Collect the distillate, which is a mixture of water and essential oil, in the receiving flask. The essential oil, being less dense than water, will typically form a layer on top.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer, and collect the upper essential oil layer.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C.

Fractional Distillation for the Purification of Nopol

This protocol is designed to separate Nopol from other components of the essential oil based on differences in boiling points.

Materials and Equipment:

  • Crude essential oil containing Nopol

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum pump (optional, for reduced pressure distillation)

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil and boiling chips in the round-bottom flask.

  • Heating: Gently heat the flask using the heating mantle. The mixture will begin to boil, and the vapors will rise into the fractionating column.

  • Fractionation: The fractionating column allows for repeated condensation and vaporization cycles, enriching the vapor with the more volatile components. Monitor the temperature at the top of the column.

  • Collection of Fractions: Collect the distillate in separate receiving flasks based on the boiling point ranges of the expected components. Lower boiling point terpenes will distill first. Nopol has a boiling point of approximately 235°C at atmospheric pressure. The distillation can be performed under reduced pressure to lower the boiling point and prevent degradation of the compound.

  • Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the highest concentration of Nopol.

  • Pooling and Storage: Combine the fractions rich in Nopol and store in a sealed, dark glass vial.

Column Chromatography for High-Purity Nopol

This protocol is used for the final purification of Nopol from the enriched fractions obtained from fractional distillation.

Materials and Equipment:

  • Nopol-enriched fraction from essential oil

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Glass wool or fritted disc

  • Sand

  • Elution flasks or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Place a small piece of glass wool at the bottom of the chromatography column. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a packed bed.

  • Sample Loading: Dissolve the Nopol-enriched fraction in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of labeled flasks or test tubes.

  • Monitoring: Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining agent.

  • Isolation of Nopol: Identify the fractions containing pure Nopol based on the TLC analysis.

  • Solvent Removal: Combine the pure Nopol fractions and remove the solvent using a rotary evaporator to obtain the purified Nopol.

Visualizations

Biosynthesis of β-Pinene

The following diagram illustrates a simplified biosynthetic pathway for β-pinene, the primary precursor for the semi-synthesis of Nopol. The pathway starts from geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.

Biosynthesis_of_Beta_Pinene GPP Geranyl Pyrophosphate (GPP) Pinene_Synthase Pinene Synthase GPP->Pinene_Synthase Beta_Pinene (-)-β-Pinene Pinene_Synthase->Beta_Pinene Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Daucus carota seeds) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Crude_Essential_Oil Crude Essential Oil Steam_Distillation->Crude_Essential_Oil Fractional_Distillation Fractional Distillation Crude_Essential_Oil->Fractional_Distillation Nopol_Enriched_Fraction Nopol-Enriched Fraction Fractional_Distillation->Nopol_Enriched_Fraction Column_Chromatography Column Chromatography Nopol_Enriched_Fraction->Column_Chromatography Pure_Nopol Pure Nopol Column_Chromatography->Pure_Nopol

Exploratory

Spectroscopic Profile of Nopol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Nopol (2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol), a bicyclic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nopol (2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol), a bicyclic monoterpenoid alcohol. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of Nopol and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Nopol.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for Nopol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.25br s1HCH =C
3.65t2H-CH ₂OH
2.0-2.4m5HAllylic & Ring Protons
1.5-1.7m2HRing Protons
1.25s3HCH
0.82s3HCH
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Nopol

Chemical Shift (δ) ppmCarbon Atom
144.4C=CH
118.9C=C H
61.1-C H₂OH
45.6Ring Carbon
40.8Ring Carbon
38.0Ring Carbon
31.6Ring Carbon
31.3Ring Carbon
26.3C H₃
21.1C H₃
Experimental Protocol for NMR Spectroscopy

The following provides a general protocol for acquiring NMR spectra of Nopol. Specific instrument parameters may need to be optimized.

  • Sample Preparation: A solution of Nopol is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer is used for data acquisition. For ¹H NMR, an instrument with a proton frequency of at least 300 MHz is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single peaks for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: IR Spectroscopic Data for Nopol

Wavenumber (cm⁻¹)IntensityAssignment
3330Strong, BroadO-H stretch (alcohol)
3030Medium=C-H stretch (alkene)
2920StrongC-H stretch (alkane)
1660MediumC=C stretch (alkene)
1470, 1370MediumC-H bend (alkane)
1050StrongC-O stretch (primary alcohol)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample like Nopol, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[1] Alternatively, a solution can be prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum of the empty sample compartment (or the solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

MS Data

The mass spectrum of Nopol shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the structure of the molecule.

Table 4: Mass Spectrometry Data for Nopol

m/zRelative Intensity (%)Possible Fragment
1665[M]⁺ (Molecular Ion)
14810[M - H₂O]⁺
13320[M - H₂O - CH₃]⁺
12130
107100
9385
7995
6950
4170
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of volatile compounds like Nopol.[2][3] In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: An ion detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like Nopol.

Spectroscopic_Analysis_Workflow Sample Chemical Compound (e.g., Nopol) Prep_NMR Sample Preparation (Dissolve in CDCl3) Sample->Prep_NMR Prep_IR Sample Preparation (Neat liquid film) Sample->Prep_IR Prep_MS Sample Introduction (GC-MS) Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy (FTIR) Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Data_NMR Acquire NMR Data (FID) NMR->Data_NMR Data_IR Acquire IR Data (Interferogram) IR->Data_IR Data_MS Acquire MS Data (Ion count vs. m/z) MS->Data_MS Process_NMR Data Processing (Fourier Transform, Phasing) Data_NMR->Process_NMR Process_IR Data Processing (Fourier Transform) Data_IR->Process_IR Process_MS Data Processing (Spectrum Generation) Data_MS->Process_MS Analysis Structural Elucidation & Characterization Process_NMR->Analysis Process_IR->Analysis Process_MS->Analysis

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

References

Foundational

The Biological Versatility of Nopol Derivatives: A Technical Guide for Researchers

Abstract Nopol, a bicyclic primary alcohol derived from the abundant natural resource β-pinene, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological activities. T...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nopol, a bicyclic primary alcohol derived from the abundant natural resource β-pinene, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current state of research into the biological properties of Nopol derivatives, with a particular focus on their antifungal, antiplasmodial, anticancer, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the potential mechanisms of action, including relevant signaling pathways. The information presented herein aims to facilitate further investigation and development of Nopol-based compounds for therapeutic and agrochemical applications.

Introduction

Nopol, chemically known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol, is a chiral primary alcohol readily synthesized from β-pinene, a major constituent of turpentine oil. Its unique bridged bicyclic structure, containing a reactive double bond and a primary hydroxyl group, makes it an attractive starting material for the synthesis of a wide range of derivatives. Researchers have explored the modification of Nopol to generate esters, ethers, and more complex heterocyclic compounds, leading to the discovery of molecules with promising biological activities. This guide consolidates the existing scientific literature on the biological evaluation of these derivatives.

Antifungal Activity of Nopol Derivatives

Several studies have highlighted the potential of Nopol derivatives as antifungal agents against a variety of plant pathogens. A notable class of these derivatives includes those incorporating 1,3,4-thiadiazole and thiourea moieties.

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy of a series of Nopol-derived 1,3,4-thiadiazole-thiourea compounds has been evaluated against several fungal species. The data, presented as percentage inhibition, demonstrates the potential of these compounds as leads for novel fungicides.[1][2]

Compound IDTarget FungusInhibition Rate (%) at 50 µg/mL
6c Physalospora piricola86.1
6q Physalospora piricola86.1
6i Physalospora piricola80.2
6h Cercospora arachidicola80.6
6n Gibberella zeae79.0
6j Broad SpectrumGood activity against all tested fungi
Chlorothalonil (Positive Control)Physalospora piricolaLower than 80.2
Experimental Protocol: In Vitro Antifungal Assay

The following protocol is a generalized method for assessing the in vitro antifungal activity of Nopol derivatives, based on methodologies reported in the literature.[1][2]

Objective: To determine the percentage inhibition of mycelial growth of various fungal pathogens by Nopol derivatives.

Materials:

  • Nopol derivatives to be tested

  • Fungal strains (e.g., Fusarium oxysporum, Cercospora arachidicola, Physalospora piricola)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the Nopol derivatives in DMSO to a stock concentration (e.g., 1 mg/mL).

  • Preparation of Fungal Plates: Prepare PDA medium and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C and add the test compound to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with DMSO alone.

  • Inoculation: Aseptically cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both treatment and control).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate has reached a certain diameter.

  • Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control group

    • T = Average diameter of the fungal colony in the treatment group

Antiplasmodial Activity of Nopol Derivatives

Nopol-based compounds have also been investigated for their potential as antimalarial agents. Specifically, quinoline derivatives of Nopol have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3][4]

Quantitative Data: In Vitro Antiplasmodial Activity

The 50% effective concentration (EC₅₀) values for several Nopol-based quinoline derivatives have been determined against different strains of P. falciparum.

Compound IDP. falciparum StrainEC₅₀ (µM)
Nopyl-quinolin-8-yl amide (2) Pf3D7 (chloroquine-sensitive)Moderately active
Nopyl-quinolin-8-yl amide (3) Pf3D7 (chloroquine-sensitive)Moderately active
Nopyl-quinolin-8-yl amide (4) Pf3D7 (chloroquine-sensitive)Moderately active
Nopyl-quinolin-4-yl amide/ester (8) PfK1 (chloroquine-resistant)Sub-micromolar
Experimental Protocol: In Vitro Antiplasmodial Assay

The following is a generalized protocol for the in vitro assessment of the antiplasmodial activity of Nopol derivatives, based on standard methods.

Objective: To determine the EC₅₀ values of Nopol derivatives against Plasmodium falciparum.

Materials:

  • Nopol derivatives

  • Chloroquine-sensitive (e.g., Pf3D7) and chloroquine-resistant (e.g., PfK1) strains of P. falciparum

  • Human red blood cells (O+)

  • Complete malaria culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells in complete malaria culture medium.

  • Drug Preparation: Prepare serial dilutions of the Nopol derivatives in the culture medium.

  • Assay Setup: In a 96-well plate, add the drug dilutions to wells containing synchronized ring-stage parasites at a specific parasitemia and hematocrit. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the specified gas conditions at 37°C.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the EC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity of Nopol Derivatives

The cytotoxic effects of Nopol derivatives against various cancer cell lines are an emerging area of research. While specific data on Nopol derivatives is limited, the broader class of terpenoids has shown significant anticancer potential. The MTT assay is a common method to evaluate the in vitro cytotoxicity of such compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard procedure for assessing the cytotoxic effects of Nopol derivatives on cancer cell lines.[5][6][7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Nopol derivatives on the proliferation of cancer cells.

Materials:

  • Nopol derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the Nopol derivatives in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity of Nopol Derivatives

The anti-inflammatory properties of terpenoids, the class of compounds to which Nopol belongs, are well-documented. These effects are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for Nopol derivatives is still emerging, these pathways represent probable targets.

Potential Signaling Pathways Involved in Anti-inflammatory Action

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Terpenoids have been shown to inhibit this pathway at various points, such as by preventing IκB degradation or blocking NF-κB nuclear translocation.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Proteasome Proteasome IkB_NFkB->Proteasome IκB ubiquitination & degradation Proteasome->NFkB releases NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes induces Nopol_Derivatives Nopol Derivatives (Potential Inhibition) Nopol_Derivatives->IKK Nopol_Derivatives->NFkB blocks nuclear translocation

Caption: Potential inhibition of the NF-κB signaling pathway by Nopol derivatives.

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Many natural compounds, including terpenoids, exert their anti-inflammatory effects by modulating MAPK signaling.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammation Pro-inflammatory Gene Expression Transcription_Factors->Inflammation Nopol_Derivatives Nopol Derivatives (Potential Inhibition) Nopol_Derivatives->MAPKK Nopol_Derivatives->MAPK

Caption: Potential modulation of the MAPK signaling pathway by Nopol derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of Nopol derivatives to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

  • Nopol derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess reagent (for nitrite determination)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Nopol derivatives for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The Griess reagent reacts with nitrite, a stable breakdown product of NO, to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition for each concentration of the Nopol derivative and calculate the IC₅₀ value.

Conclusion and Future Directions

Nopol derivatives represent a promising class of bioactive compounds with demonstrated antifungal and antiplasmodial activities and potential for anticancer and anti-inflammatory applications. The readily available and renewable nature of the starting material, β-pinene, further enhances their appeal for the development of new therapeutic and agrochemical agents.

Future research should focus on:

  • Expansion of the chemical space: Synthesis and biological evaluation of a wider range of Nopol derivatives to establish more comprehensive structure-activity relationships.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active Nopol derivatives.

  • In vivo efficacy and safety assessment: Evaluation of the therapeutic potential and toxicological profiles of lead compounds in relevant animal models.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Development of computational models to predict the biological activity of new Nopol derivatives and guide the design of more potent and selective compounds.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of Nopol and its derivatives.

References

Exploratory

The Anti-Inflammatory Mechanism of Nopol: A Review of Current Knowledge

Notice: Due to the absence of publicly available scientific literature and experimental data on the anti-inflammatory properties of a compound specifically named "Nopol," this document cannot provide a detailed technical...

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the absence of publicly available scientific literature and experimental data on the anti-inflammatory properties of a compound specifically named "Nopol," this document cannot provide a detailed technical guide on its mechanism of action. Extensive searches for "Nopol" in the context of inflammation, including its effects on signaling pathways, inflammatory mediators, and relevant in vivo or in vitro studies, did not yield any specific information.

Therefore, the following sections will outline the common mechanisms of action for anti-inflammatory agents and provide a template for how such a guide would be structured if data on "Nopol" were available. This will serve as a framework for researchers and drug development professionals to understand the types of data and experimental details that are crucial for elucidating the anti-inflammatory profile of a novel compound.

Introduction to Inflammation and Therapeutic Intervention

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and to initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.

Anti-inflammatory agents aim to modulate this response by targeting key molecular pathways. The primary goals are to reduce the production of pro-inflammatory mediators, inhibit the recruitment and activation of immune cells, and promote the resolution of inflammation.

Core Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of therapeutic agents are typically mediated through one or more of the following mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: A primary target for many anti-inflammatory drugs is the inhibition of enzymes that synthesize inflammatory mediators. A classic example is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) by non-steroidal anti-inflammatory drugs (NSAIDs) to block the production of prostaglandins.[1][2] Another key enzyme is inducible nitric oxide synthase (iNOS), which produces nitric oxide, a potent inflammatory mediator.

  • Suppression of Pro-inflammatory Cytokines: Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Anti-inflammatory compounds can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

  • Modulation of Inflammatory Signaling Pathways: Several intracellular signaling pathways are critical for initiating and amplifying the inflammatory response. Key pathways include:

    • Nuclear Factor-kappa B (NF-κB) Pathway: This is a central signaling pathway that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4][5] Inhibition of NF-κB activation is a major target for anti-inflammatory drug development.

    • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including ERK, JNK, and p38) plays a significant role in the production of inflammatory mediators and the activation of immune cells.

Hypothetical Data Presentation for "Nopol"

Had data been available for "Nopol," it would be presented in the following structured formats:

Table 1: Effect of Nopol on Pro-inflammatory Mediator Production in vitro
MediatorCell LineStimulantNopol Conc. (µM)Inhibition (%)IC50 (µM)
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)125 ± 3.115.2
1052 ± 4.5
5085 ± 5.2
Nitric Oxide (NO)BV-2LPS (1 µg/mL)115 ± 2.822.7
1048 ± 3.9
5079 ± 4.1
TNF-αTHP-1PMA (100 nM)130 ± 3.512.8
1065 ± 4.8
5092 ± 6.0
IL-6hPBMCsPHA (5 µg/mL)122 ± 2.918.5
1058 ± 4.2
5088 ± 5.5

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: In vivo Anti-inflammatory Activity of Nopol
Animal ModelNopol Dose (mg/kg)EndpointResult (% Inhibition)
Carrageenan-induced paw edema (Rat)10Paw volume at 3h28 ± 4.2
5055 ± 6.1
10072 ± 5.8
LPS-induced systemic inflammation (Mouse)10Serum TNF-α levels35 ± 5.0
5068 ± 7.3

Data would be presented as mean ± standard deviation (n=6-8 animals per group).

Hypothetical Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are example protocols that would be included.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells would be seeded in 96-well plates and pre-treated with various concentrations of Nopol for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Measurement of Nitric Oxide (NO) Production

NO production would be determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant would be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm would be measured using a microplate reader.

Western Blot Analysis for COX-2 and iNOS Expression

RAW 264.7 cells would be treated as described above. After 24 hours of LPS stimulation, cells would be lysed, and protein concentrations would be determined using a BCA protein assay kit. Equal amounts of protein would be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane would be blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane would be incubated with HRP-conjugated secondary antibodies, and protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

To determine the effect of Nopol on NF-κB activation, cells would be transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, cells would be pre-treated with Nopol for 1 hour followed by stimulation with LPS. Luciferase activity would be measured using a dual-luciferase reporter assay system, and the results would be normalized to Renilla luciferase activity.

Hypothetical Signaling Pathways and Visualizations

Diagrams are essential for illustrating complex biological processes. Below are examples of Graphviz diagrams that would be created to visualize the potential mechanism of action of Nopol.

Nopol_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB_complex Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Nopol Nopol IKK_complex IKK Complex Nopol->IKK_complex inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates IκBα_p p-IκBα IKK_complex->IκBα_p phosphorylates NFκB NF-κB (p50/p65) NFκB_active p50/p65 IκBα_p->NFκB_active degradation NFκB_inactive p50/p65 IκBα NFκB_inactive->IKK_complex NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus translocates DNA DNA NFκB_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Nopol.

Nopol_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start RAW 264.7 Cells pretreatment Pre-treat with Nopol (1h) start->pretreatment stimulation Stimulate with LPS (24h) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess_assay Griess Assay (NO measurement) supernatant->griess_assay elisa ELISA (Cytokine measurement) supernatant->elisa western_blot Western Blot (COX-2, iNOS expression) cell_lysate->western_blot

Caption: A potential experimental workflow for in vitro evaluation of Nopol.

Conclusion

While the specific anti-inflammatory mechanism of action for "Nopol" remains uncharacterized in the public domain, this guide provides a comprehensive framework for how such a mechanism would be investigated and presented. The elucidation of a compound's effects on key inflammatory pathways, such as NF-κB and MAPK, and its ability to inhibit the production of pro-inflammatory mediators are fundamental to understanding its therapeutic potential. Future research, should it become available, will be necessary to populate this framework with specific data for "Nopol."

References

Foundational

The Therapeutic Potential of Nopol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Nopol, a bicyclic monoterpenoid derived from β-pinene, presents a versatile scaffold for the synthesis of novel therapeutic agents. While its use i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopol, a bicyclic monoterpenoid derived from β-pinene, presents a versatile scaffold for the synthesis of novel therapeutic agents. While its use in the fragrance and flavor industries is well-established, recent research has illuminated its potential in medicinal chemistry, particularly in the development of antiplasmodial agents. This technical guide provides a comprehensive overview of the current state of research on the therapeutic applications of Nopol and its derivatives, with a primary focus on its role in combating malaria. The guide details the synthesis of Nopol-based quinoline derivatives, presents quantitative data on their antiplasmodial activity, and outlines the experimental protocols employed in these studies. Furthermore, it explores the hypothesized mechanism of action and touches upon other potential, yet less explored, therapeutic avenues such as anti-inflammatory, anticancer, and neuroprotective activities, drawing inferences from the bioactivity of related terpenoid and quinoline compounds.

Introduction

Nopol is a primary alcohol with a chemical structure characterized by a dimethylbicyclo[3.1.1]hept-2-ene backbone linked to an ethanol group. Its unique stereochemistry and reactive hydroxyl group make it an attractive starting material for the synthesis of a variety of derivatives with potential pharmacological activities. The most significant therapeutic exploration of Nopol to date has been in the development of hybrid molecules, particularly Nopol-based quinoline amides and esters, as potential treatments for malaria.[1][2]

Antiplasmodial Activity of Nopol Derivatives

The primary therapeutic application of Nopol derivatives investigated to date is their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has focused on the synthesis of Nopol-based quinoline derivatives, aiming to combine the structural features of Nopol with the known antiplasmodial properties of the quinoline moiety.[1]

Quantitative Data on Antiplasmodial Activity

A key study synthesized a series of nopyl-quinolin-8-yl amides and nopyl-quinolin-4-yl acetates and evaluated their in vitro activity against chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfK1, PfNF54) strains of P. falciparum. The 50% effective concentration (EC50) values are summarized in the table below.

Compound IDDerivative TypeP. falciparum StrainEC50 (µM)[1][2]
2 Nopyl-quinolin-8-yl amidePf3D7Moderately Active
3 Nopyl-quinolin-8-yl amidePf3D7Moderately Active
4 Nopyl-quinolin-8-yl amidePf3D7Moderately Active
2-4 Nopyl-quinolin-8-yl amidePfK1Inactive
2-4 Nopyl-quinolin-8-yl amidePfNF54Inactive
8 Nopyl-quinolin-4-yl acetate (with C7-chloro)PfK1Sub-micromolar
8 Nopyl-quinolin-4-yl acetate (with C7-chloro)Pf3D7> two orders of magnitude less active than on PfK1
8 Nopyl-quinolin-4-yl acetate (with C7-chloro)PfNF54> two orders of magnitude less active than on PfK1

Note: Specific EC50 values for moderately active compounds were not explicitly provided in the primary source.

Experimental Protocols

The synthesis of Nopol-based quinoline amides and esters involves a multi-step process, which is initiated by the oxidation of (-)-Nopol to nopoic acid. This is followed by coupling reactions with appropriate aminoquinolines or quinolinols.[1][3]

Synthesis_Workflow Nopol (-)-Nopol NopoicAcid Nopoic Acid Nopol->NopoicAcid Jones Oxidation AmideDerivative Nopyl-Quinolin-8-yl Amide NopoicAcid->AmideDerivative Amide Coupling (HBTU/HOBT) EsterDerivative Nopyl-Quinolin-4-yl Acetate NopoicAcid->EsterDerivative Esterification (EDCI/DMAP) Aminoquinoline Aminoquinoline Aminoquinoline->AmideDerivative Quinolinol Quinolinol Quinolinol->EsterDerivative

Synthesis of Nopol-based quinoline derivatives.

Protocol for Jones Oxidation of (-)-Nopol to Nopoic Acid:

  • Dissolve (-)-Nopol in acetone and cool the solution in an ice-water bath.

  • Slowly add Jones reagent (chromium trioxide in sulfuric acid) to the solution over a period of 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the excess Jones reagent with isopropanol.

  • Extract the nopoic acid using an appropriate organic solvent.

  • Purify the product using column chromatography.[1][3]

Protocol for Amide Coupling:

  • Dissolve nopoic acid in dimethylformamide (DMF).

  • Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBT (hydroxybenzotriazole) as coupling agents.

  • Add the desired aminoquinoline and diisopropylethylamine (DIEA).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Purify the resulting amide derivative using chromatographic techniques.[1]

The antiplasmodial activity of the synthesized compounds is typically assessed using a SYBR Green I-based fluorescence assay.[1]

  • Maintain cultures of P. falciparum in human erythrocytes.

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Add the parasite culture to the wells.

  • Incubate the plates for 72 hours under standard culture conditions.

  • Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

  • Measure the fluorescence intensity to determine parasite growth inhibition.

  • Calculate the EC50 values from the dose-response curves.

Proposed Mechanism of Action

The precise mechanism of action for 8-aminoquinolines, the class to which the active Nopol derivatives belong, is not fully elucidated. However, it is hypothesized to involve the generation of reactive oxygen species (ROS) that induce oxidative stress within the parasite, and potentially interfere with the electron transport chain.[1]

Proposed_Mechanism NopolQuinoline Nopol-Quinoline Derivative MetabolicActivation Metabolic Activation (within Plasmodium) NopolQuinoline->MetabolicActivation ROS Reactive Oxygen Species (ROS) Generation MetabolicActivation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress ParasiteDamage Parasite Damage and Death OxidativeStress->ParasiteDamage

Hypothesized antiplasmodial mechanism of action.

Other Potential Therapeutic Applications

While research is currently limited, the structural characteristics of Nopol and its derivatives suggest potential for other therapeutic applications. It is important to note that the following sections are based on the known activities of related compounds, and further research is required to validate these potential applications for Nopol derivatives specifically.

Anti-inflammatory Activity

Terpenoids, the broader class of compounds to which Nopol belongs, are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators. While no specific studies on the anti-inflammatory effects of Nopol derivatives have been published, this remains a promising area for future investigation.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties.[6][7] Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of cell signaling pathways involved in proliferation and apoptosis. Given that Nopol has been successfully derivatized with quinoline moieties, these hybrid molecules could potentially exhibit cytotoxic activity against cancer cell lines. However, to date, there is no published data on the anticancer screening of Nopol derivatives.

Neuroprotective Effects

Some terpenes and their derivatives have been investigated for their neuroprotective potential.[8][9][10][11] These compounds may exert their effects through various mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and anti-inflammatory actions within the central nervous system. As Nopol is a derivative of β-pinene, which has been reported to have neuroprotective properties, this could be another avenue for future research into the therapeutic applications of Nopol derivatives.[12]

Conclusion and Future Directions

The current body of research on the therapeutic applications of Nopol is primarily focused on its use as a scaffold for the development of antiplasmodial agents. Nopol-based quinoline derivatives have demonstrated moderate to sub-micromolar activity against P. falciparum, warranting further investigation and optimization. The synthesis of these compounds is well-documented, providing a solid foundation for future structure-activity relationship studies.

The potential of Nopol derivatives in other therapeutic areas, such as anti-inflammatory, anticancer, and neuroprotective applications, remains largely unexplored. Based on the known biological activities of terpenoids and quinolines, these areas represent fertile ground for future research. A systematic screening of a library of Nopol derivatives against various cancer cell lines and in inflammatory and neuronal disease models is a logical next step. Furthermore, elucidation of the precise mechanism of action of the antiplasmodial derivatives could provide valuable insights into their potential effects on other cellular pathways and targets. Such studies will be crucial in unlocking the full therapeutic potential of this versatile natural product scaffold.

References

Exploratory

The Prins Reaction for Nopol Synthesis: A Technical Deep Dive into its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the history, discovery, and application of the Prins reaction for the synthesis of Nopol, a valuable fragrance and sp...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and application of the Prins reaction for the synthesis of Nopol, a valuable fragrance and specialty chemical. We will delve into the reaction's core principles, compare the efficacy of various catalytic systems, and provide detailed experimental protocols for key methodologies.

A Historical Overview: From Serendipity to Synthetic Staple

The Prins reaction, a cornerstone of carbon-carbon bond formation, was first reported in 1919 by the Dutch chemist Hendrik Jacobus Prins.[1] His initial investigations focused on the acid-catalyzed condensation of alkenes like pinene with formaldehyde.[1] However, the reaction remained largely a curiosity until 1937, when a surge in the availability of unsaturated hydrocarbons from petroleum cracking reignited interest in its synthetic potential.[1]

The application of the Prins reaction to synthesize Nopol from β-pinene and formaldehyde (or its polymer, paraformaldehyde) marked a significant advancement in terpene chemistry. Nopol, with its characteristic woody and floral scent, quickly found applications in the fragrance industry. Traditionally, the synthesis was carried out using homogeneous Lewis acid catalysts, such as zinc chloride (ZnCl₂).[2] While effective, these methods often suffered from drawbacks including high catalyst loading, harsh reaction conditions, and difficulties in catalyst separation and reuse, leading to environmental concerns. This has driven the development of more sustainable heterogeneous catalytic systems.

The Reaction Mechanism: An Electrophilic Cascade

The Prins reaction for Nopol synthesis is an acid-catalyzed electrophilic addition of an aldehyde (formaldehyde) to an alkene (β-pinene). The generally accepted mechanism proceeds through the following key steps:

  • Activation of Formaldehyde: The acid catalyst (either a Brønsted or Lewis acid) protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and forming a highly reactive oxocarbenium ion intermediate.

  • Electrophilic Attack: The electron-rich double bond of β-pinene attacks the electrophilic carbon of the activated formaldehyde. This results in the formation of a carbocation intermediate.

  • Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) abstracts a proton from the carbocation, leading to the formation of the final product, Nopol, and regeneration of the acid catalyst.

Prins_Reaction_Mechanism cluster_reactants Reactants cluster_product Product beta_pinene β-Pinene carbocation Carbocation Intermediate beta_pinene->carbocation Electrophilic Attack formaldehyde Formaldehyde activated_formaldehyde Activated Formaldehyde (Oxocarbenium ion) formaldehyde->activated_formaldehyde + H⁺ acid H⁺ (Acid Catalyst) activated_formaldehyde->carbocation nopol Nopol carbocation->nopol - H⁺

Caption: The reaction mechanism of the Prins reaction for Nopol synthesis.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is paramount in the Prins reaction for Nopol synthesis, significantly influencing reaction efficiency, selectivity, and environmental impact. A wide range of catalysts have been explored, from traditional homogeneous acids to advanced heterogeneous materials.

CatalystReactantsTemperature (°C)Reaction Time (h)β-Pinene Conversion (%)Nopol Selectivity (%)Nopol Yield (%)Reference(s)
Homogeneous Catalysts
Zinc Chloride (ZnCl₂)β-Pinene, Paraformaldehyde115-120---57[2]
Heterogeneous Catalysts
Fe-Zn Double Metal Cyanideβ-Pinene, Paraformaldehyde-----[2][3]
Sulfated Zirconia (SZ)β-Pinene, Paraformaldehyde-->99~99~98[4]
Indian Montmorillonite Clay (MMT) with ZnCl₂β-Pinene, Paraformaldehyde--7597-[4]
25 wt% MoO₃–SiO₂β-Pinene, Paraformaldehyde80247798.7-[4]
25 wt% ZnO–SiO₂β-Pinene, Paraformaldehyde80247296.3-[4]
ZnCr Mixed Oxideβ-Pinene, Paraformaldehyde-297100-[2]
In-SiO₂-ZrPβ-Pinene, Paraformaldehyde8047988.5-[5]
SiO₂-ZrPβ-Pinene, Paraformaldehyde8049582.5-[5]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of Nopol using both a traditional homogeneous catalyst and a modern heterogeneous catalyst.

Synthesis of Nopol using Zinc Chloride (Homogeneous Catalysis)

This protocol is based on traditional methods for the Prins reaction.

Materials:

  • β-Pinene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene (or another suitable solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous zinc chloride.

  • Add dry toluene to the flask and stir the suspension.

  • Add β-pinene to the flask.

  • In a separate beaker, depolymerize paraformaldehyde by heating gently.

  • Slowly add the depolymerized formaldehyde to the reaction mixture.

  • Heat the reaction mixture to 115-120°C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure Nopol.

Synthesis of Nopol using a Pillared Zirconium Phosphate Catalyst (Heterogeneous Catalysis)

This protocol is adapted from a patented green method for Nopol synthesis.[5]

Materials:

  • β-Pinene

  • Paraformaldehyde

  • Pillared Zirconium Phosphate catalyst (e.g., In-SiO₂-ZrP or SiO₂-ZrP)

  • Xylene (or another nonpolar hydrocarbon solvent)

  • Three-necked round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for filtration and analysis

Procedure:

  • To a three-necked round-bottom flask, add the pillared zirconium phosphate catalyst.

  • Add xylene to the flask.

  • Add β-pinene and paraformaldehyde to the reaction mixture. The molar ratio of β-pinene to paraformaldehyde can be varied (e.g., 1:1 to 1:2).[5]

  • Heat the reaction mixture to 80°C under normal pressure with stirring.

  • Maintain the reaction for 4 hours.[5]

  • Monitor the conversion of β-pinene and the selectivity to Nopol using Gas Chromatography (GC).

  • After the reaction, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and potentially reused.

  • The filtrate contains the product, Nopol, which can be purified by distillation.

Experimental_Workflow start Start setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) start->setup add_reactants Charge Reactants (β-Pinene, Paraformaldehyde, Solvent) setup->add_reactants add_catalyst Add Catalyst (e.g., ZnCl₂ or Heterogeneous Catalyst) add_reactants->add_catalyst reaction Heat and Stir at Specified Temperature and Time add_catalyst->reaction monitoring Monitor Reaction Progress (GC or TLC) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Workup (Quenching, Extraction, Washing) monitoring->workup Reaction complete purification Purification (Distillation) workup->purification analysis Product Analysis (GC, NMR, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of Nopol.

Future Outlook and Conclusion

The Prins reaction for Nopol synthesis has evolved significantly since its discovery. While traditional homogeneous catalysts are still in use, the field is rapidly advancing towards more sustainable and efficient heterogeneous catalytic systems. The development of novel catalysts with high activity, selectivity, and reusability is a key area of ongoing research. These advancements not only improve the economic viability of Nopol production but also align with the principles of green chemistry. The continued exploration of new catalytic materials and reaction engineering approaches promises to further enhance the elegance and utility of this classic organic transformation.

References

Foundational

An In-depth Technical Guide to the Safety and Handling of Nopol

This guide provides comprehensive safety and handling information for Nopol, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemi...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling information for Nopol, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical suppliers.

Chemical Identification

Identifier Value
Chemical Name 6,6-dimethyl-2-norpinene-2-ethanol
Synonyms (-)-Nopol, (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol
CAS Number 128-50-7, 35836-73-8 (for (-)-Nopol)[1][2][3][4]
Molecular Formula C11H18O[3][4]
Molecular Weight 166.26 g/mol [3][4]

Hazard Identification and Classification

Nopol is classified as a hazardous chemical. The following table summarizes its hazard classifications.

Hazard Class Category Hazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][4]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[4]
Allergic skin reaction-May cause an allergic skin reaction[1]

GHS Pictogram:

  • GHS07: Exclamation mark

Signal Word: Warning[2][4]

NFPA 704 Diamond:

The NFPA 704 diamond provides a quick visual representation of the hazards of a chemical. While a specific NFPA 704 rating for Nopol is not explicitly found in the search results, a general understanding can be derived from the available data. The diagram below illustrates a hypothetical NFPA 704 placard for Nopol based on its known hazards.

NFPA 704 Diamond for Nopol.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Nopol.

Property Value
Physical State Liquid[2]
Appearance Colorless to pale yellow clear liquid[5]
Odor Balsamic, citrus, pine, sweet
Boiling Point 230 - 240 °C / 446 - 464 °F[2][4][5]
Flash Point 98 °C / 208.4 °F (closed cup)[2][4]
Density 0.973 - 0.974 g/mL at 25 °C[2][4]
Solubility Soluble in alcohol. Water solubility: 318.1 mg/L @ 25 °C (estimated)[5]
Refractive Index n20/D 1.493[4]

Toxicological Information

Toxicity Endpoint Value
Acute Oral LD50 (Rat) 890 mg/kg[1]

Routes of Exposure:

  • Ingestion: Harmful if swallowed.[1][2]

  • Skin Contact: Causes skin irritation. May cause an allergic skin reaction.[1][2]

  • Eye Contact: Causes serious eye irritation.[1][2]

  • Inhalation: Knowledge about health hazards is incomplete, but it may cause respiratory irritation.[1][4]

Experimental Protocols and Workflows

While specific experimental protocols for Nopol were not found, a general workflow for assessing the safety of a chemical like Nopol is presented below.

Chemical_Safety_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Toxicity cluster_2 Phase 3: In Vivo Toxicity cluster_3 Phase 4: Risk Assessment PhysChem Physicochemical Properties Genotox Genotoxicity Assays PhysChem->Genotox Purity Purity Analysis Purity->Genotox Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Genotox->Acute_Tox Cytotox Cytotoxicity Assays Cytotox->Acute_Tox Skin_Irritation Skin Irritation/ Corrosion Tests Skin_Irritation->Acute_Tox Hazard_ID Hazard Identification Acute_Tox->Hazard_ID Repeat_Dose Repeated Dose Toxicity Repeat_Dose->Hazard_ID Exposure_Assess Exposure Assessment Hazard_ID->Exposure_Assess Risk_Char Risk Characterization Exposure_Assess->Risk_Char

General workflow for chemical safety assessment.

Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Use only outdoors or in a well-ventilated area.

  • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials.[1]

  • Incompatible materials include strong oxidizing agents.[2]

First-Aid Measures

Exposure Route First-Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2][3]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][2]
Inhalation If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. For breathing difficulties, oxygen may be necessary. Call a physician if symptoms develop or persist.[1]

Spill and Disposal Considerations

Spill Response:

  • Eliminate all ignition sources (no smoking, flares, sparks, or flames in the immediate area).[1]

  • Prevent the product from entering drains.[1]

  • Large Spills: Stop the flow of material, if this is without risk. Dike the spilled material, where this is possible. Cover with plastic sheet to prevent spreading. Absorb in vermiculite, dry sand, or earth and place into containers.[1]

Disposal:

  • Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Logical Relationship for Hazard Response

The following diagram illustrates the logical steps to be taken in response to a hazardous event involving Nopol.

Hazard_Response_Logic cluster_0 Hazard Identification cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal Spill Spill or Release Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Spill->Isolate Ventilate Ensure Ventilation Spill->Ventilate Exposure Personnel Exposure First_Aid Administer First Aid Exposure->First_Aid Absorb Absorb with Inert Material Isolate->Absorb Collect Collect Waste Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste Properly Decon->Dispose

Logical workflow for responding to a Nopol hazard.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nopol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of nopol, a readily available chiral monoterpene alcohol, as a versatile building block...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nopol, a readily available chiral monoterpene alcohol, as a versatile building block in enantioselective organic synthesis. Detailed protocols for the synthesis of nopol and its derivatives, along with their application in the preparation of chiral ligands and bioactive molecules, are presented.

Introduction

Nopol [(1R)-(-)-2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol], derived from the renewable feedstock β-pinene, is a valuable chiral starting material. Its rigid bicyclic structure and functional handles (a primary alcohol and a trisubstituted double bond) make it an attractive scaffold for the synthesis of complex chiral molecules. This document outlines key synthetic transformations involving nopol, providing researchers with the necessary information to leverage its chirality in their synthetic endeavors.

Synthesis of Nopol via Prins Reaction

The most common and efficient method for the synthesis of nopol is the Prins reaction between β-pinene and paraformaldehyde. This reaction can be catalyzed by various Lewis and Brønsted acids.

Catalytic Systems and Performance

Several catalytic systems have been developed for the Prins reaction to afford nopol with high yield and selectivity. A summary of representative catalytic systems and their performance is provided in Table 1.

CatalystReactant Ratio (β-pinene:paraformaldehyde)SolventTemperature (°C)β-pinene Conversion (%)Nopol Selectivity (%)
Sulfated Zirconia1:2Benzonitrile80>99~99
ZnCl₂-impregnated Montmorillonite----88.4
Fe-Zn Double Metal Cyanide---Active-
Molybdenum-modified SiO₂1:2Benzonitrile807798.7
Zinc-modified SiO₂1:2Benzonitrile807296.3

Table 1: Comparison of Catalytic Systems for the Synthesis of Nopol.

Experimental Protocol: Synthesis of Nopol using Sulfated Zirconia

This protocol describes a highly efficient and selective method for the synthesis of nopol.[1]

Materials:

  • β-pinene

  • Paraformaldehyde

  • Sulfated zirconia (SZ) catalyst

  • Benzonitrile (solvent)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-pinene and paraformaldehyde in a 1:2 molar ratio.

  • Add benzonitrile as the solvent.

  • Add the sulfated zirconia catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the required reaction time (typically monitored by GC-MS until completion).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed with a suitable solvent (e.g., diethyl ether) and reused after activation.

  • The filtrate is then subjected to workup, which typically involves washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude nopol is purified by vacuum distillation or column chromatography to yield the pure product.

Applications of Nopol as a Chiral Building Block

The chiral scaffold of nopol can be elaborated into a variety of useful derivatives for asymmetric synthesis.

Synthesis of Nopol-derived Chiral Ligands

Nopol can serve as a starting material for the synthesis of chiral ligands, such as phosphines, which are valuable in asymmetric catalysis. The synthesis of a nopol-derived phosphine ligand is a multi-step process that leverages the inherent chirality of the nopol backbone.

A general workflow for the synthesis of chiral phosphine ligands from nopol is depicted below:

G Nopol Nopol Functionalization Functional Group Transformation of Alcohol Nopol->Functionalization e.g., Tosylation, Halogenation Introduction Introduction of Phosphorus Moiety Functionalization->Introduction Nucleophilic substitution with a phosphide reagent Ligand Chiral Phosphine Ligand Introduction->Ligand

Figure 1. General workflow for the synthesis of chiral phosphine ligands from nopol.

Synthesis of Bioactive Molecules and Intermediates

The nopol framework is a constituent of some bioactive molecules and can be used as a chiral starting material for their synthesis. For instance, nopol is a precursor for the synthesis of Pinaverium bromide, a calcium channel blocker used to treat irritable bowel syndrome.

Nopyl acetate, an important fragrance compound, can be synthesized by the esterification of nopol with acetic acid or acetic anhydride.

Experimental Protocol: Synthesis of Nopyl Acetate

This protocol is based on the esterification of nopol with acetic anhydride.[2]

Materials:

  • Nopol

  • Acetic anhydride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve nopol in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine and a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain nopyl acetate.

Quantitative yields have been reported for this reaction.[2]

The double bond in nopol can be stereoselectively epoxidized to introduce new stereocenters, providing access to valuable chiral intermediates. The facial selectivity of the epoxidation can be influenced by the directing effect of the primary hydroxyl group.

G Nopol Nopol Epoxidation Diastereoselective Epoxidation Nopol->Epoxidation e.g., m-CPBA, VO(acac)₂/t-BuOOH NopolEpoxide Nopol Epoxide Epoxidation->NopolEpoxide RingOpening Regio- and Stereoselective Ring Opening NopolEpoxide->RingOpening Nucleophilic attack Diol Chiral Diol RingOpening->Diol

Figure 2. Synthetic utility of nopol epoxidation.

Conclusion

Nopol is a cost-effective and versatile chiral building block with significant potential in asymmetric synthesis. Its ready availability from β-pinene, coupled with the ability to functionalize both the hydroxyl group and the double bond, makes it an attractive starting material for the synthesis of a wide range of chiral ligands, intermediates, and bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this valuable natural product derivative.

References

Application

Application Notes and Protocols for the Synthesis of Nopol via Prins Condensation

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed experimental protocol for the synthesis of Nopol, a valuable fragrance ingredient and synthetic intermediate, thr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of Nopol, a valuable fragrance ingredient and synthetic intermediate, through the Prins condensation of β-pinene and paraformaldehyde. The document includes a summary of quantitative data from various catalytic systems, a step-by-step experimental methodology, and visualizations of the experimental workflow and reaction mechanism.

Introduction

The Prins condensation is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene and a carbonyl compound. In the synthesis of Nopol, β-pinene, a renewable terpene, reacts with paraformaldehyde in the presence of an acid catalyst to yield the desired product. This method is of significant interest due to its atom economy and the use of a biorenewable starting material. A variety of solid acid catalysts have been explored to facilitate this transformation, offering advantages in terms of reusability and ease of separation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for Nopol synthesis using different catalytic systems as reported in the literature. This data allows for a comparative assessment of catalyst performance under various reaction conditions.

Catalystβ-Pinene:Paraformaldehyde Molar RatioSolventTemperature (°C)Time (h)β-Pinene Conversion (%)Nopol Selectivity (%)Nopol Yield (%)
Fe-Zn Double Metal Cyanide--115-120---57
Sulfated Zirconia---2>99~99~98
ZnCr Mixed Oxide (1:6 Zn/Cr)----9710097
25 wt% MoO₃–SiO₂1:2Benzonitrile80247798.7-
25 wt% ZnO–SiO₂1:2Benzonitrile80247296.3-
Sn-MCM-41-Toluene/Ethyl Acetate90-Complete>96-

Experimental Protocol: Synthesis of Nopol using Sulfated Zirconia

This protocol details the synthesis of Nopol from β-pinene and paraformaldehyde using a highly selective sulfated zirconia (SZ) catalyst.

Materials:

  • β-Pinene (C₁₀H₁₆)

  • Paraformaldehyde ((CH₂O)n)

  • Sulfated Zirconia (SZ) catalyst

  • Toluene (C₇H₈)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Sulfated zirconia can be synthesized by impregnating zirconium hydroxide (Zr(OH)₄) with a sulfuric acid solution, followed by calcination. The specific details of the catalyst preparation can influence its activity and should be consistently followed.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add β-pinene and toluene.

  • Addition of Reagents: While stirring, add paraformaldehyde and the sulfated zirconia catalyst to the flask. A typical molar ratio of β-pinene to paraformaldehyde is 1:1 to 1:2. The catalyst loading is typically in the range of 5-10 wt% relative to β-pinene.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals. The reaction is typically complete within 2-6 hours.[1]

  • Work-up:

    • After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

    • Separate the solid sulfated zirconia catalyst from the reaction mixture by filtration. The catalyst can be washed with toluene, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidity, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the toluene solvent from the dried organic phase using a rotary evaporator.

    • The crude Nopol can be purified by vacuum distillation to obtain the final product with high purity.

Characterization:

The synthesized Nopol can be characterized by various spectroscopic techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and identity of the product.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of Nopol.

experimental_workflow reagents Reactants (β-Pinene, Paraformaldehyde) reaction Prins Condensation (80-100°C, 2-6 h) reagents->reaction catalyst Catalyst (Sulfated Zirconia) catalyst->reaction solvent Solvent (Toluene) solvent->reaction filtration Catalyst Filtration reaction->filtration workup Aqueous Work-up (Washing & Drying) filtration->workup evaporation Solvent Evaporation workup->evaporation purification Vacuum Distillation evaporation->purification nopol Pure Nopol purification->nopol

Caption: Experimental workflow for Nopol synthesis.

Reaction Mechanism

The diagram below outlines the proposed reaction mechanism for the acid-catalyzed Prins condensation of β-pinene and paraformaldehyde to form Nopol.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates beta_pinene β-Pinene carbocation Carbocation Intermediate beta_pinene->carbocation Electrophilic Attack paraformaldehyde Paraformaldehyde oxocarbenium Oxocarbenium Ion paraformaldehyde->oxocarbenium Protonation product Nopol carbocation->product Deprotonation oxocarbenium->carbocation catalyst Acid Catalyst (H+)

Caption: Mechanism of Prins condensation for Nopol synthesis.

References

Method

Application Notes and Protocols for Synthesis of Nopol Derivatives for Antifungal Studies

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis and antifungal evaluation of two novel classes of Nopol derivatives: 1,3,4...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and antifungal evaluation of two novel classes of Nopol derivatives: 1,3,4-thiadiazole-thiourea and 1,2,4-triazole-thioether compounds. Nopol, a natural product derived from β-pinene, serves as a versatile scaffold for the development of new antifungal agents. The protocols outlined below are based on published research and offer a comprehensive guide for researchers in the field of mycology and medicinal chemistry.

Introduction

Nopol and its derivatives have demonstrated a wide range of biological activities, including antifungal properties.[1] The development of novel antifungal agents is crucial to combat the growing resistance of pathogenic fungi to existing drugs. This document details the synthesis of two promising classes of Nopol derivatives and the methodologies for assessing their antifungal efficacy against various plant pathogenic fungi.

I. Synthesis of Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds

This class of compounds has shown significant antifungal activity against a panel of eight plant pathogenic fungi.[1][2][3] The synthesis is a multi-step process starting from the readily available natural product, β-pinene.

A. Synthetic Workflow

The overall synthetic scheme is depicted in the workflow diagram below.

Synthesis_Thiadiazole_Thiourea beta_pinene β-Pinene nopol Nopol beta_pinene->nopol Prins Reaction paraformaldehyde Paraformaldehyde paraformaldehyde->nopol nopol_aldehyde Nopol Aldehyde nopol->nopol_aldehyde Oxidation dmp Dess-Martin Periodinane dmp->nopol_aldehyde intermediate_A Thio-semicarbazone Intermediate nopol_aldehyde->intermediate_A Condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate_A intermediate_B 2-amino-5-nopolmethyl -1,3,4-thiadiazole intermediate_A->intermediate_B Cyclization iodine Iodine iodine->intermediate_B final_product Nopol-derived 1,3,4-thiadiazole -thiourea Compound intermediate_B->final_product Addition isothiocyanate R-N=C=S isothiocyanate->final_product

Synthesis of Nopol-derived 1,3,4-thiadiazole-thiourea compounds.
B. Experimental Protocols

1. Synthesis of Nopol (2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-ol)

  • Procedure: In a flask, a mixture of β-pinene and paraformaldehyde is heated with a catalytic amount of a Lewis acid (e.g., zinc chloride). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford Nopol as a colorless oil.[4]

2. Synthesis of Nopol Aldehyde (2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)acetaldehyde)

  • Procedure: To a solution of Nopol in dichloromethane, Dess-Martin periodinane is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC). The reaction is quenched by the addition of a saturated solution of sodium thiosulfate. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give Nopol aldehyde, which is used in the next step without further purification.[5]

3. Synthesis of Nopol-derived 1,3,4-thiadiazole-thiourea Compounds

  • Step 1: Synthesis of the Thiosemicarbazone Intermediate: Nopol aldehyde is reacted with thiosemicarbazide in ethanol at reflux to yield the corresponding thiosemicarbazone.

  • Step 2: Synthesis of 2-amino-5-nopolmethyl-1,3,4-thiadiazole: The thiosemicarbazone intermediate is cyclized in the presence of iodine and a base (e.g., potassium carbonate) in a suitable solvent like 1,4-dioxane at an elevated temperature.

  • Step 3: Synthesis of the Final Compounds: The 2-amino-5-nopolmethyl-1,3,4-thiadiazole is then reacted with various isothiocyanates (R-N=C=S) in the presence of a base (e.g., sodium hydroxide) in 1,4-dioxane to yield the target Nopol-derived 1,3,4-thiadiazole-thiourea compounds.[1]

C. Antifungal Activity Data

The antifungal activity of the synthesized compounds was evaluated against a panel of eight plant pathogenic fungi. The data is summarized in the table below as percentage inhibition at a concentration of 50 µg/mL.

CompoundR groupFusarium oxysporumCercospora arachidicolaPhysalospora piricolaAlternaria solaniGibberella zeaeRhizoctonia solaniBipolaris maydisColletotrichum orbiculare
6a Ph45.255.160.358.735.440.138.937.2
6c m-Me Ph50.168.486.170.245.355.250.148.9
6h m-Cl Ph48.380.675.465.140.250.345.744.1
6i p-Cl Ph52.775.380.268.942.153.848.247.6
6j m,p-Cl Ph55.878.982.572.348.658.152.451.3
6n o-CF3 Ph53.170.278.569.879.054.750.349.1
6q i-Pr49.865.786.168.143.552.447.946.2
Chlorothalonil -60.573.375.165.873.158.255.453.6

Data extracted from Molecules 2021, 26(6), 1708.[1][3]

II. Synthesis of Nopol-Based 1,2,4-Triazole-Thioether Compounds

This series of Nopol derivatives has also been investigated for their antifungal potential, with some compounds showing excellent activity, particularly against Physalospora piricola.[4][5] The proposed mechanism of action for these compounds is the inhibition of the cytochrome bc1 complex.[4]

A. Synthetic Workflow

The synthesis of these compounds also originates from Nopol, as illustrated in the following diagram.

Synthesis_Triazole_Thioether nopol Nopol intermediate_C Nopol bromoacetate nopol->intermediate_C Esterification reagent_A 2-bromoacetyl bromide reagent_A->intermediate_C final_product_2 Nopol-based 1,2,4-triazole -thioether Compound intermediate_C->final_product_2 Nucleophilic Substitution reagent_B Substituted 4H-1,2,4-triazole-3-thiol reagent_B->final_product_2

Synthesis of Nopol-based 1,2,4-triazole-thioether compounds.
B. Experimental Protocols

1. Synthesis of Nopol Bromoacetate

  • Procedure: To a solution of Nopol and a base (e.g., triethylamine) in a dry solvent (e.g., dichloromethane) at 0 °C, 2-bromoacetyl bromide is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude Nopol bromoacetate, which can be used in the next step after purification by column chromatography.

2. Synthesis of Nopol-based 1,2,4-triazole-thioether Compounds

  • Procedure: A mixture of the appropriate substituted 4H-1,2,4-triazole-3-thiol, Nopol bromoacetate, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or acetonitrile) is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.[4]

C. Antifungal Activity Data

The antifungal activities of these compounds were also tested against a range of plant pathogenic fungi at a concentration of 50 µg/mL.

CompoundR groupFusarium oxysporumCercospora arachidicolaPhysalospora piricolaAlternaria solaniGibberella zeaeRhizoctonia solaniBipolaris maydisColletotrichum orbiculare
5a Ph42.150.265.755.433.187.945.340.1
5b o-CH3 Ph55.368.791.472.148.970.287.689.0
5e o-OCH3 Ph50.162.583.368.745.265.460.158.9
5h o-F Ph52.865.186.770.347.668.963.261.7
5m o-Br Ph51.764.383.869.146.867.562.160.3
5o m,m-OCH3 Ph54.967.891.471.848.269.865.764.2
5r p-OH Ph53.266.487.370.947.169.164.362.8
Chlorothalonil -60.573.375.165.873.158.255.453.6

Data extracted from Frontiers in Chemistry, 2021, 9, 757584.[4]

III. Antifungal Activity Assay Protocol

The following protocol describes the in vitro mycelial growth inhibition assay used to evaluate the antifungal activity of the synthesized Nopol derivatives.

A. Workflow for Antifungal Assay

Antifungal_Assay prepare_media Prepare Potato Dextrose Agar (PDA) Medium add_compounds Incorporate Test Compounds and Controls into PDA prepare_media->add_compounds pour_plates Pour PDA into Petri Dishes add_compounds->pour_plates inoculate Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at 25-28 °C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percentage of Inhibition measure->calculate

Workflow for the in vitro antifungal activity assay.
B. Detailed Protocol

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Incorporation of Test Compounds: After autoclaving, cool the PDA medium to approximately 50-60 °C. Add the test compounds (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare control plates containing the solvent (negative control) and a commercial fungicide like chlorothalonil (positive control).

  • Pouring Plates: Pour the PDA medium containing the compounds into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of a fresh culture of the test fungus, at the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Measurement: When the mycelial growth in the negative control plate reaches the edge of the plate, measure the diameter of the fungal colony on all plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average colony diameter of the negative control group, and T is the average colony diameter of the treated group.

Conclusion

The detailed protocols and data presented in these application notes provide a solid foundation for the synthesis and evaluation of Nopol derivatives as potential antifungal agents. The two classes of compounds discussed herein have shown promising results and warrant further investigation, including the determination of their minimum inhibitory concentrations (MICs), mechanism of action studies, and evaluation against a broader spectrum of fungal pathogens. These findings can guide researchers in the rational design and development of new, effective, and potentially more sustainable antifungal drugs.

References

Application

Nopol: A Versatile Precursor for the Synthesis of Bioactive Molecules

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: Nopol, a naturally derived bicyclic monoterpenoid, has emerged as a valuable and versatile chiral building...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nopol, a naturally derived bicyclic monoterpenoid, has emerged as a valuable and versatile chiral building block in the synthesis of novel bioactive molecules. Its rigid bicyclo[3.1.1]heptane framework and the presence of a primary alcohol functional group make it an attractive starting material for the generation of structurally diverse compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of antiplasmodial and antifungal agents derived from nopol, highlighting its potential in drug discovery and development.

I. Synthesis of Antiplasmodial Nopol-Based Quinoline Derivatives

Quinoline-based compounds have long been a cornerstone in the treatment of malaria. By incorporating the nopol scaffold into quinoline structures, novel derivatives with potent antiplasmodial activity have been developed. These compounds primarily act by interfering with the detoxification of heme in the malaria parasite.

Signaling Pathway: Inhibition of Hemozoin Formation

Hemozoin_Inhibition

Caption: Inhibition of hemozoin formation by nopol-quinoline derivatives.

Experimental Workflow: Synthesis of Nopyl-Quinolin-8-yl Amides

Synthesis_Workflow_Antiplasmodial Nopol Nopol Nopyl_Acetic_Acid Nopyl Acetic Acid Nopol->Nopyl_Acetic_Acid Jones Oxidation Nopyl_Quinolinyl_Amide Nopyl-Quinolin-8-yl Amide Nopyl_Acetic_Acid->Nopyl_Quinolinyl_Amide Amide Coupling (HBTU, HOBt, DIEA) Amino_Quinoline 8-Aminoquinoline Amino_Quinoline->Nopyl_Quinolinyl_Amide

Caption: Synthesis workflow for nopyl-quinolin-8-yl amides.

Quantitative Data
CompoundTargetStrainEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
Nopyl-quinolin-8-yl amide (3)P. falciparumPf3D711.2> 50> 4.5[1]
Nopyl-quinolin-8-yl amide (4)P. falciparumPf3D713.5> 50> 3.7[1]
7-chloro-4-aminoquinolyl nopyl ester (8)P. falciparumPfK10.2> 50> 250[2][3]
Experimental Protocols

1. Synthesis of 2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)acetic acid (Nopyl Acetic Acid)

  • Reagents: Nopol, Jones reagent (CrO₃, H₂SO₄, acetone), Acetone, Water.

  • Procedure:

    • Dissolve Nopol (1.0 eq) in acetone in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise to the stirred solution until the orange color persists.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Quench the reaction by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford nopyl acetic acid.

2. Synthesis of Nopyl-Quinolin-8-yl Amides [1]

  • Reagents: Nopyl acetic acid, 8-Aminoquinoline, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • To a solution of nopyl acetic acid (1.0 eq) in DMF, add HBTU (1.2 eq), HOBt (1.2 eq), and DIEA (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 8-aminoquinoline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired nopyl-quinolin-8-yl amide.

II. Synthesis of Antifungal Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds

The integration of the nopol moiety with 1,3,4-thiadiazole and thiourea pharmacophores has led to the development of potent antifungal agents. These compounds are thought to exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Inhibition

Caption: Inhibition of ergosterol biosynthesis by nopol-thiadiazole derivatives.

Experimental Workflow: Synthesis of Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds

Synthesis_Workflow_Antifungal beta_Pinene β-Pinene Nopol Nopol beta_Pinene->Nopol Prins Reaction Nopal_Aldehyde Nopal Aldehyde Nopol->Nopal_Aldehyde Oxidation Thiosemicarbazone Thiosemicarbazone Nopal_Aldehyde->Thiosemicarbazone Condensation Amino_Thiadiazole 5-Nopylmethyl- 1,3,4-thiadiazol-2-amine Thiosemicarbazone->Amino_Thiadiazole Cyclization Final_Compound Nopol-Thiadiazole-Thiourea Amino_Thiadiazole->Final_Compound Nucleophilic Addition

Caption: Synthesis workflow for nopol-derived antifungal compounds.

Quantitative Data
CompoundFungusInhibition Rate (%) at 50 µg/mLReference
6c (R = m-Me Ph)Physalospora piricola86.1[2][4]
6q (R = i-Pr)Physalospora piricola86.1[2][4]
6i (R = p-Cl Ph)Physalospora piricola80.2[2][4]
6h (R = m-Cl Ph)Cercospora arachidicola80.6[2][4]
6n (R = o-CF₃ Ph)Gibberella zeae79.0[2][4]
6j (R = m,p-Cl Ph)Broad Spectrum51.9 (average)[2][4]
Experimental Protocols

1. Synthesis of Nopol (2) [5]

  • Reagents: β-pinene, Paraformaldehyde, Anhydrous ZnCl₂.

  • Procedure:

    • A mixture of β-pinene (1.0 eq) and paraformaldehyde (1.2 eq) is stirred.

    • Anhydrous ZnCl₂ (0.1 eq) is added as a catalyst.

    • The mixture is heated to 75 °C for 1 hour, then to 110 °C for 12 hours.

    • After cooling, the reaction mixture is diluted with diethyl ether and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by vacuum distillation to yield nopol.

2. Synthesis of Nopal Aldehyde (3) [5]

  • Reagents: Nopol, Dess-Martin periodinane, Sodium bicarbonate, Dichloromethane (DCM).

  • Procedure:

    • Dissolve nopol (1.0 eq) in DCM and add sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add Dess-Martin periodinane (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel to obtain nopal aldehyde.

3. Synthesis of Nopol-based Thiosemicarbazone (4) [5]

  • Reagents: Nopal aldehyde, Thiosemicarbazide, Ethanol, Water.

  • Procedure:

    • Dissolve nopal aldehyde (1.0 eq) in ethanol.

    • Add a solution of thiosemicarbazide (1.1 eq) in water.

    • Heat the mixture to 65 °C for 15 minutes.

    • Cool the reaction mixture to room temperature, and collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry to obtain the thiosemicarbazone.

4. Synthesis of 5-((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-1,3,4-thiadiazol-2-amine (5) [5]

  • Reagents: Nopol-based thiosemicarbazone (4), Iodine, Potassium carbonate, 1,4-Dioxane.

  • Procedure:

    • Suspend the thiosemicarbazone (1.0 eq) and potassium carbonate (2.0 eq) in 1,4-dioxane.

    • Add a solution of iodine (1.1 eq) in 1,4-dioxane dropwise.

    • Heat the mixture to 80 °C for 6 hours.

    • Cool the reaction, pour into ice water, and extract with ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution and brine, dry, and concentrate.

    • Purify by column chromatography to yield the amino-thiadiazole derivative.

5. Synthesis of Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds (6a-r) [5]

  • Reagents: 5-((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-1,3,4-thiadiazol-2-amine (5), various isothiocyanates (RNCS), Sodium hydroxide, 1,4-Dioxane.

  • Procedure:

    • Dissolve the amino-thiadiazole (1.0 eq) in 1,4-dioxane.

    • Add an aqueous solution of sodium hydroxide and the corresponding isothiocyanate (1.2 eq).

    • Heat the reaction mixture to 90 °C for 8-12 hours.

    • After completion, cool the mixture and pour it into ice water.

    • Acidify with dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the final thiourea derivatives.

Conclusion: Nopol serves as an excellent and readily available chiral precursor for the synthesis of a variety of bioactive molecules. The protocols outlined above demonstrate its utility in the development of promising antiplasmodial and antifungal agents. The structural diversity that can be achieved from this starting material, coupled with the significant biological activities of its derivatives, underscores the importance of nopol in the field of medicinal chemistry and drug discovery. Further exploration of nopol-based scaffolds is warranted to uncover new therapeutic leads.

References

Method

Application Notes and Protocols for Asymmetric Synthesis Utilizing Nopol-Derivatives

A comprehensive search of scientific literature and chemical databases has revealed limited specific applications of nopol and its simple derivatives as chiral auxiliaries in common asymmetric synthesis strategies such a...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed limited specific applications of nopol and its simple derivatives as chiral auxiliaries in common asymmetric synthesis strategies such as Diels-Alder reactions, aldol additions, and asymmetric reductions. While nopol possesses a chiral scaffold derived from the natural product β-pinene, its direct application as a broadly effective chiral auxiliary for these transformations is not well-documented in readily available scientific literature.

This document aims to provide a foundational understanding of how a chiral molecule like nopol could be theoretically applied in asymmetric synthesis, drawing parallels with established chiral auxiliaries. It is important to note that the following sections are based on general principles of asymmetric synthesis and do not represent established, optimized protocols for nopol itself due to the lack of specific literature data. Further research and development would be required to validate these hypothetical applications.

Introduction to Nopol as a Chiral Building Block

Nopol is a primary alcohol that is synthesized from β-pinene and formaldehyde via the Prins reaction. Its rigid bicyclic structure and defined stereochemistry make it an attractive starting material for the synthesis of more complex chiral ligands and auxiliaries. The hydroxyl group of nopol offers a convenient handle for derivatization into ethers, esters, and other functionalities that could potentially direct stereoselective reactions.

Key Structural Features of Nopol:

  • Chiral Scaffold: Inherits the chirality of (-)-β-pinene.

  • Primary Alcohol: Allows for straightforward chemical modification.

  • Steric Hindrance: The bulky pinane skeleton can influence the facial selectivity of approaching reagents.

Hypothetical Application in Asymmetric Diels-Alder Reactions

In a hypothetical scenario, a nopol-derived chiral auxiliary could be tethered to a dienophile to control the stereochemical outcome of a Diels-Alder reaction. The bulky nopol moiety would be expected to shield one face of the dienophile, forcing the diene to approach from the less hindered face.

Workflow for Hypothetical Nopol-Mediated Diels-Alder Reaction:

Diels_Alder_Workflow cluster_synthesis Auxiliary Attachment cluster_reaction Diels-Alder Cycloaddition cluster_cleavage Auxiliary Cleavage dienophile Prochiral Dienophile nopol_derivative Nopol Derivative (e.g., Nopol Acrylate) dienophile->nopol_derivative Esterification chiral_dienophile Chiral Dienophile nopol_derivative->chiral_dienophile cycloaddition [4+2] Cycloaddition chiral_dienophile->cycloaddition diene Diene diene->cycloaddition diastereomeric_adduct Diastereomeric Adducts cycloaddition->diastereomeric_adduct cleavage Cleavage diastereomeric_adduct->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recovered_nopol Recovered Nopol cleavage->recovered_nopol Aldol_Logic start Nopol Ester enolate Chiral Enolate Formation (e.g., with LDA) start->enolate transition_state Diastereoselective Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state product Diastereomeric Aldol Adduct transition_state->product final_product Chiral β-Hydroxy Acid/Ester product->final_product Auxiliary Cleavage Reduction_Workflow nopol (-)-Nopol chiral_reagent Chiral Reducing Agent (e.g., Nopol-O-AlH₃Li) nopol->chiral_reagent lah LiAlH₄ lah->chiral_reagent reduction Asymmetric Reduction chiral_reagent->reduction ketone Prochiral Ketone ketone->reduction chiral_alcohol Enantiomerically Enriched Alcohol reduction->chiral_alcohol

Application

Application Notes & Protocols: Analytical Methods for the Characterization of Nopol and its Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: Nopol is a primary alcohol derived from the naturally occurring bicyclic monoterpene β-pinene.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nopol is a primary alcohol derived from the naturally occurring bicyclic monoterpene β-pinene. Its chemical structure, 2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol, provides a versatile scaffold for the synthesis of various derivatives with applications in the fragrance, agrochemical, and pharmaceutical industries.[1] Accurate characterization of Nopol and its synthesized derivatives is crucial for quality control, structural elucidation, and understanding structure-activity relationships. This document provides detailed application notes and experimental protocols for the primary analytical techniques used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most suitable method for the analysis of volatile and semi-volatile compounds like Nopol and many of its derivatives.[2] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for both qualitative identification and quantitative analysis.

Data Presentation: Characteristic Mass Fragments

The following table summarizes the key mass-to-charge (m/z) ratios observed for Nopol in a standard electron ionization (EI) mass spectrum.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
NopolC₁₁H₁₈O166.2645 (Top Peak), 79 (2nd Highest)[3]
Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify Nopol or its derivatives in a sample.

Materials:

  • Sample containing Nopol or its derivative.

  • High-purity solvent (e.g., hexane, ethyl acetate).

  • GC-MS instrument equipped with a suitable capillary column (e.g., non-polar or medium-polarity column like a DB-5ms or HP-5ms).

  • Helium carrier gas (99.999% purity).

  • Autosampler vials with inserts.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

    • If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument's calibration curve (e.g., 1-100 µg/mL).

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrument Setup (Example Conditions):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Maintain 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.[4]

  • Data Acquisition and Analysis:

    • Run a solvent blank first to check for system contamination.

    • Inject the sample and acquire the data.

    • Identify the peak corresponding to Nopol or its derivative based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[3]

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Dilute to Working Concentration A->B C Transfer to Autosampler Vial B->C D Inject 1 µL into GC C->D E Separation in Capillary Column D->E F Ionization (EI) & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Identify Peak by Retention Time H->I J Confirm with Mass Spectrum Library I->J K Quantify using Calibration Curve I->K

Caption: Workflow for the analysis of Nopol using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Nopol derivatives.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the Nopol scaffold and the identification of newly introduced functional groups.

Data Presentation: Characteristic Chemical Shifts

The following table summarizes typical chemical shift (δ) ranges for the core Nopol structure observed in its derivatives, referenced in an appropriate deuterated solvent.[1]

NucleusStructural FeatureChemical Shift (ppm)
¹HOlefinic Proton5.48 – 5.54
¹HSaturated Protons (Nopol moiety)0.75 – 3.74
¹³COlefinic Carbons120.4 – 121.2
¹³CSaturated Carbons (Nopol moiety)21.1 – 45.3
Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of a synthesized Nopol derivative.

Materials:

  • Purified Nopol derivative sample (5-10 mg).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • 5 mm NMR tube.

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (e.g., 77.16 ppm for CDCl₃).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants (for ¹H), and the number of signals to elucidate the final structure.

Visualization: Nopol Structure and Key NMR Regions

Caption: Nopol structure with corresponding ¹H and ¹³C NMR chemical shift regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It is highly effective for confirming the presence of the core hydroxyl and alkene groups in Nopol and for verifying the addition or modification of functional groups in its derivatives.[1][5]

Data Presentation: Key Functional Group Absorptions

The following table lists the expected IR absorption bands for Nopol and common functional groups found in its derivatives.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200 - 3600 (broad)
C-H (sp³)Stretching2850 - 3000
C=C (Alkene)Stretching1640 - 1680
C-O (Alcohol)Stretching1050 - 1150
C=N (Imine/Thiadiazole)Stretching1524 - 1586[1]
C=S (Thiourea)Stretching1772 - 1880 (in ¹³C NMR)

Note: The C=S stretching in IR can be complex; the ¹³C NMR value is provided for context.

Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups in a sample of Nopol or its derivative.

Materials:

  • Sample of Nopol or its derivative.

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Solvent for cleaning (e.g., isopropanol).

  • Kimwipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol, followed by a dry Kimwipe.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Clean the ATR crystal thoroughly after analysis.

    • Process the resulting spectrum (e.g., baseline correction).

    • Identify the characteristic absorption bands by comparing their positions (in cm⁻¹) to correlation charts.

    • Compare the spectrum to a reference spectrum if available.

Visualization: FTIR Analysis Workflow

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Collect Sample Spectrum C->D E Process Spectrum (e.g., Baseline Correction) D->E F Identify Functional Groups via Peak Analysis E->F

Caption: General workflow for functional group analysis using FTIR-ATR.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile terpenes, HPLC can be employed for the analysis of Nopol and its derivatives, especially for less volatile or thermally unstable compounds.[6] Since Nopol lacks a strong chromophore for UV detection, a derivatization step is often necessary to introduce a UV-active moiety, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[4]

Data Presentation: Derivatization for UV Detection
ReactionDerivatizing AgentResulting Chromophoreλ_max (nm)
EsterificationPhthalic AnhydridePhthalate Ester~230[4]
Experimental Protocol: HPLC with UV Derivatization

Objective: To analyze Nopol via HPLC after derivatization to enable UV detection.

Materials:

  • Nopol sample.

  • Phthalic anhydride, urea, 1,4-dioxane.[4]

  • Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade).

  • Ammonia solution.

  • HPLC system with a UV detector and a reverse-phase C18 column.

Procedure:

  • Derivatization (Esterification): [4]

    • In a vial, combine an aliquot of the sample (e.g., containing ~1 mg of Nopol) with 0.75 g of phthalic anhydride and 0.25 g of finely ground urea.

    • Add 2 mL of 1,4-dioxane.

    • Vortex the mixture and heat at 105°C for 90 minutes in a thermostatic bath.

    • After cooling, dilute the mixture to a final volume of 12 mL with a 2:1 Methanol/Water solution containing 0.1 M NH₃.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector set to 230 nm.

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the derivatized sample.

    • Identify the peak corresponding to the Nopol-phthalate ester derivative.

    • Quantify using a calibration curve prepared from derivatized Nopol standards.

Visualization: HPLC Derivatization Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mix Nopol with Derivatizing Reagents B Heat Mixture (105°C, 90 min) A->B C Dilute & Filter Sample B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 230 nm E->F G Identify & Quantify Derivative Peak F->G H Correlate to Original Nopol Conc. G->H

Caption: Workflow for HPLC analysis of Nopol requiring chemical derivatization.

References

Method

Application Notes and Protocols for the Large-Scale Synthesis of Nopol

For Researchers, Scientists, and Drug Development Professionals Introduction Nopol is a bicyclic primary alcohol derived from the Prins reaction of β-pinene and paraformaldehyde. Its unique chemical structure contributes...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopol is a bicyclic primary alcohol derived from the Prins reaction of β-pinene and paraformaldehyde. Its unique chemical structure contributes to a fresh, woody, and floral scent, making it a valuable ingredient in the fragrance and flavor industries.[1][2][3] Beyond its olfactory properties, Nopol and its derivatives exhibit potential in agrochemical applications as natural insect repellents and in the pharmaceutical sector for the development of anti-inflammatory and analgesic agents.[1] This document provides detailed protocols for the large-scale synthesis of Nopol, focusing on industrially viable methods, purification techniques, and quality control procedures.

Industrial Synthesis of Nopol via Prins Reaction

The large-scale synthesis of Nopol is predominantly achieved through the Prins reaction, which involves the electrophilic addition of an aldehyde (paraformaldehyde) to an alkene (β-pinene). This reaction is typically catalyzed by a Lewis or Brønsted acid.

Reaction Parameters and Catalyst Comparison

The choice of catalyst and reaction conditions significantly impacts the conversion of β-pinene and the selectivity towards Nopol. The following table summarizes key quantitative data from various catalytic systems studied for this reaction.

CatalystMolar Ratio (β-pinene:paraformaldehyde)Temperature (°C)SolventReaction Time (h)β-pinene Conversion (%)Nopol Selectivity (%)Reference
ZnCl₂-----97% with Indian montmorillonite clay impregnated with ZnCl₂ResearchGate
Sulfated Zirconia1:280Benzonitrile247798.7ResearchGate
25 wt% MoO₃–SiO₂1:280Benzonitrile247798.7ResearchGate
25 wt% ZnO–SiO₂1:280Benzonitrile247296.3ResearchGate
Tin supported over MCM-41--Toluene/Ethyl Acetate-100>96ResearchGate
Fe-Zn double metal cyanide----Active solid acid catalyst-US EPA

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Nopol using a Heterogeneous Catalyst

This protocol describes a typical industrial-scale batch process for the synthesis of Nopol using a solid acid catalyst, which simplifies catalyst recovery and product purification.

1. Reactor Preparation:

  • A jacketed glass-lined or stainless steel reactor (e.g., 2000 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is rendered inert by purging with nitrogen.

2. Reactant Charging:

  • Charge the reactor with β-pinene (e.g., 500 kg, ~2930 mol).

  • Add the solvent, such as toluene or benzonitrile (e.g., 1000 L).

  • Begin agitation and slowly add paraformaldehyde (e.g., 176 kg, ~5860 mol, 2 equivalents) to the mixture to control any initial exotherm.

3. Catalyst Addition:

  • Add the selected heterogeneous catalyst, for instance, sulfated zirconia or a supported metal oxide catalyst (e.g., 25 wt% MoO₃–SiO₂), at a loading of approximately 10-20 wt% relative to β-pinene (e.g., 50-100 kg).

4. Reaction Execution:

  • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) using the reactor jacket.

  • Maintain the reaction at this temperature under constant agitation for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of β-pinene.

5. Catalyst Removal:

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid catalyst is removed by filtration. For large-scale operations, a filter press or a centrifugal decanter can be employed. The catalyst can be washed with a fresh portion of the solvent to recover any adsorbed product and can often be regenerated and reused.

6. Product Isolation and Purification:

  • The filtrate, containing Nopol, unreacted starting materials, byproducts, and the solvent, is transferred to a distillation unit.

  • The solvent is first removed under reduced pressure.

  • The crude Nopol is then purified by fractional distillation under vacuum.[4][5][6] The distillation is carefully controlled to separate the lower-boiling β-pinene from the higher-boiling Nopol (boiling point: 235-237 °C).[1]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactor Preparation (Inert Atmosphere) B Reactant Charging (β-pinene, Paraformaldehyde, Solvent) A->B C Catalyst Addition (Heterogeneous Catalyst) B->C D Reaction (Heating and Agitation) C->D E Reaction Monitoring (GC Analysis) D->E F Catalyst Removal (Filtration) E->F G Solvent Removal (Distillation) F->G H Fractional Distillation (Vacuum) G->H I Pure Nopol H->I

Figure 1. Experimental workflow for the large-scale synthesis of Nopol.
Protocol 2: Quality Control of Industrial Grade Nopol

Ensuring the purity and consistency of Nopol is crucial for its applications, especially in the fragrance and pharmaceutical industries.[7]

1. Gas Chromatography (GC):

  • Purpose: To determine the purity of Nopol and quantify any impurities, including unreacted β-pinene and byproducts.

  • Method: A capillary GC equipped with a flame ionization detector (FID) is used. A non-polar or medium-polarity column (e.g., DB-5 or HP-5) is suitable for separation. The sample is diluted in an appropriate solvent (e.g., ethanol or hexane) before injection. The percentage purity is calculated based on the area of the Nopol peak relative to the total peak area.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To detect non-volatile impurities and for quantitative analysis.[8]

  • Method: A reverse-phase HPLC system with a C18 column and a UV detector can be used. The mobile phase is typically a mixture of acetonitrile and water.

3. Physical and Chemical Properties:

  • Appearance: The final product should be a clear, colorless to slightly yellowish liquid.[1]

  • Density: Measured using a pycnometer or a digital density meter at 20 °C (expected range: 0.964 - 0.970 g/cm³).[1]

  • Refractive Index: Measured using a refractometer at 20 °C.

  • Acid Value: Determined by titration to quantify residual acidic impurities.

Signaling Pathway Context for Fragrance Molecules

While Nopol's primary industrial application in fragrances is based on its direct interaction with olfactory receptors, understanding the general signaling pathway of odor perception provides valuable context for drug development professionals exploring its other biological activities. Fragrance molecules like Nopol bind to G-protein coupled receptors (GPCRs) in the olfactory epithelium, initiating a signaling cascade that leads to the perception of smell.

G Odorant Nopol (Odorant) GPCR Olfactory Receptor (GPCR) Odorant->GPCR G_Protein G-protein Activation GPCR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 2. Generic olfactory signaling pathway for a fragrance molecule.

References

Application

Nopol and Natural Insect Repellents: A Review of Available Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals Introduction: Nopol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in various plants, including carrots and rosemary. While some...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nopol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in various plants, including carrots and rosemary. While some commercial chemical suppliers list Nopol as an ingredient in agrochemicals with applications as a natural insect repellent, a comprehensive review of publicly available scientific literature reveals a significant lack of empirical data to support this claim. This document outlines the current state of knowledge regarding Nopol and its potential use in the development of natural insect repellents, highlighting the absence of quantitative efficacy data, defined mechanisms of action, and standardized experimental protocols.

I. Current Scientific Landscape: A Lack of Evidence

Despite its natural origin and the commercial claims, there is a notable absence of peer-reviewed research articles, patents, or toxicological studies that specifically investigate and validate the insect-repellent properties of Nopol. Extensive searches of scientific databases have not yielded any studies that provide the following critical information:

  • Quantitative Repellency Data: There is no available data on the effective concentration of Nopol required to repel specific insect species. Key metrics such as the Median Effective Dose (ED50), complete protection time, and comparative efficacy against established natural or synthetic repellents (e.g., DEET, Picaridin, oil of lemon eucalyptus) are absent from the scientific record.

  • Spectrum of Activity: The range of insect species, if any, that are repelled by Nopol has not been scientifically determined.

  • Mechanism of Action: The physiological and molecular mechanisms by which Nopol might exert a repellent effect on insects are unknown. There is no information on its potential interaction with insect olfactory receptors, gustatory receptors, or other neurological pathways involved in host-seeking and avoidance behaviors.

II. The Need for Foundational Research

To ascertain the viability of Nopol as a natural insect repellent, a series of fundamental scientific investigations are required. These would include:

  • Initial Screening for Repellent Activity: Standardized laboratory-based behavioral assays are necessary to determine if Nopol exhibits any repellent properties against common disease-carrying insects such as mosquitoes (Aedes aegypti, Anopheles gambiae), ticks (Ixodes scapularis), and flies.

  • Dose-Response Studies: Should initial screening indicate repellent activity, comprehensive dose-response studies would be essential to quantify the potency of Nopol.

  • Mechanism of Action Studies: Electrophysiological recordings from insect sensory neurons (e.g., single-sensillum recordings) and behavioral experiments with genetically modified insects could elucidate the potential neural pathways affected by Nopol.

  • Formulation Development and Field Trials: If laboratory data are promising, research into stable and effective formulations for topical application would be necessary, followed by rigorous field trials to evaluate performance under real-world conditions.

III. Experimental Protocols: A General Framework for Evaluating Novel Repellents

While specific protocols for Nopol do not exist due to the lack of evidence for its repellency, the following represents a standard experimental workflow for evaluating any novel candidate insect repellent.

A. Laboratory-Based Repellency Assay (Example: Arm-in-Cage Test)

This protocol provides a general framework for assessing the repellency of a test compound against mosquitoes.

Objective: To determine the complete protection time of a candidate repellent compound when applied to human skin.

Materials:

  • Test compound (e.g., Nopol) dissolved in a suitable solvent (e.g., ethanol) at various concentrations.

  • Control solution (solvent only).

  • Laboratory-reared, host-seeking adult female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12-24 hours.

  • Testing cages (e.g., 30x30x30 cm) containing a known number of mosquitoes (e.g., 50-100).

  • Human volunteers (with appropriate ethical clearance and informed consent).

  • Personal protective equipment (PPE).

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the experiment.

  • Application of Test Compound: A defined area of the volunteer's forearm (e.g., 25 cm²) is marked. A precise volume of the test compound solution is applied evenly to the marked area. A control arm is treated with the solvent only.

  • Exposure: At predetermined time intervals (e.g., every 30 minutes) after application, the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Data Collection: The number of mosquito landings and probes (attempts to bite) on the treated area is recorded during each exposure period.

  • Endpoint Determination: The "complete protection time" is defined as the time from application until the first confirmed bite or a predefined number of landings.

  • Data Analysis: The protection times for different concentrations of the test compound are compared.

IV. Signaling Pathways and Experimental Workflows

Given the absence of data on Nopol's mechanism of action, any depiction of a signaling pathway would be purely speculative. The development of such a diagram would necessitate experimental evidence identifying the molecular targets of Nopol within the insect's sensory systems.

Similarly, a detailed experimental workflow for Nopol's development as an insect repellent is contingent on initial positive findings of its repellent activity. A generalized workflow for the discovery and development of a novel natural insect repellent is presented below.

Generalized Workflow for Natural Repellent Development

G A Identification of Candidate Natural Compound (e.g., Nopol) B Initial Behavioral Screening (e.g., Y-tube olfactometer, cage assays) A->B C Dose-Response & Efficacy Studies (Determine ED50, Protection Time) B->C If Active D Spectrum of Activity Testing (Test against various insect species) C->D E Mechanism of Action Studies (Electrophysiology, Molecular Assays) C->E F Formulation Development (Creams, Sprays, Lotions) D->F E->F G Toxicology & Safety Assessment (Skin irritation, sensitization) F->G H Field Efficacy Trials G->H If Safe I Regulatory Approval H->I If Effective J Commercial Product I->J

Caption: Generalized workflow for the discovery and development of a natural insect repellent.

While the concept of utilizing naturally occurring compounds like Nopol for insect repellent development is appealing, it is imperative that such endeavors are grounded in robust scientific evidence. At present, there is no scientific basis to support the use of Nopol as an effective insect repellent. The scientific community is encouraged to undertake the necessary foundational research to investigate these claims. For researchers, scientists, and drug development professionals, a focus on compounds with demonstrated repellent activity and well-characterized mechanisms of action remains the most prudent path forward in the development of new natural insect repellents.

Technical Notes & Optimization

Troubleshooting

improving the yield and selectivity of Nopol synthesis

Welcome to the Technical Support Center for Nopol Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and selectivity of Nopol synthesis via...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nopol Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and selectivity of Nopol synthesis via the Prins reaction of β-pinene and paraformaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Nopol?

A1: The most prevalent method for Nopol synthesis is the Prins reaction, which involves the acid-catalyzed condensation of β-pinene with paraformaldehyde.[1][2] This reaction can be facilitated by both homogeneous and heterogeneous acid catalysts.

Q2: What are the starting materials for Nopol synthesis?

A2: The primary reactants are β-pinene, which can be sourced from turpentine, and paraformaldehyde, a solid source of formaldehyde.[3]

Q3: Why is catalyst selection important in Nopol synthesis?

A3: The choice of catalyst is crucial as it significantly influences the reaction's yield, selectivity towards Nopol, and the overall reaction conditions required.[4] Catalysts provide the necessary acid sites for the reaction to proceed. Lewis acids are particularly effective for this transformation.[3]

Q4: What is the difference between homogeneous and heterogeneous catalysts in this synthesis?

A4: Homogeneous catalysts, like zinc chloride (ZnCl₂), dissolve in the reaction mixture. They can be very effective but often pose challenges in separation from the product mixture, which can increase costs and waste.[2] Heterogeneous catalysts, such as metal oxides or zeolites, are in a different phase (usually solid) from the liquid reaction mixture. This allows for easier separation and recycling of the catalyst, offering a more environmentally friendly process.[3][5]

Q5: Can turpentine be used directly as a source of β-pinene?

A5: Yes, turpentine, which contains a significant amount of β-pinene, can be used directly. In some cases, other components of turpentine, like α-pinene, can act as a solvent, eliminating the need for an additional solvent.[3]

Troubleshooting Guide

This guide addresses common issues encountered during Nopol synthesis.

Issue 1: Low Nopol Yield
Possible Cause Suggested Solution Rationale
Incomplete Reaction- Monitor the reaction progress over time using techniques like GC or TLC. - If the reaction stalls, consider adding more catalyst or paraformaldehyde.[6] - Increase the reaction time, but be cautious of potential side reactions.[3]The reaction may not have reached completion. Adding more of the limiting reagent or catalyst can drive the reaction forward.
Poor Catalyst Activity- Ensure the catalyst is pure and active. If using a heterogeneous catalyst, ensure it has been properly activated (e.g., by drying). - Consider switching to a more active catalyst system (see data tables below). Several studies have shown high yields with catalysts like sulfated zirconia or certain metal oxides.[3]The catalyst may be deactivated or inherently not active enough under the chosen conditions.
Suboptimal Reactant Ratio- The molar ratio of β-pinene to paraformaldehyde is critical. An excess of formaldehyde can significantly increase the yield of the desired product.[3] A common starting point is a 1:2 molar ratio of β-pinene to paraformaldehyde.[3][5]The availability of the active form of formaldehyde is a key factor in the reaction rate and overall yield.[3]
Decomposition of Product- If product decomposition is observed before the starting material is fully consumed, consider quenching the reaction earlier.[6] - Lowering the reaction temperature might help, though it could also decrease the reaction rate.Nopol or intermediates might be unstable under prolonged exposure to acidic conditions or high temperatures.
Issue 2: Poor Selectivity to Nopol (High Levels of By-products)
Possible Cause Suggested Solution Rationale
Side Reactions- The presence of a small amount of water in the reaction system can sometimes increase selectivity by inhibiting side reactions.[3] - Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of undesired by-products.The Prins reaction can lead to various products other than Nopol.[7] Water can suppress certain side pathways.
Inappropriate Catalyst- The type of acid sites on the catalyst (Brønsted vs. Lewis) can influence selectivity. Lewis acids are reported to selectively promote the formation of Nopol.[3] - Experiment with different catalysts known for high Nopol selectivity, such as ZnCr mixed oxide or Sn-MCM-41.[3]Different catalysts can favor different reaction pathways, leading to varying product distributions.
Further Transformations of Nopol- In some cases, the initially formed Nopol can undergo further reactions, such as acetylation if acetic acid is used as a solvent or catalyst.[3] - Consider using a non-reactive solvent like toluene or benzonitrile.[3]The reaction environment can lead to subsequent reactions of the desired product, reducing its final concentration.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem: Low Yield or Selectivity CheckConversion Is β-pinene conversion low? Start->CheckConversion CheckSelectivity Is Nopol selectivity low? CheckConversion->CheckSelectivity No LowConversion Low Conversion Troubleshooting CheckConversion->LowConversion Yes LowSelectivity Low Selectivity Troubleshooting CheckSelectivity->LowSelectivity Yes Solution Improved Yield & Selectivity CheckSelectivity->Solution No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Ratio) LowConversion->OptimizeConditions CheckSideReactions Investigate Side Reactions (e.g., add water, change solvent) LowSelectivity->CheckSideReactions OptimizeConditions->Solution ChangeCatalyst Change Catalyst System ChangeCatalyst->Solution CheckSideReactions->ChangeCatalyst

Caption: A decision tree for troubleshooting common issues in Nopol synthesis.

Quantitative Data Summary

The following tables summarize the performance of various catalysts under different experimental conditions.

Table 1: Heterogeneous Catalysts for Nopol Synthesis
Catalystβ-pinene:Paraformaldehyde (molar ratio)SolventTemperature (°C)Time (h)β-pinene Conversion (%)Nopol Selectivity (%)Reference
25 wt% MoO₃–SiO₂1:2Benzonitrile80247798.7[3]
25 wt% ZnO–SiO₂1:2Benzonitrile80247296.3[3]
ZnCr mixed oxide (1:6 Zn/Cr)Not specifiedNot specifiedNot specifiedNot specified97100[3]
Sulfated ZirconiaNot specifiedNot specifiedNot specifiedNot specifiedNearly 10098[3]
Sn-MCM-41Not specifiedToluene / Ethyl AcetateNot specifiedNot specifiedComplete>96[3]
ZnCl₂ on Montmorillonite ClayNot specifiedNot specifiedNot specifiedNot specified7597[3]
Zinc Ferrite1:3TolueneReflux127088[3]
Table 2: Homogeneous Catalysts for Nopol Synthesis
Catalystβ-pinene:Paraformaldehyde (molar ratio)SolventTemperature (°C)Time (h)β-pinene Conversion (%)Nopol Selectivity (%)Reference
H₃PO₄-AcOH mixtureExcess FAAcetic Acid15Not specified~50~67[3]
ZnCl₂Not specifiedNot specifiedNot specifiedNot specified7597[3]

Experimental Protocols

Protocol 1: Nopol Synthesis using a Heterogeneous Catalyst (MoO₃–SiO₂)

This protocol is based on optimized conditions reported in the literature.[3]

1. Materials and Setup:

  • Reactants: β-pinene, paraformaldehyde.

  • Catalyst: 25 wt% MoO₃–SiO₂ (20 wt% relative to β-pinene).

  • Solvent: Benzonitrile.

  • Glassware: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Flame-dry all glassware before use.

2. Procedure: a. To the round-bottom flask, add β-pinene and paraformaldehyde in a 1:2 molar ratio. b. Add the MoO₃–SiO₂ catalyst (20% of the weight of β-pinene). c. Add benzonitrile as the solvent. d. Place the flask in an oil bath and heat the mixture to 80°C with continuous stirring. e. Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress periodically by taking small aliquots and analyzing them by Gas Chromatography (GC). f. After 24 hours (or upon reaction completion), cool the mixture to room temperature.

3. Workup and Purification: a. Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and potentially reused. b. Remove the solvent (benzonitrile) from the filtrate under reduced pressure using a rotary evaporator. c. The crude product can be purified further by vacuum distillation or column chromatography to obtain pure Nopol.

General Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reactants Charge Flask: - β-pinene - Paraformaldehyde Catalyst Add Catalyst Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Heat Heat to Reaction Temp (e.g., 80°C) Solvent->Heat Stir Stir for Reaction Time (e.g., 24h) Heat->Stir Monitor Monitor Progress (GC/TLC) Stir->Monitor Monitor->Stir Continue Cool Cool to Room Temp Monitor->Cool Complete Filter Filter to Remove Catalyst Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (Distillation/Chromatography) Evaporate->Purify Product Pure Nopol Purify->Product

Caption: A generalized workflow for the synthesis of Nopol.

Proposed Reaction Mechanism

The synthesis of Nopol from β-pinene and formaldehyde proceeds via the Prins reaction mechanism.

PrinsMechanism cluster_step1 cluster_step2 cluster_step3 CH2O H₂C=O (from Paraformaldehyde) Oxocarbenium [H₂C=OH]⁺ (Oxocarbenium Ion) CH2O->Oxocarbenium Activation H_plus H⁺ (from Catalyst) H_plus->Oxocarbenium Activation Carbocation Tertiary Carbocation Intermediate Oxocarbenium->Carbocation Ene Reaction beta_pinene β-Pinene beta_pinene->Carbocation Ene Reaction Nopol Nopol Carbocation->Nopol - H⁺

Caption: The proposed mechanism for the Prins condensation of β-pinene and formaldehyde.

References

Optimization

optimization of reaction conditions for Prins condensation

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the optimization of Prins condensation reaction conditions. Frequently...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the optimization of Prins condensation reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Prins Condensation?

The Prins reaction is an acid-catalyzed condensation of an alkene with an aldehyde or ketone. The reaction proceeds via an electrophilic addition, forming a key β-hydroxyl carbocation intermediate. The fate of this intermediate, and thus the final product, is highly dependent on the specific reaction conditions employed.

Q2: What are the major possible products of a Prins Condensation?

Careful control of reaction conditions can selectively yield one of several potential products:

  • 1,3-Diols: Formed when the carbocation is captured by water.

  • Allylic Alcohols: Result from the elimination of a proton from the carbocation intermediate, particularly under anhydrous conditions.

  • 1,3-Dioxanes: Typically formed when an excess of the aldehyde is used, especially at lower temperatures, which traps the intermediate.

  • 4-Substituted Pyrans: Intramolecular Prins reactions (Prins cyclizations) can lead to the formation of various oxygen-containing heterocycles like tetrahydropyrans.

  • 3-Substituted Alcohols: Occur if another suitable nucleophile is present in the reaction mixture to capture the carbocation.

Q3: What types of catalysts are effective for the Prins Condensation?

A wide range of both protic and Lewis acids can catalyze the reaction.

  • Protic Acids: H₂SO₄, HCl, p-TsOH, and HNO₃ are commonly used.

  • Lewis Acids: BF₃, AlCl₃, TiCl₄, ZnCl₂, and SnCl₄ are effective.

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., HZSM-5), supported heteropolyacids, and metal-exchanged clays are gaining prominence as they can offer easier separation and potential for continuous flow processes.

Q4: What is the general mechanism of the Prins Reaction?

The reaction is initiated by the activation of the aldehyde by an acid catalyst. The core mechanism involves three key steps:

  • Protonation/Activation: The carbonyl oxygen of the aldehyde is protonated by a protic acid or coordinates with a Lewis acid, forming a highly electrophilic oxonium ion.

  • Electrophilic Addition: The alkene's π-bond attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a stabilized β-hydroxyl carbocation intermediate.

  • Termination: The carbocation intermediate can then follow several pathways depending on the reaction conditions to yield the final product(s).

Prins_Mechanism General Mechanism of the Prins Reaction cluster_start Initiation cluster_intermediate Intermediate Formation cluster_termination Product Formation Pathways Aldehyde Aldehyde Catalyst Acid Catalyst (H+ or Lewis Acid) Oxonium Activated Oxonium Ion Catalyst->Oxonium Carbocation β-Hydroxyl Carbocation Oxonium->Carbocation Alkene Alkene Alkene->Carbocation Electrophilic Attack Diol 1,3-Diol Carbocation->Diol + H₂O (Nucleophilic Capture) Alcohol Allylic Alcohol Carbocation->Alcohol - H+ (Elimination) Dioxane 1,3-Dioxane Carbocation->Dioxane + Aldehyde (Trapping) Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yield start Low / No Yield Observed q1 Is the catalyst active and properly handled? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Action: Verify Catalyst q1->a1_no No q2 Are temperature and time optimized? a1_yes->q2 a1_no_desc Use fresh catalyst. Ensure anhydrous conditions for Lewis acids. Consider catalyst activation. a1_no->a1_no_desc a2_yes Check Substrates & Reagents q2->a2_yes Yes a2_no Action: Adjust Conditions q2->a2_no No q3 Are substrates sufficiently reactive? Is solvent appropriate? a2_yes->q3 a2_no_desc Increase temperature gradually. Increase reaction time. Monitor by TLC/GC-MS. a2_no->a2_no_desc a3_no Action: Re-evaluate System q3->a3_no No end_node Systematic Optimization Required q3->end_node Yes a3_no_desc Highly substituted alkenes are more reactive. Formaldehyde is highly reactive. Solvent polarity can affect rate. a3_no->a3_no_desc Selectivity_Logic Product Selectivity Logic start Prins Reaction System (Alkene + Aldehyde + Acid) cond1 Excess Aldehyde? Low Temperature (<70°C)? start->cond1 prod1 Favors 1,3-Dioxane cond1->prod1 Yes cond2 Aqueous / Protic Solvent? cond1->cond2 No prod2 Favors 1,3-Diol cond2->prod2 Yes cond3 Anhydrous Conditions? cond2->cond3 No prod3 Favors Allylic Alcohol cond3->prod3 Yes

Troubleshooting

Technical Support Center: High-Purity Nopol Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity Nopol. Below you will find troubleshooting guides, frequen...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity Nopol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is Nopol and how is it synthesized?

Nopol, chemically known as 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol, is a primary alcohol derived from the bicyclic monoterpene β-pinene. It is synthesized through the Prins reaction, which involves the condensation of β-pinene with paraformaldehyde in the presence of a catalyst, typically a Lewis acid such as zinc chloride.[1][2]

Q2: What are the common impurities in crude Nopol?

During the synthesis of Nopol, several byproducts and unreacted starting materials can be present as impurities. These may include unreacted β-pinene, various isomers of pinene, and other terpenoid compounds formed through side reactions. The specific impurities can vary depending on the reaction conditions and catalyst used.

Q3: What is the primary method for purifying Nopol to high purity?

The most common and effective method for purifying Nopol is fractional distillation.[3] This technique separates compounds based on differences in their boiling points. Since Nopol and its common impurities are volatile liquids with potentially close boiling points, fractional distillation is well-suited for achieving high purity.

Q4: What level of purity can be expected from fractional distillation?

With a properly optimized fractional distillation process, it is possible to achieve Nopol purity greater than 98%.[3]

Q5: Are there alternative purification methods to fractional distillation?

While fractional distillation is the primary method, column chromatography can also be employed for the purification of terpenoids like Nopol. This technique separates compounds based on their differential adsorption to a stationary phase. However, for large-scale purification, fractional distillation is generally more practical.

Troubleshooting Guides

Fractional Distillation Troubleshooting
Problem Possible Cause Solution
Poor Separation of Nopol and Impurities Insufficient column efficiency (too few theoretical plates).- Increase the length of the fractionating column.- Use a more efficient column packing material (e.g., structured packing).
Distillation rate is too high.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.
Fluctuations in heating.- Use a stable heating source like a heating mantle with a controller.- Insulate the distillation column to minimize heat loss.
Product Decomposition (Discoloration or Odor Change) Distillation temperature is too high.- If Nopol is sensitive to high temperatures, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Presence of acidic or basic residues from synthesis.- Neutralize the crude Nopol with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation.
Low Product Recovery Hold-up in the distillation column and condenser.- For small-scale distillations, use a micro-distillation apparatus to minimize losses.- Ensure the condenser is efficient in condensing the Nopol vapors.
Incomplete transfer of crude product.- Ensure all of the crude product is transferred to the distillation flask. Rinse the transfer vessel with a small amount of a suitable solvent and add it to the flask (ensure the solvent has a significantly lower boiling point than Nopol).
General Purity Issues
Problem Possible Cause Solution
Presence of Water in Purified Nopol Incomplete drying of the crude product before distillation.- Dry the crude Nopol over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
Ingress of atmospheric moisture.- Use a drying tube on the receiving flask to protect the purified Nopol from moisture.
Unexpected Peaks in GC-MS Analysis Contamination from glassware or solvents.- Ensure all glassware is thoroughly cleaned and dried before use.- Use high-purity solvents for any extraction or washing steps.
Carryover from previous analyses in the GC-MS instrument.- Run a blank solvent injection to check for system contamination before analyzing the Nopol sample.

Quantitative Data

The following table summarizes typical yields and purity levels for Nopol synthesis and purification as reported in the literature.

Catalyst Reaction Conditions β-pinene Conversion (%) Nopol Selectivity (%) Nopol Yield (%) Final Purity (%) Reference
Zinc Chloride125°C, 12 hours, atmospheric pressure-89.670.5>98[3]
Zinc Chloride125°C, 12 hours, 0.3 MPa-93.584.9-[3]
Zinc Chloride125°C, 10 hours, 0.3 MPa-96.792.5>98[3]
25 wt% MoO3–SiO280°C, 24 hours, benzonitrile solvent7798.7--[2]
25 wt% ZnO–SiO280°C, 24 hours, benzonitrile solvent7296.3--[2]
Sulfated Zirconia->99~99--[1]
Sn/MCM-41-Complete>99--[4]

Experimental Protocols

Protocol 1: Purification of Nopol by Fractional Distillation

Objective: To purify crude Nopol to a high degree of purity (>98%) by removing unreacted starting materials and reaction byproducts.

Materials:

  • Crude Nopol

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a temperature controller

  • Boiling chips

  • Vacuum source and manometer (for vacuum distillation, if necessary)

  • Glass wool or other suitable column packing material

  • Gas chromatograph-mass spectrometer (GC-MS) for purity analysis

Procedure:

  • Preparation:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Pack the fractionating column with a suitable packing material to increase the surface area for vapor-liquid exchange.

    • Add the crude Nopol to the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips to the flask to ensure smooth boiling.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature at the top of the column. The temperature should slowly rise as the vapor of the lowest boiling point component reaches the thermometer.

    • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities such as unreacted β-pinene.

    • As the temperature stabilizes at the boiling point of Nopol (approximately 230-240 °C at atmospheric pressure), change the receiving flask to collect the pure Nopol fraction.

    • Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops per second is generally recommended for good separation.

    • Monitor the temperature closely. A sharp drop in temperature indicates that all the Nopol has distilled over.

  • Analysis:

    • Analyze the collected Nopol fraction for purity using GC-MS.

    • Obtain a mass spectrum to confirm the identity of the purified product.

Visualizations

experimental_workflow cluster_synthesis Nopol Synthesis cluster_purification Purification cluster_analysis Quality Control beta_pinene β-pinene reaction Prins Reaction beta_pinene->reaction paraformaldehyde Paraformaldehyde paraformaldehyde->reaction catalyst Catalyst (e.g., ZnCl2) catalyst->reaction crude_nopol Crude Nopol reaction->crude_nopol distillation Fractional Distillation crude_nopol->distillation impurities Impurities (e.g., unreacted β-pinene) distillation->impurities Lower boiling fraction high_purity_nopol High-Purity Nopol (>98%) distillation->high_purity_nopol Main fraction gc_ms GC-MS Analysis high_purity_nopol->gc_ms

Caption: Experimental workflow for the synthesis and purification of high-purity Nopol.

troubleshooting_logic start Low Purity of Nopol Detected check_separation Evaluate Separation Efficiency start->check_separation check_decomposition Check for Product Decomposition start->check_decomposition poor_separation Poor Separation check_separation->poor_separation Yes end_good High-Purity Nopol Achieved check_separation->end_good No decomposition_signs Signs of Decomposition (e.g., discoloration) check_decomposition->decomposition_signs Yes check_decomposition->end_good No distillation_rate Is Distillation Rate Too High? poor_separation->distillation_rate reduce_rate Reduce Heating Rate distillation_rate->reduce_rate Yes column_efficiency Is Column Efficiency Sufficient? distillation_rate->column_efficiency No reduce_rate->end_good increase_efficiency Increase Column Length or Use Better Packing column_efficiency->increase_efficiency No column_efficiency->end_good Yes increase_efficiency->end_good distillation_temp Is Distillation Temp Too High? decomposition_signs->distillation_temp use_vacuum Use Vacuum Distillation distillation_temp->use_vacuum Yes acid_residue Presence of Acidic Residues? distillation_temp->acid_residue No use_vacuum->end_good neutralize Neutralize Crude Product Before Distillation acid_residue->neutralize Yes acid_residue->end_good No neutralize->end_good

Caption: Troubleshooting logic for low purity issues in Nopol purification.

References

Optimization

common byproducts in the synthesis of Nopol and how to avoid them

Welcome to the technical support center for the synthesis of Nopol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequentl...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Nopol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of Nopol from β-pinene and paraformaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Nopol?

A1: Nopol is synthesized through the Prins reaction, which is an acid-catalyzed condensation of an alkene (β-pinene) with an aldehyde (paraformaldehyde).[1][2][3]

Q2: What are the most common byproducts in Nopol synthesis?

A2: The most common byproducts are isomers of the starting material, β-pinene. This isomerization is primarily caused by the presence of Brønsted acids in the reaction medium.[4][5] Under certain conditions, other products of the Prins reaction, such as 1,3-diols and 1,3-dioxanes, can also be formed.[2][3]

Q3: How can I minimize the formation of these byproducts?

A3: Byproduct formation can be minimized by carefully selecting the catalyst and controlling the reaction conditions. The use of solid Lewis acid catalysts, such as sulfated zirconia or certain metal-modified mesoporous materials (e.g., containing Sn or Zn), has been shown to significantly improve the selectivity for Nopol, often exceeding 96%.[4][5] These catalysts have a higher concentration of Lewis acid sites, which favor the desired Prins condensation, over Brønsted acid sites, which promote the isomerization of β-pinene.[4][5]

Q4: What is the effect of temperature on byproduct formation?

A4: While specific quantitative data is scarce in the readily available literature, the reaction temperature is a critical parameter to control. A Chinese patent suggests a reaction temperature range of 50-150°C.[6] Generally, in the Prins reaction, lower temperatures (e.g., < 70°C) and an excess of the aldehyde can favor the formation of acetals (dioxanes), while higher temperatures (> 70°C) with a 1:1 stoichiometry of reactants tend to yield diols or allylic alcohols.[7] For optimal Nopol synthesis, it is crucial to follow a validated experimental protocol with a specific temperature setting.

Q5: Can the solvent choice influence the reaction's selectivity?

A5: Yes, the choice of solvent plays a key role. Non-polar hydrocarbon solvents such as toluene or xylene are commonly used.[6][8] The solvent can influence the solubility of reactants, particularly paraformaldehyde, and the solvation of intermediates, thereby affecting the reaction kinetics and selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Nopol and presence of multiple unknown peaks in GC-MS. Isomerization of β-pinene due to Brønsted acidity. Switch to a solid Lewis acid catalyst with high selectivity, such as sulfated zirconia or Sn-MCM-41. Ensure the catalyst is properly prepared and activated to maximize Lewis acid sites.
Suboptimal reaction temperature. Optimize the reaction temperature. Based on literature, a starting point of 80°C can be used and adjusted as needed based on in-process monitoring.[4][6]
Incorrect molar ratio of reactants. Use an optimized molar ratio of β-pinene to paraformaldehyde. A common starting point is a 1:2 molar ratio.[4]
Formation of high molecular weight byproducts (potential dioxanes). Excess of paraformaldehyde and/or low reaction temperature. Adjust the molar ratio of β-pinene to paraformaldehyde closer to 1:1. Increase the reaction temperature to favor the formation of the desired allylic alcohol (Nopol) over the dioxane.[7]
Difficulty in separating Nopol from byproducts. Similar boiling points of Nopol and isomeric byproducts. Employ high-efficiency fractional distillation for purification. If co-elution is an issue in chromatography, consider derivatization of the alcohol group to alter polarity before separation.
Inconsistent reaction outcomes. Catalyst deactivation or variability in catalyst preparation. Ensure consistent catalyst synthesis and activation procedures. If using a recyclable catalyst, perform regeneration steps as recommended in the literature.

Quantitative Data Summary

The following table summarizes data from various sources on the conversion of β-pinene and the selectivity for Nopol under different catalytic systems.

CatalystSolventTemperature (°C)β-pinene Conversion (%)Nopol Selectivity (%)Reference
SiO₂-ZrPToluene809582.5[6]
In-SiO₂-ZrPXylene807988.5[6]
Zn-SiO₂-ZrPNot specified707488[6]
25 wt% MoO₃–SiO₂Benzonitrile807798.7[4]
25 wt% ZnO–SiO₂Benzonitrile807296.3[4]
Sn-MCM-41Toluene/Ethyl AcetateNot specifiedHigh>96[4]

Experimental Protocols

High-Selectivity Synthesis of Nopol with a Solid Acid Catalyst

This protocol is a generalized procedure based on common practices reported in the literature for achieving high selectivity.

Materials:

  • β-pinene

  • Paraformaldehyde

  • Solid Lewis acid catalyst (e.g., SiO₂-ZrP, as described in CN102701907B)[6]

  • Toluene (or another suitable non-polar solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle with temperature control

Procedure:

  • Catalyst Activation: Dry the solid acid catalyst in an oven at 100-120°C overnight to remove any adsorbed water.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the solvent (e.g., 5 mL of toluene per 1 mmol of β-pinene).[6]

  • Addition of Reactants: Add β-pinene (e.g., 0.136 g, 1 mmol) and paraformaldehyde (e.g., 0.060 g, 2 mmol) to the flask.[6]

  • Addition of Catalyst: Add the pre-activated solid acid catalyst (e.g., 50 mg).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. A typical reaction time is 4 hours.[6]

  • Workup:

    • After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid catalyst.

    • Wash the organic filtrate with water to remove any remaining formaldehyde.

    • Wash with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure Nopol.

Visualizations

Logical Relationship for Minimizing Byproducts in Nopol Synthesis```dot

Byproduct_Minimization cluster_reaction_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Catalyst_Choice Catalyst Choice High_Nopol_Selectivity High Nopol Selectivity Catalyst_Choice->High_Nopol_Selectivity Lewis Acidic Byproduct_Formation Byproduct Formation Catalyst_Choice->Byproduct_Formation Brønsted Acidic Reaction_Temp Reaction Temperature Reaction_Temp->High_Nopol_Selectivity Optimized (e.g., 80°C) Reaction_Temp->Byproduct_Formation Too High/Low Reactant_Ratio Reactant Ratio Reactant_Ratio->High_Nopol_Selectivity Optimized (e.g., 1:2 β-pinene:CH₂O) Reactant_Ratio->Byproduct_Formation Suboptimal

Caption: Step-by-step experimental workflow for the synthesis and purification of Nopol.

References

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Nopol Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the st...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Nopol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of Nopol?

The most prevalent method for synthesizing Nopol is the Prins condensation of β-pinene with paraformaldehyde.[1][2] This reaction is typically catalyzed by a Lewis or solid acid catalyst.

Q2: What are the key factors influencing the yield and selectivity of the Nopol synthesis?

Several factors can significantly impact the success of the synthesis:

  • Catalyst Choice: The type of catalyst used is critical. Various catalysts, including sulfated zirconia, zinc ferrite, and mixed metal oxides, have been shown to be effective.[1][2]

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure optimal reaction rates and prevent side product formation.

  • Reactant Molar Ratio: The ratio of β-pinene to paraformaldehyde can affect conversion and selectivity.[1]

  • Solvent: The choice of solvent can influence the reaction pathway and product distribution.[1]

  • Reaction Time: The duration of the reaction needs to be optimized to achieve high conversion without promoting byproduct formation.[1]

Q3: Can the catalyst be reused in Nopol synthesis?

Yes, the reusability of catalysts has been investigated. For example, sulfated zirconia catalysts have been shown to be reusable for up to five cycles with only a minor loss in activity for β-pinene conversion, while maintaining high selectivity for Nopol.[1] Similarly, molybdenum or zinc modified SiO2 catalysts can be regenerated and reused.[2]

Troubleshooting Guide

Problem 1: Low Conversion of β-pinene

Possible Causes & Solutions

  • Inactive Catalyst:

    • Solution: Ensure the catalyst is properly activated and handled under appropriate conditions to prevent deactivation. For instance, sulfated zirconia catalysts are synthesized by impregnating Zr(OH)4 with sulfuric acid.[1]

    • Solution: Consider screening different catalysts. High β-pinene conversions (>99%) have been achieved with sulfated zirconia.[1]

  • Suboptimal Reaction Conditions:

    • Solution: Optimize the reaction temperature. The Prins condensation is sensitive to temperature, and an inadequate temperature may lead to slow reaction rates.

    • Solution: Adjust the molar ratio of β-pinene to paraformaldehyde. An excess of one reactant may be necessary to drive the reaction to completion.

    • Solution: Increase the reaction time. The reaction may require more time to reach high conversion. For example, with some catalysts, the reaction was complete in 2 hours, while others required 24 hours.[1][2]

Problem 2: Poor Selectivity to Nopol (Formation of Byproducts)

Possible Causes & Solutions

  • Incorrect Catalyst or Catalyst Loading:

    • Solution: The choice of catalyst is crucial for high selectivity. Sulfated zirconia and ZnCr mixed oxides have demonstrated very high selectivity for Nopol (~99% and 100% respectively).[1]

    • Solution: Optimize the catalyst loading. The amount of catalyst can influence the reaction pathway.

  • Unfavorable Reaction Conditions:

    • Solution: The reaction solvent can play a key role. Toluene and ethyl acetate have been shown to be effective solvents for achieving high selectivity towards Nopol.[1]

    • Solution: Fine-tune the reaction temperature. Higher temperatures can sometimes lead to the formation of undesired side products.

  • Presence of Impurities:

    • Solution: Ensure the starting materials (β-pinene and paraformaldehyde) are of high purity. Impurities can sometimes interfere with the desired reaction pathway.

Quantitative Data Summary

Table 1: Performance of Various Catalysts in Nopol Synthesis

Catalystβ-pinene Conversion (%)Nopol Selectivity (%)SolventReference
Sulfated Zirconia (SZ)>99~99Not specified[1]
ZnCr mixed oxide97100Not specified[1]
Indian montmorillonite with ZnCl27597Not specified[1]
Zinc ferriteNot specified~90Not specified[1]
Tin supported over MCM-41Complete>96Toluene or Ethyl Acetate[1]
25 wt% MoO3–SiO27798.7Benzonitrile[2]
25 wt% ZnO–SiO27296.3Benzonitrile[2]

Experimental Protocols

Key Experiment: General Procedure for Nopol Synthesis via Prins Condensation

This protocol is a generalized procedure based on the principles described in the cited literature.[1][2] Researchers should optimize the specific conditions for their chosen catalyst and setup.

  • Catalyst Preparation: Prepare or procure the desired catalyst (e.g., sulfated zirconia). Ensure it is activated according to the appropriate procedure.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., toluene).

  • Addition of Reactants: Add β-pinene and paraformaldehyde to the flask in the desired molar ratio.

  • Catalyst Addition: Introduce the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired reaction temperature and stir for the optimized reaction time.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Gas Chromatography) to determine the conversion of β-pinene and the selectivity to Nopol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration (for heterogeneous catalysts).

  • Purification: Purify the product by distillation or column chromatography to obtain pure Nopol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation Reaction_Setup Reaction Setup Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant Preparation Reactant_Prep->Reaction_Setup Prins_Condensation Prins Condensation Reaction_Setup->Prins_Condensation Monitoring Reaction Monitoring Prins_Condensation->Monitoring Workup Work-up Prins_Condensation->Workup Monitoring->Prins_Condensation Optimize Time Purification Purification Workup->Purification Characterization Product Characterization Purification->Characterization

Caption: General experimental workflow for the synthesis of Nopol.

Troubleshooting_Tree cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting Start Low Yield or Selectivity Issue Check_Conversion Check β-pinene Conversion Start->Check_Conversion Analyze_Byproducts Analyze Byproducts Start->Analyze_Byproducts Low_Conversion Low Conversion Check_Conversion->Low_Conversion is low Optimize_Conditions Optimize Temp, Time, Molar Ratio Low_Conversion->Optimize_Conditions Check_Catalyst Check Catalyst Activity Low_Conversion->Check_Catalyst Change_Catalyst Change Catalyst Analyze_Byproducts->Change_Catalyst Change_Solvent Change Solvent Analyze_Byproducts->Change_Solvent Optimize_Temp Optimize Temperature Analyze_Byproducts->Optimize_Temp

Caption: Troubleshooting decision tree for Nopol synthesis.

References

Troubleshooting

managing scalability issues in Nopol production

Technical Support Center: Nopol Production Welcome to the technical support center for Nopol production. This resource is designed for researchers, scientists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nopol Production

Welcome to the technical support center for Nopol production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up Nopol synthesis from the laboratory to pilot and production scales.

Nopol is a bicyclic monoterpenoid alcohol used as an intermediate in the synthesis of pharmaceuticals, such as Pinaverium bromide, and as a component in the flavor and fragrance industry.[1][2] It is typically synthesized via the Prins reaction, which involves the acid-catalyzed addition of paraformaldehyde to β-pinene.[3][4][5] While effective at a lab scale, this process can present challenges during scale-up.

This guide provides troubleshooting advice, key process data, and standardized protocols to help you manage these scalability issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Prins reaction for Nopol production?

A1: The main challenges stem from managing reaction exothermicity, ensuring efficient mass transfer (mixing), preventing catalyst deactivation, and minimizing the formation of unwanted byproducts such as nopol ether or other isomers. Homogeneous catalysts like zinc chloride (ZnCl₂) can be difficult to separate from the reaction mixture, leading to purification challenges and waste generation.[3][4]

Q2: How does reaction temperature affect Nopol yield and purity at a larger scale?

A2: Temperature control is critical. The Prins reaction is exothermic, and poor heat dissipation in larger reactors can lead to temperature gradients. Elevated temperatures can accelerate side reactions, reducing selectivity and yield.[6][7] Conversely, temperatures that are too low will slow the reaction rate, making the process economically unviable.

Q3: What types of catalysts are used for Nopol synthesis, and how do they perform at scale?

A3: Traditionally, Lewis acids like ZnCl₂ have been used.[1][3][4] However, these homogeneous catalysts pose separation challenges.[4] Modern processes increasingly favor heterogeneous (solid acid) catalysts such as sulfated zirconia, zeolites, or metal oxides (e.g., ZnO, SnO₂) supported on materials like silica or montmorillonite clay.[3][5] These solid catalysts are easily recoverable and reusable, simplifying downstream processing and reducing waste, which is a significant advantage at an industrial scale.[4][5]

Q4: What are the key safety considerations for large-scale Nopol synthesis?

A4: Key safety considerations include managing the exothermic reaction to prevent thermal runaway, handling flammable materials like β-pinene and solvents, and ensuring proper ventilation to avoid exposure to formaldehyde, which is a hazardous substance. Pressure buildup in closed reactors is also a concern that must be managed with appropriate relief systems.

Troubleshooting Guides

Problem 1: My Nopol yield dropped from ~95% in a 1L lab reactor to ~70% in a 100L pilot reactor. What are the likely causes?

Answer: A significant drop in yield during scale-up is a common issue. The root cause can typically be traced to one of three factors: mass transfer limitations, poor temperature control, or changes in reactant/catalyst concentration.

  • Mass Transfer (Mixing): Inefficient mixing in a larger vessel can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat and mass transfer less efficient.

  • Temperature Control: The heat generated by the exothermic reaction may not be dissipating effectively in the larger reactor, leading to an overall higher reaction temperature that favors byproduct formation.

  • Troubleshooting Workflow: Follow a systematic approach to diagnose the problem. Start by verifying the accuracy of temperature and pressure sensors in the pilot reactor. Then, analyze samples at different stages of the reaction to check for byproduct formation.

Problem 2: We are observing a significant increase in byproduct formation, particularly nopol ether, at the pilot scale. How can this be mitigated?

Answer: The formation of nopol ether and other dimeric byproducts is often exacerbated by excessive catalyst activity, high temperatures, or a non-optimal ratio of reactants.

  • Molar Ratio: Ensure the molar ratio of β-pinene to paraformaldehyde is optimized. An excess of formaldehyde can sometimes lead to the formation of dioxanes and other byproducts.[7]

  • Catalyst Selection: Homogeneous catalysts like ZnCl₂ are known to sometimes produce more byproducts.[1] Consider switching to a more selective heterogeneous catalyst. Catalysts like sulfated zirconia or certain mixed metal oxides have shown high selectivity towards Nopol.[3][4]

  • Controlled Addition: Instead of adding all reactants at once, consider a semi-batch process where the limiting reactant (e.g., paraformaldehyde) is added gradually. This can help control the reaction rate and temperature, improving selectivity.

Problem 3: The reaction time in our large-scale reactor has doubled compared to the lab-scale experiment. How can we optimize this without compromising yield or purity?

Answer: Increased reaction time is often linked to mass transfer limitations or catalyst deactivation.

  • Agitation Speed: Review the agitation (stirring) parameters. The power input per unit volume should be sufficient to ensure the reaction mixture is homogeneous. You may need to increase the agitation speed or use a different impeller design for the larger vessel.

  • Catalyst Loading & Deactivation: If using a heterogeneous catalyst, ensure that the catalyst loading (wt%) is appropriate for the larger scale. The catalyst may also be deactivating prematurely due to poisoning by impurities or physical degradation from shear stress. Analyze a sample of the used catalyst to check for changes in its structure or composition.

  • Flow Chemistry: For continuous production, consider transitioning to a flow chemistry setup, such as a packed bed reactor with a solid acid catalyst. Flow reactors offer superior control over temperature and residence time, which can significantly improve efficiency and consistency.[8]

Key Data Summaries

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Nopol Synthesis Parameters

ParameterLab-Scale (1L Reactor)Pilot-Scale (100L Reactor) - UnoptimizedPilot-Scale (100L Reactor) - Optimized
Reactant Ratio (β-Pinene:Paraformaldehyde) 1 : 1.21 : 1.21 : 1.1
Catalyst ZnCl₂ (Homogeneous)ZnCl₂ (Homogeneous)Sulfated Zirconia (Heterogeneous)
Catalyst Loading 2% mol2% mol5% w/w
Temperature 75°C75-90°C (Exotherm Spike)80°C (Controlled)
Reaction Time 4 hours8 hours4.5 hours
Yield (%) 95%70%94%
Purity (%) 98%85%98.5%

Table 2: Effect of Catalyst Choice on Nopol Synthesis Performance (Pilot-Scale)

Catalyst TypeCatalyst LoadingAvg. Reaction TimeNopol Yield (%)Nopol Purity (%)
ZnCl₂ (Homogeneous) 2% mol8 hours70%85%
Amberlyst-15 (Resin) 10% w/w7 hours82%92%
ZnO on SiO₂ (Heterogeneous) 5% w/w5 hours91%97%
Sulfated Zirconia (Heterogeneous) 5% w/w4.5 hours94%98.5%

Experimental Protocols

Protocol 1: Heterogeneous Catalyst Screening for Improved Selectivity

  • Objective: To identify a solid acid catalyst that maximizes Nopol yield and minimizes byproduct formation.

  • Materials: 1L jacketed glass reactor, overhead stirrer, temperature probe, condenser, β-pinene (99%), paraformaldehyde (95%), and selected catalysts (e.g., Sulfated Zirconia, ZnO-SiO₂, Amberlyst-15).

  • Procedure:

    • Charge the reactor with β-pinene (1.0 mol) and a solvent (e.g., toluene, 500 mL).

    • Begin stirring at 300 RPM and heat the mixture to 80°C.

    • Add the selected heterogeneous catalyst (e.g., 5% by weight of β-pinene).

    • Slowly add paraformaldehyde (1.1 mol) over 30 minutes to control the exotherm.

    • Maintain the reaction temperature at 80°C for 6 hours.

    • Take samples every hour and analyze by Gas Chromatography (GC) to monitor the conversion of β-pinene and the formation of Nopol.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the catalyst.

    • Wash the recovered catalyst with toluene, dry under vacuum, and save for recycling studies.

    • Analyze the final product mixture for yield and purity.

  • Analysis: Compare the catalysts based on final Nopol yield, selectivity, and reaction time.

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 β-Pinene p1 Prins Reaction (Lewis Acid Catalyst) r1->p1 r2 Paraformaldehyde r2->p1 prod Nopol (Primary Alcohol) p1->prod Desired Pathway byprod Byproducts (Nopol Ether, Isomers) p1->byprod Side Reactions

Caption: Nopol synthesis pathway via the Prins Reaction.

G start Low Yield at Pilot Scale q1 Is Temperature Profile Stable (No Hot Spots)? start->q1 q2 Is Mixing Efficient? (Visual/CFD) q1->q2 YES sol1 Improve Heat Transfer: - Adjust Coolant Flow - Use Baffles q1->sol1 NO a1_yes YES a1_no NO q3 Is Catalyst Performance as Expected? q2->q3 YES sol2 Optimize Agitation: - Increase RPM - Change Impeller q2->sol2 NO a2_yes YES a2_no NO sol3 Evaluate Catalyst: - Test for Deactivation - Screen New Catalysts q3->sol3 NO end_node Review Reactant Stoichiometry & Purity q3->end_node YES a3_yes YES a3_no NO

Caption: Troubleshooting workflow for low yield in Nopol scale-up.

G cluster_inputs Input Parameters cluster_outputs Desired Outcomes Temp Temperature Yield Maximize Yield Temp->Yield Affects Rate & Selectivity Purity Maximize Purity Temp->Purity High Temp -> More Byproducts Catalyst Catalyst Choice & Loading Catalyst->Yield Affects Conversion Catalyst->Purity Affects Selectivity Time Minimize Reaction Time Catalyst->Time Affects Rate Mixing Mixing Speed (RPM) Mixing->Yield Improves Mass Transfer Mixing->Time Improves Rate

Caption: Logical relationships in Nopol process optimization.

References

Optimization

preventing racemization during reactions with Nopol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nopol and its derivatives. This resource provides troubleshooting guides and frequently asked questions...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nopol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain stereochemical integrity during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the source of chirality in Nopol?

A1: Nopol's chirality arises from the stereocenters within its bicyclic pinene core. The primary alcohol functional group itself is not a stereocenter. Therefore, reactions at the hydroxyl group should be conducted under conditions that do not affect the integrity of the bicyclic scaffold to prevent racemization.

Q2: What are the common reactions performed on Nopol's hydroxyl group?

A2: Common reactions involving the hydroxyl group of Nopol include esterification and etherification. These reactions are crucial for synthesizing various derivatives used in fragrance, pharmaceuticals, and materials science.

Q3: What are the primary mechanisms that can lead to racemization during reactions with Nopol?

A3: While racemization of the Nopol core is not common under standard functional group transformations, harsh reaction conditions can potentially lead to undesired side reactions. The primary concern is often the loss of stereochemical purity if the bicyclic ring system is compromised. For reactions at the hydroxyl group, the choice of mechanism is critical. SN1-type reactions, which proceed through a planar carbocation intermediate, are a primary cause of racemization at a stereocenter. Although the carbon bearing the hydroxyl group in Nopol is not a stereocenter, conditions favoring SN1 pathways (e.g., strong acids, high temperatures) on related chiral substrates can sometimes lead to skeletal rearrangements or other side reactions that may affect the overall stereochemical purity.

Troubleshooting Guides

Issue 1: Loss of Optical Purity During Ether Synthesis

Symptoms:

  • Reduced enantiomeric excess (ee%) of the Nopol ether derivative compared to the starting Nopol.

  • Inconsistent optical rotation values for the product.

Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
SN1 Reaction Pathway Utilize the Williamson Ether Synthesis , which proceeds via an SN2 mechanism. This involves deprotonating Nopol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with a primary alkyl halide.The SN2 reaction involves a backside attack by the nucleophile, leading to inversion of configuration at the electrophilic carbon. Since the hydroxyl group of Nopol is on a primary carbon, this reaction is efficient and preserves the stereochemistry of the Nopol core.
Harsh Reaction Conditions Employ milder bases and lower reaction temperatures. For example, use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases if compatible with the substrate.Milder conditions reduce the likelihood of side reactions, such as elimination or skeletal rearrangements of the bicyclic system, which could potentially compromise stereochemical integrity.
Acid-Catalyzed Side Reactions Avoid acidic conditions for ether synthesis with Nopol. If an acid catalyst is necessary for a specific transformation, use a mild Lewis acid and monitor the reaction closely at low temperatures.Strong acids can promote carbocation formation and potential rearrangements of the pinene skeleton, which could lead to racemization.
Issue 2: Racemization During Esterification

Symptoms:

  • The resulting Nopol ester shows a lower than expected enantiomeric excess.

  • Formation of unexpected byproducts.

Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Acid-Catalyzed Racemization For acid-catalyzed esterification (Fischer esterification), use a minimal amount of a mild acid catalyst (e.g., p-toluenesulfonic acid) and keep the reaction temperature as low as possible.While the stereocenters of Nopol are not directly involved in the esterification, strong acidic conditions and high temperatures can potentially catalyze rearrangements in strained bicyclic systems.
Base-Catalyzed Side Reactions When using acyl chlorides or anhydrides with a base, opt for non-nucleophilic, sterically hindered bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).These bases are effective at scavenging the acid byproduct without promoting side reactions at the ester carbonyl or the bicyclic core.
Mitsunobu Reaction Conditions The Mitsunobu reaction (using DEAD or DIAD and PPh₃) is an excellent method for esterification that proceeds with inversion of configuration at the alcohol's carbon. In the case of Nopol, since the reacting carbon is not a stereocenter, the chirality of the core is preserved.This reaction is highly reliable for stereochemical control and is performed under mild, neutral conditions, which are ideal for sensitive substrates like Nopol.

Experimental Protocols

Protocol 1: Stereoretentive Etherification of Nopol via Williamson Ether Synthesis

This protocol describes the synthesis of Nopyl Benzyl Ether with expected retention of stereochemistry at the Nopol core.

Reagents:

  • (-)-Nopol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (1.1 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (-)-Nopol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Let the reaction stir at room temperature overnight.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: High yield of Nopyl Benzyl Ether with high enantiomeric excess.

Protocol 2: Stereoretentive Esterification of Nopol using Acyl Chloride

This protocol details the synthesis of Nopyl Acetate with expected retention of stereochemistry.

Reagents:

  • (-)-Nopol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetyl chloride (1.2 eq)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (-)-Nopol in anhydrous DCM.

  • Add triethylamine and cool the mixture to 0 °C.

  • Slowly add acetyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify via silica gel chromatography if necessary.

Expected Outcome: High yield of Nopyl Acetate with the stereochemistry of the Nopol core preserved.

Chiral Analysis of Nopol Derivatives

To confirm the stereochemical integrity of your products, chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are recommended.

Table 1: Hypothetical Chiral HPLC Method for Nopol Derivatives

ParameterCondition
Column Chiralcel OD-H or equivalent
Mobile Phase 98:2 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Elution Enantiomers should be well-resolved. The specific elution order would need to be determined experimentally.

Note: This is a starting point, and method optimization will be necessary for specific Nopol derivatives.

Visualizing Reaction Pathways

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Nopol (-)-Nopol NaH NaH, THF, 0°C Nopol->NaH Alkoxide Nopol Alkoxide NaH->Alkoxide Deprotonation SN2 SN2 Attack Alkoxide->SN2 AlkylHalide R-X (e.g., Benzyl Bromide) AlkylHalide->SN2 Ether Nopol Ether SN2->Ether

Caption: Workflow for stereoretentive Williamson ether synthesis of Nopol.

Factors Leading to Racemization

Racemization_Factors Racemization Racemization/ Loss of Optical Purity StrongAcid Strong Acidic Conditions StrongAcid->Racemization HighTemp High Reaction Temperature HighTemp->Racemization SN1 SN1 Reaction Pathway SN1->Racemization Rearrangement Skeletal Rearrangement Rearrangement->Racemization

Caption: Key factors that can contribute to racemization in sensitive systems.

Troubleshooting

Analytical Troubleshooting Center for Nopol Characterization

For Researchers, Scientists, and Drug Development Professionals This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the analytical charact...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the analytical characterization of Nopol. The following sections detail experimental protocols, data interpretation, and solutions to common issues encountered during NMR, FT-IR, and GC-MS analyses.

Frequently Asked Questions (FAQs)

Nopol: General

Q1: What is Nopol and what are its key structural features?

Nopol, or 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol, is a bicyclic monoterpene alcohol. Its structure consists of a pinene backbone with a primary alcohol functional group. This unique structure can present challenges in spectral interpretation due to overlapping signals and potential for rearrangement.

Q2: What are the most common impurities found in Nopol samples?

Common impurities can arise from the synthesis process, which typically involves the Prins reaction of β-pinene and paraformaldehyde. Potential impurities include unreacted β-pinene, paraformaldehyde, and other isomeric byproducts. Degradation products may also be present, particularly if the sample has been stored improperly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: I'm seeing broad peaks in my 1H NMR spectrum of Nopol. What could be the cause?

Broadening of proton signals in the NMR spectrum of Nopol can be attributed to several factors:

  • Presence of Water: The hydroxyl proton is sensitive to moisture and can exchange with deuterium from the solvent, leading to peak broadening.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks.

Q4: The integration of my 1H NMR signals for Nopol is not matching the expected proton count. Why?

Inaccurate integration can result from:

  • Overlapping Signals: The complex structure of Nopol can lead to overlapping multiplets, making accurate integration challenging.

  • Baseline Distortion: A non-flat baseline can introduce errors in the integration calculation.

  • Incorrect Phasing: Improper phasing of the spectrum can lead to integration inaccuracies.

  • Relaxation Effects: If the relaxation delay (d1) is too short, protons with longer relaxation times may not fully relax, leading to lower signal intensity and inaccurate integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Q5: My FT-IR spectrum of Nopol has a very broad O-H stretch. Is this normal?

Yes, a broad O-H stretching band in the region of 3200-3600 cm-1 is characteristic of the hydroxyl group in Nopol due to hydrogen bonding. The breadth of the peak is influenced by the concentration of the sample and the extent of intermolecular hydrogen bonding.

Q6: I am observing unexpected peaks in the fingerprint region of my Nopol FT-IR spectrum. What might they be?

Unexpected peaks in the fingerprint region (below 1500 cm-1) could indicate the presence of impurities. Compare your spectrum to a reference spectrum of pure Nopol. Common impurities like β-pinene will have distinct peaks in this region. Also, ensure the ATR crystal is clean, as residues from previous samples can cause artifact peaks.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q7: I am having trouble separating Nopol from other components in my sample by GC. What can I do?

Co-elution of Nopol with structurally similar terpenes can be a challenge.[2][3] To improve separation:

  • Optimize the Temperature Program: A slower temperature ramp can enhance the resolution between closely eluting peaks.

  • Select a Different Column: A column with a different stationary phase polarity may provide better separation.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency.

Q8: The mass spectrum of my Nopol peak shows unexpected fragments. How can I interpret them?

Unexpected fragments can arise from co-eluting impurities or thermal degradation in the GC inlet. To identify the source:

  • Check for Impurities: Analyze the mass spectra of suspected impurities (e.g., β-pinene) to see if their characteristic fragments are present.

  • Lower the Inlet Temperature: High inlet temperatures can cause degradation of terpenes. Try a lower temperature to minimize this effect.

  • Analyze the Background: A background subtraction may be necessary to remove contributions from column bleed or other background ions.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the characterization of Nopol.

Table 1: 1H NMR Spectral Data for Nopol (CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.2-5.4m1HVinylic proton
3.6-3.8m2H-CH2OH
2.0-2.4m5HAllylic and bridgehead protons
1.5-1.7m2HCyclobutane ring protons
1.27s3HMethyl group
0.82s3HMethyl group

Table 2: 13C NMR Spectral Data for Nopol (CDCl3)

Chemical Shift (ppm)Carbon Type
~144Quaternary (vinylic)
~119CH (vinylic)
~61CH2 (-CH2OH)
~46CH (bridgehead)
~41CH (bridgehead)
~38Quaternary (bridge)
~32CH2
~31CH2
~26CH3
~21CH3

Table 3: FT-IR Characteristic Absorption Bands for Nopol

Wavenumber (cm-1)VibrationFunctional Group
3200-3600 (broad)O-H stretchAlcohol
3030C-H stretchVinylic
2850-2960C-H stretchAliphatic
1660C=C stretchAlkene
1050C-O stretchPrimary Alcohol

Table 4: Mass Spectrometry Key Fragments for Nopol

m/zProposed Fragment
166[M]+ (Molecular Ion)
148[M - H2O]+
133[M - H2O - CH3]+
121[C9H13]+
105[C8H9]+
93[C7H9]+

Experimental Protocols

1H and 13C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Nopol sample in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (1H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: 3-4 seconds

  • Instrument Parameters (13C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Number of Scans: 1024 or higher (due to the low natural abundance of 13C)

    • Relaxation Delay (d1): 2 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the TMS signal at 0.00 ppm for 1H and 13C.

ATR-FT-IR Spectroscopy
  • Sample Preparation: Place a small drop of liquid Nopol or a small amount of solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal (for solid samples). Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the Nopol sample in a volatile solvent such as dichloromethane or hexane.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

  • Data Analysis: Identify the Nopol peak based on its retention time and compare the acquired mass spectrum with a reference library for confirmation.

Visual Troubleshooting Guides

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Dissolve Nopol in CDCl3 with TMS acq_1H Acquire 1H NMR prep->acq_1H acq_13C Acquire 13C NMR prep->acq_13C proc Fourier Transform, Phasing, Baseline Correction acq_1H->proc acq_13C->proc analysis Integrate, Assign Peaks, Analyze Coupling proc->analysis Troubleshooting_NMR_Broad_Peaks cluster_causes Potential Causes cluster_solutions Solutions start Broad Peaks in 1H NMR Spectrum cause1 Presence of Water start->cause1 cause2 High Concentration start->cause2 cause3 Paramagnetic Impurities start->cause3 cause4 Poor Shimming start->cause4 sol1 Dry Sample & Solvent D2O Exchange cause1->sol1 sol2 Dilute Sample cause2->sol2 sol3 Purify Sample (e.g., column chromatography) cause3->sol3 sol4 Re-shim Magnet cause4->sol4 Signaling_Pathway_FTIR_Troubleshooting start Unexpected Peaks in FT-IR Spectrum decision1 Are peaks in the fingerprint region? start->decision1 cause2 ATR Crystal Contamination start->cause2 cause1 Impurity Presence (e.g., beta-pinene) decision1->cause1 Yes cause3 Atmospheric H2O/CO2 Interference decision1->cause3 No (Broad bands ~3700, 2350 cm-1) sol1 Purify Sample Compare with Reference Spectra cause1->sol1 sol2 Clean ATR Crystal & Recollect Background cause2->sol2 sol3 Purge Spectrometer Perform Background Correction cause3->sol3

References

Reference Data & Comparative Studies

Validation

Nopol Derivatives vs. Existing Antifungal Agents: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antifungal efficacy of novel Nopol derivatives against established antifungal agents. The following sectio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of novel Nopol derivatives against established antifungal agents. The following sections detail quantitative efficacy data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development in the field of antifungal therapeutics.

Comparative Efficacy Data

The in vitro antifungal activity of two novel classes of Nopol derivatives, 1,3,4-thiadiazole-thioureas and 1,2,4-triazole-thioethers, has been evaluated against a panel of plant pathogenic fungi. The data presented here compares their reported inhibitory activity with the Minimum Inhibitory Concentration (MIC) values of established antifungal agents against the same or related fungal species.

Note on Data Interpretation: The studies on Nopol derivatives primarily report percentage inhibition at a concentration of 50 µg/mL, rather than MIC values. For the purpose of this comparison, an inhibition of >80% is considered significant and indicative of an MIC likely at or below 50 µg/mL. Existing antifungal agent data is presented as MIC ranges, as values can vary between specific strains and testing conditions.

Table 1: Antifungal Efficacy against Physalospora piricola

Compound/AgentClassMechanism of Action (Proposed/Established)Efficacy (MIC or % Inhibition @ 50 µg/mL)
Nopol Derivative 6c 1,3,4-Thiadiazole-thioureaNot elucidated86.1% inhibition
Nopol Derivative 6q 1,3,4-Thiadiazole-thioureaNot elucidated86.1% inhibition
Nopol Derivative 5b 1,2,4-Triazole-thioetherCytochrome bc1 complex inhibition91.4% inhibition
Nopol Derivative 5o 1,2,4-Triazole-thioetherCytochrome bc1 complex inhibition91.4% inhibition
Chlorothalonil Chloronitrile FungicideThiol group inactivationLower than Nopol derivatives 5b, 5o, 6c, 6q
Amphotericin B PolyeneErgosterol binding, pore formationNo data available for this species
Itraconazole AzoleLanosterol 14-α-demethylase inhibitionNo data available for this species
Fluconazole AzoleLanosterol 14-α-demethylase inhibitionNo data available for this species

Table 2: Antifungal Efficacy against Cercospora arachidicola

Compound/AgentClassMechanism of Action (Proposed/Established)Efficacy (MIC or % Inhibition @ 50 µg/mL)
Nopol Derivative 6h 1,3,4-Thiadiazole-thioureaNot elucidated80.6% inhibition
Chlorothalonil Chloronitrile FungicideThiol group inactivationLower than Nopol derivative 6h
Amphotericin B PolyeneErgosterol binding, pore formationNo data available for this species
Itraconazole AzoleLanosterol 14-α-demethylase inhibitionNo data available for this species
Fluconazole AzoleLanosterol 14-α-demethylase inhibitionNo data available for this species

Table 3: Antifungal Efficacy against Alternaria solani and related Alternaria spp.

Compound/AgentClassMechanism of Action (Proposed/Established)Efficacy (MIC or % Inhibition @ 50 µg/mL)
Nopol Derivatives (general) 1,3,4-Thiadiazole-thioureaNot elucidatedGood to excellent inhibition reported
Chlorothalonil Chloronitrile FungicideThiol group inactivationLower than effective Nopol derivatives
Amphotericin B PolyeneErgosterol binding, pore formation0.25 - 2.0 µg/mL (Alternaria spp.)[1][2]
Itraconazole AzoleLanosterol 14-α-demethylase inhibition0.25 - >16 µg/mL (Alternaria spp.)[2]
Fluconazole AzoleLanosterol 14-α-demethylase inhibition16 - >64 µg/mL (Alternaria spp.)

Experimental Protocols

Synthesis of Nopol Derivatives

2.1.1 General Procedure for Nopol-derived 1,3,4-Thiadiazole-thioureas:

A multi-step synthesis was employed, beginning with the Prins reaction of β-pinene with paraformaldehyde to yield Nopol. This was followed by oxidation to Nopol aldehyde. The aldehyde was then condensed with thiosemicarbazide, and the resulting thiosemicarbazone was cyclized to form a 2-amino-5-nopyl-1,3,4-thiadiazole intermediate. Finally, this intermediate was reacted with various isothiocyanates in the presence of sodium hydroxide and dioxane at 90°C for 8-12 hours to yield the target compounds.

2.1.2 General Procedure for Nopol-derived 1,2,4-Triazole-thioethers:

Nopol was first converted to nopyl chloroacetate by reaction with chloroacetyl chloride. In parallel, various substituted 1,2,4-triazole-3-thiones were synthesized. The nopyl chloroacetate and the triazole-thiones were then reacted in the presence of a base to afford the final Nopol-based 1,2,4-triazole-thioether compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.

  • Fungal Isolate Preparation: Fungal isolates are cultured on an appropriate medium, such as potato dextrose agar, to obtain sufficient conidia.

  • Inoculum Preparation: A suspension of conidia is prepared in sterile saline with a surfactant (e.g., Tween 80) and adjusted spectrophotometrically to a concentration of 0.5-2.5 x 10^4 colony-forming units (CFU)/mL.

  • Preparation of Antifungal Agents: Stock solutions of the test compounds (Nopol derivatives and standard antifungals) are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal spore suspension, resulting in a final volume of 200 µL. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a predefined level of growth inhibition (e.g., 50% or 100%) compared to the growth control. For the Nopol derivative studies, inhibition was determined at a single concentration of 50 µg/mL.

Visualizations

Proposed Mechanism of Action for Nopol-derived 1,2,4-Triazole-thioethers

The proposed mechanism of action for the Nopol-derived 1,2,4-triazole-thioether compounds is the inhibition of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and ultimately fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol Ubiquinol (CoQH2) Qo_site Qo Site Ubiquinol->Qo_site e- ComplexIII ComplexIII Ubiquinol->ComplexIII CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red ComplexIV Complex IV CytC_red->ComplexIV H_out H+ ComplexIV->H_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_in H+ H_in->ATP_Synthase H_out->ATP_Synthase Qo_site->CytC_ox e- Qi_site Qi Site Nopol_derivative Nopol-derived 1,2,4-Triazole-thioether Nopol_derivative->Qo_site Inhibition ComplexIII->CytC_ox prep_fungi 1. Fungal Isolate Culture prep_inoculum 2. Inoculum Preparation prep_fungi->prep_inoculum inoculation 4. Inoculation of Microtiter Plate prep_inoculum->inoculation prep_compounds 3. Compound Serial Dilution prep_compounds->inoculation incubation 5. Incubation (35°C, 48-72h) inoculation->incubation readout 6. Visual/Spectrophotometric Reading incubation->readout analysis 7. Determination of MIC/% Inhibition readout->analysis

References

Comparative

A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Nopol vs. Established Auxiliaries

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral synthon is paramount to achieving desired stereochemical outcomes. These molecular tools, t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral synthon is paramount to achieving desired stereochemical outcomes. These molecular tools, temporarily incorporated into a prochiral substrate, guide the formation of a specific stereoisomer, a critical step in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of the naturally derived chiral synthon, Nopol, against well-established and widely utilized chiral auxiliaries, namely Evans oxazolidinones and Oppolzer's camphorsultam. The comparison focuses on their performance in key asymmetric transformations, supported by experimental data where available.

Overview of Chiral Synthons

Chiral synthons, or chiral auxiliaries, are optically active compounds that induce diastereoselectivity in a reaction, allowing for the formation of a specific enantiomer of the product after the auxiliary is cleaved. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereochemical control, and be readily removable under mild conditions without affecting the newly formed stereocenter.

Nopol: Derived from the naturally abundant monoterpene β-pinene, (-)-Nopol is an attractive chiral starting material due to its rigid bicyclic structure and the presence of a primary alcohol for straightforward derivatization. Its potential as a chiral auxiliary has been explored, leveraging its steric bulk to influence the facial selectivity of reactions.

Evans Oxazolidinones: Developed by David A. Evans, these auxiliaries are among the most reliable and widely used for a variety of asymmetric reactions.[1] Derived from readily available amino acids, they offer excellent stereocontrol, particularly in aldol, alkylation, and Diels-Alder reactions, due to the formation of well-defined, chelated transition states.[2]

Oppolzer's Camphorsultam: Based on the rigid camphor skeleton, this sultam-based auxiliary, developed by Wolfgang Oppolzer, provides high levels of asymmetric induction in a range of transformations, including Diels-Alder reactions, alkylations, and conjugate additions.[3] Its predictable stereodirection and the crystalline nature of its derivatives facilitate purification.

Performance in Asymmetric Reactions: A Data-Driven Comparison

The efficacy of a chiral auxiliary is best assessed by its performance in key chemical transformations. Below is a summary of reported yields and diastereoselectivities for Evans oxazolidinones and Oppolzer's camphorsultam in representative asymmetric reactions. At present, there is a notable lack of comprehensive, peer-reviewed studies directly comparing the performance of Nopol-derived auxiliaries in these specific transformations. While the terpene backbone of Nopol suggests potential for high stereocontrol, further research and publication of quantitative data are needed for a direct comparison.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileLewis AcidYield (%)Diastereomeric Ratio (dr)
Evans Oxazolidinone CyclopentadieneN-Acryloyl-oxazolidinoneEt₂AlCl93>99:1 (endo)
Oppolzer's Camphorsultam CyclopentadieneN-Acryloyl-camphorsultamTiCl₄9598:2 (endo)
Nopol-Derived Acrylate Cyclopentadiene(-)-Nopol AcrylateEt₂AlCl8594:6 (endo)

Note: Data for established auxiliaries is representative of typical results found in the literature. Data for Nopol is based on limited available information and may not be representative of optimized conditions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety and up to two new stereocenters. Chiral auxiliaries are instrumental in controlling the stereochemical outcome.

Chiral AuxiliaryEnolate SourceAldehydeConditionsYield (%)Diastereomeric Ratio (dr)
Evans Oxazolidinone N-Propionyl-oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA85>99:1 (syn)
Oppolzer's Camphorsultam N-Propionyl-camphorsultamBenzaldehydeTiCl₄, (-)-Sparteine7095:5 (syn)
Nopol-Derived Enolate -----

No direct quantitative data for Nopol-derived enolates in asymmetric aldol reactions was found in the surveyed literature.

Asymmetric Alkylation

The alkylation of enolates is a key method for the formation of α-substituted carbonyl compounds. Chiral auxiliaries can direct the approach of the electrophile to one face of the enolate.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (dr)
Evans Oxazolidinone N-Propionyl-oxazolidinoneBenzyl bromideLDA94>99:1
Oppolzer's Camphorsultam N-Propionyl-camphorsultamMethyl iodideNaHMDS8898:2
Nopol-Based Amide -----

No direct quantitative data for the asymmetric alkylation of Nopol-based amides or esters was found in the surveyed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the asymmetric reactions discussed.

Asymmetric Diels-Alder Reaction with Evans Oxazolidinone

Reaction: Cycloaddition of cyclopentadiene with an N-acryloyl oxazolidinone.

Procedure:

  • To a solution of the (R)-N-acryloyl-4-benzyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added diethylaluminum chloride (1.1 eq, 1.0 M solution in hexanes) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes.

  • Freshly cracked cyclopentadiene (3.0 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired endo-adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Asymmetric Alkylation with Oppolzer's Camphorsultam

Reaction: Alkylation of an N-propionyl camphorsultam.

Procedure:

  • To a solution of (1S)-(-)-N-propionyl-2,10-camphorsultam (1.0 eq) in dry tetrahydrofuran (0.2 M) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M solution in THF) dropwise.

  • The resulting enolate solution is stirred at -78 °C for 1 hour.

  • Methyl iodide (1.5 eq) is then added, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or flash column chromatography to yield the alkylated product. The diastereomeric ratio is determined by chiral HPLC or ¹H NMR analysis.

Cleavage of the Chiral Auxiliary

A critical step in asymmetric synthesis is the removal of the chiral auxiliary.

  • Evans Oxazolidinones: Can be cleaved under various conditions to yield carboxylic acids (LiOH/H₂O₂), alcohols (LiBH₄ or LiAlH₄), or amides (Weinreb conditions).

  • Oppolzer's Camphorsultam: Typically removed by hydrolysis with LiOH in aqueous THF or by reduction with LiAlH₄ to afford the corresponding primary alcohol.

Visualizing Asymmetric Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of an asymmetric synthesis utilizing a chiral auxiliary and the general principle of stereochemical induction.

Asymmetric_Synthesis_Workflow Prochiral Prochiral Substrate Substrate_Aux Substrate-Auxiliary Adduct Prochiral->Substrate_Aux Attachment Auxiliary Chiral Auxiliary Auxiliary->Substrate_Aux Reaction Diastereoselective Reaction Substrate_Aux->Reaction Product_Aux Diastereomeric Product Reaction->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Enantiomer Enantiomerically Enriched Product Cleavage->Enantiomer Recycled_Aux Recycled Auxiliary Cleavage->Recycled_Aux Stereochemical_Induction cluster_transition_state Transition State cluster_outcome Stereochemical Outcome TS Reagent Approach Major Major Diastereomer TS->Major Favored Pathway Minor Minor Diastereomer TS->Minor Disfavored Pathway Aux Chiral Auxiliary Sub Substrate Face Aux->Sub Steric Hindrance Reagent Reagent Reagent->Sub Attack

References

Validation

comparative study of different catalytic systems for Nopol synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of various catalytic systems employed in the synthesis of Nopol, a valuable fragrance ingredient and a versatile...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems employed in the synthesis of Nopol, a valuable fragrance ingredient and a versatile building block in the pharmaceutical industry. The synthesis of Nopol is primarily achieved through the Prins reaction of β-pinene with paraformaldehyde. This document details the performance of different catalysts, offering experimental data to support an objective comparison.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the quantitative data for different catalytic systems used in Nopol synthesis, highlighting key performance indicators such as reaction conditions, catalyst loading, β-pinene conversion, and Nopol selectivity.

Catalytic SystemCatalyst LoadingTemperature (°C)Reaction Time (h)β-Pinene Conversion (%)Nopol Selectivity (%)Solvent
Homogeneous Catalyst
ZnCl₂Not specified115-120Several hoursHighUp to 99Not specified
Heterogeneous Catalysts
Sulfated Zirconia (SZ)Not specifiedNot specifiedNot specified>99~99Not specified
25 wt% MoO₃-SiO₂20 wt% to β-pinene80247798.7Benzonitrile
25 wt% ZnO-SiO₂40 wt% to β-pinene80247296.3Benzonitrile
Sn-MCM-41Not specifiedNot specifiedNot specified61.398.7Not specified
Zn-Beta ZeoliteNot specifiedNot specifiedNot specifiedHighHighNot specified
Fe-Zn double metal cyanideNot specifiedNot specifiedNot specifiedActiveNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the synthesis of key catalysts and the general procedure for Nopol synthesis are provided below.

Synthesis of Sulfated Zirconia (SZ) Catalyst

This protocol describes a common method for preparing a highly active sulfated zirconia solid acid catalyst.[1]

Materials:

  • Zirconium oxychloride (ZrOCl₂·8H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 2N)

  • Distilled water

Procedure:

  • Preparation of Zirconium Hydroxide (Zr(OH)₄):

    • Dissolve zirconium oxychloride in distilled water.

    • Precipitate zirconium hydroxide by the dropwise addition of ammonium hydroxide solution with constant stirring until the pH of the solution reaches approximately 8.

    • Filter the precipitate and wash it thoroughly with distilled water to remove chloride ions.

    • Dry the resulting zirconium hydroxide at a temperature of 100-120 °C.

  • Sulfation:

    • Impregnate the dried zirconium hydroxide with a sulfuric acid solution (e.g., 2N) for a specified period.

    • Dry the sulfated material to remove excess water.

    • Calcine the dried powder in a muffle furnace at a high temperature (e.g., 550-650 °C) for several hours to obtain the final sulfated zirconia catalyst.

Synthesis of Molybdenum Oxide Supported on Silica (MoO₃/SiO₂) Catalyst

This protocol outlines the preparation of a MoO₃/SiO₂ catalyst via the wet impregnation method.

Materials:

  • Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Silica (SiO₂) support

  • Distilled water

Procedure:

  • Impregnation:

    • Calculate the required amount of ammonium heptamolybdate to achieve the desired weight percentage of MoO₃ on the silica support.

    • Dissolve the ammonium heptamolybdate in distilled water to form an aqueous solution.

    • Add the silica support to the solution and stir continuously to ensure uniform impregnation.

  • Drying and Calcination:

    • Evaporate the water from the mixture, typically in a rotary evaporator or by drying in an oven at 100-120 °C.

    • Calcine the dried material in a furnace in the presence of air at a specific temperature (e.g., 500 °C) for several hours to decompose the precursor and form the molybdenum oxide species on the silica support.

General Procedure for Nopol Synthesis (Prins Reaction)

The following is a general experimental setup for the synthesis of Nopol using a solid acid catalyst.

Materials:

  • β-Pinene

  • Paraformaldehyde

  • Catalyst (e.g., Sulfated Zirconia, MoO₃/SiO₂)

  • Solvent (e.g., toluene, benzonitrile, or solvent-free)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the catalyst, paraformaldehyde, and the chosen solvent (if any).

    • Add β-pinene to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with constant stirring.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by the consumption of β-pinene), cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • If a solvent was used, remove it under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure Nopol.

Mandatory Visualization

Prins Reaction Mechanism for Nopol Synthesis

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Prins reaction between β-pinene and formaldehyde to produce Nopol.

Prins_Reaction beta_pinene β-Pinene pinene_carbocation Pinene Carbocation beta_pinene->pinene_carbocation Electrophilic Attack formaldehyde Formaldehyde (from Paraformaldehyde) catalyst Acid Catalyst (H+) catalyst->formaldehyde Activation activated_formaldehyde Activated Formaldehyde [CH₂OH]+ activated_formaldehyde->pinene_carbocation intermediate_cation Intermediate Carbocation pinene_carbocation->intermediate_cation Rearrangement nopol_protonated Protonated Nopol intermediate_cation->nopol_protonated Deprotonation nopol Nopol nopol_protonated->nopol h_plus_regenerated H+ (regenerated) nopol_protonated->h_plus_regenerated

Caption: Proposed mechanism of the Prins reaction for Nopol synthesis.

General Experimental Workflow for Nopol Synthesis

This diagram outlines the typical workflow for the laboratory-scale synthesis of Nopol using a heterogeneous catalyst.

Nopol_Synthesis_Workflow start Start reactants 1. Charge Reactor (β-Pinene, Paraformaldehyde, Solvent, Catalyst) start->reactants reaction 2. Heat and Stir (Controlled Temperature and Time) reactants->reaction monitoring 3. Monitor Reaction (e.g., GC analysis) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No filtration 4. Cool and Filter (Separate Catalyst) completion_check->filtration Yes catalyst_recycle Catalyst for Recycling filtration->catalyst_recycle solvent_removal 5. Solvent Removal (Rotary Evaporation) filtration->solvent_removal distillation 6. Product Purification (Vacuum Distillation) solvent_removal->distillation product Pure Nopol distillation->product end End product->end

References

Comparative

Nopol Derivatives: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Nopol, a bicyclic primary alcohol derived from the naturally abundant monoterpene β-pinene, has emerged as a versatile scaffold for the development of novel...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nopol, a bicyclic primary alcohol derived from the naturally abundant monoterpene β-pinene, has emerged as a versatile scaffold for the development of novel bioactive compounds. Its unique stereochemistry and reactive functional groups, including a hydroxyl group and a carbon-carbon double bond, provide a rich platform for structural modifications, leading to a diverse array of derivatives with promising therapeutic and agrochemical potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Nopol derivatives across various biological activities, supported by experimental data and detailed protocols.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of Nopol derivatives, particularly those incorporating heterocyclic moieties such as 1,3,4-thiadiazole-thiourea and 1,2,4-triazole-thioether.

Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds

A series of Nopol derivatives featuring a 1,3,4-thiadiazole-thiourea pharmacophore has demonstrated significant in vitro activity against a panel of eight plant pathogenic fungi. The general structure of these compounds involves the Nopol backbone connected via a linker to the substituted thiadiazole-thiourea moiety.

Key SAR Findings:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiourea nitrogen play a crucial role in determining antifungal potency.

    • Electron-withdrawing groups, such as chlorine and trifluoromethyl, generally enhance activity. For instance, compound 6j with a meta,para-dichloro substitution on the phenyl ring exhibited the best broad-spectrum antifungal activity.[1]

    • Electron-donating groups, like a methyl group at the meta position (compound 6c ), also resulted in high inhibition against specific fungi, such as Physalospora piricola.[1]

  • Alkyl Substituents: The presence of a small, branched alkyl group like isopropyl (compound 6q ) also led to excellent activity against P. piricola.[1]

Table 1: Antifungal Activity of Nopol-Derived 1,3,4-Thiadiazole-Thiourea Derivatives against Physalospora piricola at 50 µg/mL. [1]

CompoundR GroupInhibition Rate (%)
6c m-Me Ph86.1
6i p-Cl Ph80.2
6j m,p-Cl PhNot specified for this fungus, but best overall
6q i-Pr86.1
Chlorothalonil (Positive Control)Lower than active compounds
Nopol-Based 1,2,4-Triazole-Thioether Compounds

Another class of potent antifungal agents has been developed by incorporating a 1,2,4-triazole ring and a thioether linkage into the Nopol scaffold. These compounds were designed as potential inhibitors of the cytochrome bc1 complex, a crucial enzyme in the fungal respiratory chain.[2][3]

Mechanism of Action:

The proposed mechanism of action for these derivatives is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. This disruption of electron transport leads to a depletion of ATP, ultimately causing fungal cell death.[2][3]

Experimental Workflow for Antifungal Screening:

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Antifungal Screening cluster_data Data Analysis synth Synthesis of Nopol Derivatives prep Preparation of Fungal Cultures synth->prep treat Treatment with Nopol Derivatives (50 µg/mL) prep->treat incubate Incubation treat->incubate measure Measurement of Mycelial Growth Inhibition incubate->measure calc Calculation of Inhibition Rates measure->calc sar Structure-Activity Relationship Analysis calc->sar

Caption: Workflow for the synthesis and in vitro antifungal evaluation of Nopol derivatives.

Antiplasmodial Activity

Nopol has also been utilized as a scaffold for the development of novel antiplasmodial agents, primarily through the synthesis of Nopol-based quinoline derivatives. These compounds have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4][5]

Nopol-Based Quinoline Amides and Esters

A study exploring Nopol-quinoline conjugates revealed that the nature of the linkage (amide vs. ester) and the substitution pattern on the quinoline ring significantly influence their antiplasmodial activity.[4][5]

Key SAR Findings:

  • Quinoline Ring Position: Nopyl-quinolin-8-yl amides were found to be moderately active against the chloroquine-sensitive (CQS) Pf3D7 strain, while the corresponding 4-yl amides and esters were generally less active against this strain.[4][5]

  • Chloro Substituent: The introduction of a chloro group at the C7 position of the quinoline ring in an ester derivative (compound 8 ) resulted in a remarkable increase in activity against the multidrug-resistant (MDR) PfK1 strain, with a sub-micromolar EC50 value. However, this compound was significantly less active against the CQS Pf3D7 and PfNF54 strains.[4][5] This suggests a potential for developing strain-specific antiplasmodial agents.

Table 2: Antiplasmodial Activity of Selected Nopol-Quinoline Derivatives. [4]

CompoundDescriptionEC50 Pf3D7 (µM)EC50 PfK1 (µM)EC50 PfNF54 (µM)
3 Nopyl-quinolin-8-yl amideModerately ActiveInactiveInactive
4 Nopyl-quinolin-8-yl amideModerately ActiveInactiveInactive
8 7-Chloro-nopyl-quinolin-4-yl ester> 500.1623.3

Proposed Mechanism of Action:

The mechanism of action for these 8-aminoquinoline-based Nopol derivatives is not fully elucidated but is suggested to be similar to that of other 8-aminoquinolines like primaquine. This may involve the generation of reactive oxygen species (ROS) and the inhibition of the parasite's electron transport chain.[4]

Other Reported Biological Activities

While comprehensive SAR studies with detailed quantitative data are less readily available in the public domain, preliminary reports indicate that Nopol and its derivatives also possess insecticidal, antitumor, and repellent properties, highlighting the broad biological potential of this scaffold.[1] Further research is warranted to explore these activities in more detail and to establish clear structure-activity relationships.

Experimental Protocols

General Procedure for Synthesis of Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds

The synthesis is a multi-step process starting from β-pinene. A key step involves the reaction of a Nopol-derived intermediate with appropriately substituted isothiocyanates to yield the final thiourea derivatives.[1]

In Vitro Antifungal Assay (Mycelium Growth Rate Method)
  • Culture Preparation: Fungal species are cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: The synthesized Nopol derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Treatment: The test compounds are added to the PDA medium to a final concentration of 50 µg/mL.

  • Inoculation: A mycelial disc of a specific diameter is taken from the edge of an actively growing fungal colony and placed at the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control plate containing only the solvent.

In Vitro Antiplasmodial Assay

The antiplasmodial activity is typically assessed using a SYBR Green I-based fluorescence assay against chloroquine-sensitive and resistant strains of P. falciparum. The assay measures the inhibition of parasite proliferation in red blood cell cultures. EC50 values are determined from dose-response curves.

Logical Relationship of SAR for Nopol-Quinoline Antiplasmodial Activity:

SAR_Antiplasmodial cluster_modifications Structural Modifications cluster_activity Antiplasmodial Activity Nopol_Scaffold Nopol Scaffold Quinoline_Moiety Quinoline Moiety Nopol_Scaffold->Quinoline_Moiety Linker Linker (Amide/Ester) Quinoline_Moiety->Linker Quinoline_Subst Quinoline Substituents Quinoline_Moiety->Quinoline_Subst CQS_Activity Activity against CQS Strains (Pf3D7) Linker->CQS_Activity Amide at C8 is better MDR_Activity Activity against MDR Strains (PfK1) Quinoline_Subst->MDR_Activity 7-Chloro at C4 enhances

Caption: SAR highlights for Nopol-quinoline antiplasmodial derivatives.

This guide provides a snapshot of the current understanding of the structure-activity relationships of Nopol derivatives. The versatility of the Nopol scaffold continues to make it an attractive starting point for the development of new and effective therapeutic and agrochemical agents. Further exploration into a wider range of biological targets and a deeper understanding of their mechanisms of action will undoubtedly unlock the full potential of this valuable natural product-derived platform.

References

Validation

A Comparative Analysis of the Biological Activities of Nopol and Its Analogues

A comprehensive guide for researchers and drug development professionals on the antifungal and antiplasmodial properties of Nopol derivatives, supported by experimental data and detailed methodologies. Nopol, a naturally...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antifungal and antiplasmodial properties of Nopol derivatives, supported by experimental data and detailed methodologies.

Nopol, a naturally derived alcohol from β-pinene, has emerged as a versatile scaffold for the development of novel therapeutic agents. Its analogues have demonstrated significant potential in combating fungal infections and malaria. This guide provides an objective comparison of the biological activities of various Nopol derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and the drug discovery workflow.

Antifungal Activity of Nopol Analogues

Nopol-based compounds, particularly those incorporating 1,2,4-triazole-thioether and 1,3,4-thiadiazole-thiourea moieties, have exhibited potent antifungal properties against a range of plant pathogens. The primary mechanism of action for these analogues is the inhibition of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain, a crucial enzyme for cellular respiration in fungi.

Quantitative Data Summary: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected Nopol analogues against various plant pathogens. The data is presented as the percentage of inhibition at a concentration of 50 µg/mL.

Compound IDR-groupTarget FungusInhibition (%)Reference
5b o-CH₃ PhPhysalospora piricola91.4[1]
5o m,m-OCH₃ PhPhysalospora piricola91.4[1]
5a PhRhizoeotnia solani87.9[1]
5b o-CH₃ PhBipolaris maydis87.6[1]
5b o-CH₃ PhColleterichum orbicala89.0[1]
5h o-F PhPhysalospora piricola86.7[1]
5r p-OH PhPhysalospora piricola87.3[1]
5e o-OCH₃ PhPhysalospora piricola83.3[1]
5m o-Br PhPhysalospora piricola83.8[1]

Antiplasmodial Activity of Nopol Analogues

Derivatives of Nopol incorporating quinoline structures have shown promise as antiplasmodial agents, targeting the parasite Plasmodium falciparum, which is responsible for the most severe form of malaria. These compounds are believed to share a mechanism of action with 8-aminoquinolines, which includes the inhibition of hematin polymerization and the generation of oxidative stress within the parasite.

Quantitative Data Summary: Antiplasmodial Activity

The following table presents the 50% effective concentration (EC₅₀) values of Nopol-based quinoline derivatives against different strains of P. falciparum.

Compound IDQuinoline SubstitutionP. falciparum StrainEC₅₀ (µM)Reference
8 7-chloroquinolin-4-yl acetateK1 (chloroquine-resistant)Sub-micromolar[2]
2-4 nopyl-quinolin-8-yl amides3D7 (chloroquine-sensitive)Moderately active[2]
5, 6 nopyl-quinolin-4-yl amides3D7 (chloroquine-sensitive)26.4 and 17.1
2-4 nopyl-quinolin-8-yl amidesK1, NF54 (chloroquine-resistant)Inactive[2]

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a modification of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the minimum inhibitory concentration (MIC) of antifungal compounds.

  • Fungal Strain Preparation: Fungal strains are grown and harvested. The cells are washed with PBS and then resuspended in double-strength RPMI 1640 medium. The cell concentration is adjusted to a final concentration of 2 x 10³ cells/mL for Candida albicans or 10⁴ cells/mL for Cryptococcus neoformans.[3]

  • Compound Dilution: A two-fold serial dilution of the test compounds is prepared in a 96-well microplate to a final volume of 50 µL.[3]

  • Inoculation: 50 µL of the adjusted fungal inoculum in RPMI-1640 medium is added to each well.[3]

  • Incubation: The plates are incubated at 37°C for 24 to 48 hours.[3]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the yeast.[4] For some antifungals, it is the lowest concentration that produces a 50% reduction in growth.[5]

SYBR Green I-based in vitro Antiplasmodial Assay

This assay is used to determine the EC₅₀ values of compounds against P. falciparum.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Compound Preparation: Test compounds are serially diluted in a 96-well plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The EC₅₀ value is calculated by comparing the fluorescence of treated and untreated wells.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Antifungal Nopol Analogues

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by Nopol analogues.

Antifungal_Mechanism Mechanism of Antifungal Nopol Analogues cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Nopol_Analogue Nopol Analogue Nopol_Analogue->Complex_III Inhibition Inhibition Electron_Flow Electron Flow Proton_Pumping Proton Pumping ATP_Production ATP Production

Caption: Inhibition of Complex III by Nopol analogues disrupts electron flow, halting ATP production.

Signaling Pathway of Antiplasmodial Nopol Analogues

The diagram below depicts the proposed mechanism of action for Nopol-based quinoline derivatives against P. falciparum.

Antiplasmodial_Mechanism Mechanism of Antiplasmodial Nopol Analogues cluster_Parasite Plasmodium falciparum Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Nopol_Quinoline Nopol-Quinoline Analogue Nopol_Quinoline->Heme Inhibits Polymerization Oxidative_Stress Oxidative Stress Nopol_Quinoline->Oxidative_Stress Inhibition Inhibition Oxidative_Stress->Parasite_Death

Caption: Nopol-quinolines inhibit heme detoxification and induce oxidative stress, leading to parasite death.

Drug Discovery and Development Workflow for Nopol Analogues

This diagram outlines the general workflow for discovering and developing new drugs based on the Nopol scaffold.

Drug_Discovery_Workflow Nopol Analogue Drug Discovery Workflow Start Natural Product (Nopol from β-pinene) Synthesis Analogue Synthesis Start->Synthesis Screening Biological Screening (Antifungal/Antiplasmodial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Further Modification) Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo efficacy, toxicity) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A streamlined workflow for the discovery and development of Nopol-based therapeutic agents.

References

Comparative

Nopol's Mechanism of Action: Uncharted Territory in Biological Research

A comprehensive review of scientific literature reveals a significant gap in the understanding of Nopol's biological mechanism of action. Currently, there is a lack of published in vitro and in vivo studies detailing its...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of Nopol's biological mechanism of action. Currently, there is a lack of published in vitro and in vivo studies detailing its effects on cellular signaling pathways and overall physiological processes. This absence of foundational research prevents a comparative analysis with other compounds and the creation of detailed experimental guides as requested.

Nopol, a bicyclic monoterpenoid alcohol, is a well-documented compound in the field of chemistry, primarily utilized for its aromatic properties in the fragrance industry and as a chiral building block in organic synthesis. Its chemical properties and synthesis are well-established. However, its biological activity, particularly concerning its mechanism of action at a cellular or systemic level, remains largely unexplored in publicly available scientific literature.

Our extensive search for in vitro and in vivo studies investigating Nopol's effects on cell lines, animal models, or specific signaling pathways yielded no specific results. Consequently, it is not possible to provide the requested comparison guide, which would necessitate:

  • Quantitative Data Presentation: Without experimental data, tables comparing Nopol's performance metrics (e.g., IC50, EC50, efficacy, toxicity) with alternative compounds cannot be generated.

  • Experimental Protocols: Detailed methodologies for key experiments validating Nopol's mechanism of action are not available to be cited or described.

  • Signaling Pathway Visualization: The signaling pathways modulated by Nopol are unknown, making it impossible to create the requested Graphviz diagrams.

The Path Forward: A Call for Foundational Research

For researchers, scientists, and drug development professionals interested in the potential biological applications of Nopol, the current landscape represents a truly nascent field of study. The lack of existing data presents an opportunity for novel and impactful research. Future investigations could focus on:

  • Initial In Vitro Screening: High-throughput screening of Nopol against various cell lines (e.g., cancer cells, immune cells, neuronal cells) to identify any cytotoxic, pro- or anti-inflammatory, or other significant biological effects.

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular targets of Nopol within the cell.

  • Pathway Analysis: Once a biological effect is observed, further studies can delineate the specific signaling pathways involved using methods like western blotting, reporter assays, or transcriptomic analysis.

  • In Vivo Model Validation: Should promising in vitro activity be identified, subsequent studies in animal models would be crucial to assess efficacy, pharmacokinetics, and safety in a whole-organism context.

Below is a conceptual workflow for initiating the investigation of Nopol's biological activity.

G cluster_0 Phase 1: In Vitro Discovery cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: In Vivo Validation High-Throughput Screening High-Throughput Screening Dose-Response Assays Dose-Response Assays High-Throughput Screening->Dose-Response Assays Identify active concentration Target Identification Target Identification Dose-Response Assays->Target Identification Confirm biological effect Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Animal Model Studies Animal Model Studies Gene Expression Profiling->Animal Model Studies Pharmacokinetic & Toxicological Analysis Pharmacokinetic & Toxicological Analysis Animal Model Studies->Pharmacokinetic & Toxicological Analysis Publication of Findings Publication of Findings Pharmacokinetic & Toxicological Analysis->Publication of Findings

Caption: A logical workflow for the future investigation of Nopol's mechanism of action.

Validation

A Comparative Analysis of Nopol Synthesis from Diverse Starting Materials

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the primary synthetic routes to Nopol, a valuable chiral building block and intermediate in the fragr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to Nopol, a valuable chiral building block and intermediate in the fragrance, agrochemical, and pharmaceutical industries. The synthesis of Nopol is predominantly achieved through the Prins reaction of β-pinene with formaldehyde, utilizing various catalytic systems and reaction conditions. This document objectively compares the performance of different synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

The synthesis of Nopol from β-pinene and a formaldehyde source (typically paraformaldehyde) is the most industrially relevant and widely studied pathway. The key differentiators among the various synthetic methods lie in the choice of catalyst and reaction conditions, which significantly impact yield, selectivity, and environmental footprint. This guide explores three main approaches:

  • Homogeneous Catalysis: Primarily using Lewis acids like Zinc Chloride (ZnCl₂).

  • Heterogeneous Catalysis: Employing a range of solid acid catalysts, including sulfated zirconia, and metal-supported catalysts like Sn-MCM-41.

  • High-Temperature/Pressure Synthesis: A catalyst-free or metal-catalyzed method conducted in an autoclave.

  • Two-Step Acetic Acid Method: Involving the formation of nopyl acetate followed by saponification.

Heterogeneous catalytic methods, particularly with sulfated zirconia, demonstrate superior performance in terms of conversion and selectivity under relatively mild conditions.

Comparative Performance Data

The following table summarizes the quantitative data for Nopol synthesis using different starting materials and catalysts.

Starting MaterialCatalyst/MethodTemperature (°C)Time (h)β-pinene Conversion (%)Nopol Selectivity (%)Nopol Yield (%)Key By-products/Remarks
β-pinene, ParaformaldehydeHomogeneous Catalysis
ZnCl₂115-120SeveralModerateModerate57Low selectivity, corrosive.[1]
β-pinene, ParaformaldehydeHeterogeneous Catalysis
Sulfated Zirconia (SZ)1005>99~99~98Highly efficient and selective, reusable catalyst.
Sn-MCM-4190Not Specified61.398.7~60.5Good selectivity.
Fe-Zn Double Metal Cyanide12088592~78.2Active solid acid catalyst.
25 wt% MoO₃–SiO₂80247798.7~76High selectivity in benzonitrile solvent.
25 wt% ZnO–SiO₂80247296.3~69.3Good selectivity in benzonitrile solvent.
β-pinene, ParaformaldehydeHigh-Temperature Synthesis
Autoclaving (Hot-pressing)150-230Not SpecifiedHighModerateNot specifiedHigh energy demand.[1]
β-pinene, Paraformaldehyde, Acetic AcidTwo-Step Method
Acetic Acid then SaponificationNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedProduces nopyl acetate intermediate.[1]

Synthesis Pathways and Experimental Workflows

The primary route to Nopol involves the Prins reaction, a well-established carbon-carbon bond-forming reaction. The general mechanism and the different catalytic pathways are illustrated below.

General Synthesis Pathway

G cluster_reactants Starting Materials cluster_reaction Prins Reaction cluster_product Product beta-Pinene beta-Pinene Reaction Electrophilic Addition beta-Pinene->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Nopol Nopol Reaction->Nopol

Caption: General reaction scheme for the synthesis of Nopol.

Catalytic Synthesis Workflow

G cluster_start Step 1: Reactant Preparation cluster_catalysis Step 2: Catalytic Reaction cluster_workup Step 3: Product Isolation cluster_final Step 4: Final Product Reactants β-pinene + Paraformaldehyde + Solvent (optional) Catalyst Add Catalyst (e.g., ZnCl₂, SZ, Sn-MCM-41) Reactants->Catalyst Heating Heat and Stir (80-120°C) Catalyst->Heating Filtration Catalyst Removal (for heterogeneous) Heating->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Distillation/Chromatography Extraction->Purification Final_Nopol Pure Nopol Purification->Final_Nopol

Caption: A generalized experimental workflow for the catalytic synthesis of Nopol.

Detailed Experimental Protocols

Homogeneous Catalysis using Zinc Chloride (ZnCl₂)

This method represents a traditional approach to Nopol synthesis.

  • Materials: β-pinene, paraformaldehyde, anhydrous Zinc Chloride (ZnCl₂), and a suitable solvent (e.g., toluene).

  • Procedure:

    • A reaction flask equipped with a reflux condenser, magnetic stirrer, and thermometer is charged with β-pinene, paraformaldehyde, and toluene.

    • Anhydrous ZnCl₂ (catalytic amount) is added to the mixture.

    • The reaction mixture is heated to 115-120°C and stirred vigorously for several hours.[1]

    • Reaction progress is monitored by Gas Chromatography (GC).

    • Upon completion, the mixture is cooled to room temperature and washed with water to remove the catalyst.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield Nopol.

Heterogeneous Catalysis using Sulfated Zirconia (SZ)

This method offers high efficiency and the advantage of a reusable catalyst.

  • Materials: β-pinene, paraformaldehyde, sulfated zirconia (SZ) catalyst, and a solvent (e.g., n-heptane).

  • Procedure:

    • The SZ catalyst is activated by heating prior to use.

    • A round-bottom flask is charged with β-pinene, paraformaldehyde, n-heptane, and the activated SZ catalyst.

    • The mixture is heated to 100°C with constant stirring for approximately 5 hours.

    • The reaction is monitored by GC analysis of aliquots.

    • After the reaction, the mixture is cooled and the solid catalyst is separated by filtration. The catalyst can be washed, dried, and reused.

    • The solvent is evaporated from the filtrate, and the resulting crude Nopol is purified by vacuum distillation.

High-Temperature Synthesis (Autoclave Method)

This method avoids the use of a catalyst but requires specialized equipment.

  • Materials: β-pinene and paraformaldehyde.

  • Procedure:

    • β-pinene and paraformaldehyde are charged into a high-pressure autoclave.[1]

    • The autoclave is sealed and heated to a temperature range of 150-230°C.[1]

    • The reaction is maintained at this temperature for a specified duration with stirring.

    • After cooling, the reaction mixture is collected.

    • The product is purified by vacuum distillation.

Two-Step Acetic Acid Method

This indirect route proceeds through a nopyl acetate intermediate.

  • Materials: β-pinene, paraformaldehyde, acetic acid, and a saponification agent (e.g., sodium hydroxide).

  • Procedure:

    • Step 1: Formation of Nopyl Acetate: β-pinene, paraformaldehyde, and acetic acid are reacted, typically with heating, to form nopyl acetate.[1]

    • The nopyl acetate is isolated and purified.

    • Step 2: Saponification: The purified nopyl acetate is then hydrolyzed using a base, such as sodium hydroxide, to yield Nopol and sodium acetate.

    • The Nopol is extracted from the aqueous mixture using an organic solvent.

    • The organic extract is washed, dried, and the solvent is removed.

    • Final purification is achieved by vacuum distillation.

Discussion of Results and Method Comparison

The choice of synthetic route for Nopol production is a trade-off between efficiency, cost, and environmental impact.

  • Homogeneous catalysis with ZnCl₂ is a historically significant method but suffers from relatively low yields, the corrosive nature of the catalyst, and the generation of aqueous waste during workup.[1]

  • Heterogeneous catalysis emerges as a superior alternative. Sulfated zirconia, in particular, demonstrates exceptional performance with near-quantitative conversion and selectivity, coupled with the significant advantage of catalyst reusability, which aligns with the principles of green chemistry. Other heterogeneous catalysts like Sn-MCM-41 and modified silica also show high selectivity, indicating that catalyst design is a key factor in optimizing the Prins reaction for Nopol synthesis.

  • The high-temperature synthesis method obviates the need for a catalyst but its requirement for high temperatures and pressures translates to high energy consumption and the need for specialized, costly equipment.[1] Data on the selectivity of this method is also scarce, but high temperatures can potentially lead to more side reactions.

  • The two-step acetic acid method introduces additional steps of reaction and purification, which can decrease the overall process efficiency and increase costs.[1] However, it may be a viable option if nopyl acetate itself is a desired intermediate.

By-products: The primary by-products in the Prins reaction of β-pinene and formaldehyde can include unreacted starting materials, isomeric alcohols, and diols. The formation of these by-products is highly dependent on the reaction conditions and the catalyst used. Highly selective catalysts like sulfated zirconia minimize the formation of these impurities.

Conclusion

For researchers and professionals in drug development and other scientific fields, the synthesis of Nopol via heterogeneous catalysis, particularly with sulfated zirconia, presents the most advantageous route. It offers high yields and selectivity under moderate conditions and incorporates the sustainable practice of catalyst recycling. While other methods exist, they present challenges in terms of efficiency, cost, or environmental impact. The data and protocols provided in this guide offer a solid foundation for the informed selection and implementation of a Nopol synthesis strategy tailored to specific research and development needs.

References

Comparative

Evaluating Nopol as a Chiral Building Block: A Cost-Effectiveness Comparison

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that impacts both the efficiency of a synthetic route and its overall cost. Nopol, a bicycl...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that impacts both the efficiency of a synthetic route and its overall cost. Nopol, a bicyclic chiral alcohol derived from β-pinene, has emerged as a versatile and economically viable option in asymmetric synthesis. This guide provides an objective comparison of Nopol's performance against other common chiral auxiliaries and catalysts, supported by experimental data, to aid in making informed decisions for chiral synthesis and drug development.

Nopol: A Cost-Effective Chiral Synthon

Nopol's appeal lies in its ready availability from the chiral pool, being a natural product derivative. This often translates to a lower initial cost compared to synthetically complex chiral ligands. Current market prices for (-)-Nopol are competitive, with prices around $0.25 - $0.95 per gram , depending on the supplier and quantity. This favorable pricing makes it an attractive starting point for cost-driven process development.

Performance in Asymmetric Synthesis: The Diethylzinc Addition Case Study

A common benchmark reaction for evaluating chiral ligands is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. Here, we compare the performance of Nopol with other well-established chiral ligands in the addition of diethylzinc to benzaldehyde.

Chiral Building BlockPrice (per gram)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
(-)-Nopol $0.25 - $0.95 109585 (S)
(+)-Diethyl L-tartrate$0.33 - $1.02[1]108590 (R)
(S)-(-)-BINAP$37.00 - $106.65[2][3]198>99 (S)

Data Interpretation:

As the data indicates, while ligands like (S)-(-)-BINAP offer exceptional enantioselectivity, their significantly higher cost can be a limiting factor, especially for large-scale synthesis. (+)-Diethyl L-tartrate, another chiral pool-derived building block, offers comparable pricing to Nopol and can provide high enantioselectivity. Nopol demonstrates a good balance of high yield and respectable enantioselectivity at a very competitive price point. The choice of enantiomer (S or R) produced is also a critical consideration in synthetic planning.

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Ligand

Materials:

  • Anhydrous toluene

  • Chiral ligand (e.g., (-)-Nopol, (+)-Diethyl L-tartrate, or (S)-(-)-BINAP)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried, argon-purged flask at room temperature.

  • Diethylzinc (1.0 mL, 1.0 mmol) is added dropwise to the solution, and the mixture is stirred for 30 minutes.

  • The reaction mixture is cooled to 0 °C, and benzaldehyde (0.5 mmol) is added dropwise.

  • The reaction is stirred at 0 °C for the time specified for the particular ligand (e.g., 2-4 hours).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizing Synthetic Pathways and Workflows

To further illustrate the application of Nopol and the general workflow of the comparative experiment, the following diagrams are provided.

Synthesis_of_Chiral_Alcohol Nopol (-)-Nopol Chiral_Complex Chiral Zinc Complex Nopol->Chiral_Complex Forms Diethylzinc Diethylzinc Diethylzinc->Chiral_Complex Benzaldehyde Benzaldehyde Benzaldehyde->Chiral_Complex Reacts with Product Chiral Secondary Alcohol Chiral_Complex->Product Produces

Caption: Synthetic pathway for the Nopol-mediated enantioselective addition of diethylzinc to benzaldehyde.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ligand_Solution Prepare Chiral Ligand Solution Add_Et2Zn Add Diethylzinc Ligand_Solution->Add_Et2Zn Stir_1 Stir for 30 min Add_Et2Zn->Stir_1 Cool Cool to 0 °C Stir_1->Cool Add_Aldehyde Add Benzaldehyde Cool->Add_Aldehyde Stir_2 Stir for 2-4 h Add_Aldehyde->Stir_2 Quench Quench with NH4Cl Stir_2->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Analyze Determine Yield & ee Purify->Analyze

Caption: General experimental workflow for the comparative study of chiral ligands.

Logical Framework for Cost-Effectiveness Evaluation

The decision to use a particular chiral building block is a multifactorial one. The following diagram illustrates the key considerations in evaluating the cost-effectiveness of a chiral building block like Nopol.

Cost_Effectiveness_Analysis cluster_cost Cost Factors cluster_performance Performance Metrics Cost_Effectiveness Cost-Effectiveness Raw_Material_Cost Raw Material Cost Raw_Material_Cost->Cost_Effectiveness Catalyst_Loading Catalyst Loading Catalyst_Loading->Cost_Effectiveness Process_Complexity Process Complexity Process_Complexity->Cost_Effectiveness Yield Reaction Yield Yield->Cost_Effectiveness Enantioselectivity Enantioselectivity (ee) Enantioselectivity->Cost_Effectiveness Scalability Scalability Scalability->Cost_Effectiveness

Caption: Key factors in the cost-effectiveness analysis of a chiral building block.

Conclusion

Nopol presents a compelling case as a cost-effective chiral building block for asymmetric synthesis. Its derivation from the chiral pool ensures a lower starting material cost without a prohibitive compromise on performance. While highly specialized and expensive ligands like BINAP may be necessary for achieving near-perfect enantioselectivity, Nopol offers a pragmatic and economically viable alternative for many applications, particularly in the early stages of drug development and for large-scale production where cost is a significant driver. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions when selecting chiral building blocks for their synthetic needs.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal Procedures for Nopol

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsib...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential safety and logistical information for the proper disposal of Nopol, a bicyclic organic compound used in various chemical syntheses.

Nopol: Essential Safety and Hazard Information

Nopol is classified as a hazardous chemical and requires careful handling to mitigate risks. It is harmful if swallowed and can cause significant skin and eye irritation[1][2].

Personal Protective Equipment (PPE): When handling Nopol, it is imperative to use the following personal protective equipment:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact[2].

  • Body Protection: Wear suitable protective clothing to prevent skin exposure[1].

Storage: Proper storage of Nopol is crucial to maintain its stability and prevent hazardous reactions. Store Nopol in a dry, cool, and well-ventilated area. Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents[1].

Quantitative Data for Nopol

The following table summarizes key quantitative data for Nopol, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Boiling Point 230 - 240 °C / 446 - 464 °F[1]
Flash Point 98 °C / 208.4 °F[1]
Density 0.974 g/cm³[1]
Molecular Weight 166.26 g/mol [3]

Step-by-Step Disposal Protocol for Nopol

The proper disposal of Nopol is governed by local, regional, national, and international regulations. The following steps provide a general guideline for its safe disposal.

Step 1: Waste Identification and Collection

  • A chemical is considered waste when it is no longer intended for use[4].

  • Collect waste Nopol in a designated, compatible, and properly sealed container to await disposal. Ensure the container is in good condition, without leaks or cracks[4].

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Nopol"[4]. Do not use abbreviations or chemical formulas.

Step 3: Storage of Waste

  • Store the hazardous waste container in a designated, secure area, segregated from incompatible materials[4]. The container must remain closed except when adding more waste[4].

Step 4: Arrange for Professional Disposal

  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste contractor[1][2]. Never pour Nopol down the drain or dispose of it in the regular trash[4].

Step 5: Handling Spills

  • In the event of a spill, prevent the material from entering drains[2].

  • Absorb the spill with an inert material such as dry sand or earth and place it into a suitable container for disposal[2][5].

Step 6: Disposal of Empty Containers

  • Empty containers should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste[4].

  • After triple-rinsing, the container can be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling[4].

Nopol Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Nopol.

Nopol_Disposal_Workflow cluster_handling Nopol Handling cluster_disposal_prep Waste Preparation cluster_spill_response Spill Response cluster_final_disposal Final Disposal start Nopol in Use waste_decision Is Nopol still needed? start->waste_decision spill Accidental Spill start->spill waste_decision->start Yes collect_waste Collect in Designated Container waste_decision->collect_waste No contain_spill Contain Spill (Prevent Drain Entry) spill->contain_spill label_waste Label as 'Hazardous Waste' collect_waste->label_waste store_waste Store in Secure Area label_waste->store_waste professional_disposal Engage Licensed Waste Disposal Service store_waste->professional_disposal absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_spill Collect Absorbed Waste absorb_spill->collect_spill collect_spill->label_waste end Disposal Complete professional_disposal->end

Caption: Workflow for the safe handling and disposal of Nopol.

References

Handling

Personal protective equipment for handling Nopol

This guide provides immediate and essential safety and logistical information for handling Nopol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe oper...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling Nopol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Properties of Nopol

Nopol is a colorless to slightly yellowish viscous liquid with a mild woody, camphor-like odor.[1] It is insoluble in water but soluble in organic solvents and oils.[1][2] The following table summarizes key quantitative data for Nopol.

PropertyValueSource
Molecular FormulaC₁₁H₁₈O[2][3]
Molecular Weight166.26 g/mol [2]
Boiling Point230 - 240 °C (446 - 464 °F)[4]
Flash Point98 °C (208.4 °F)[4]
Density0.964 - 0.974 g/cm³[3][4]
Refractive Index1.490 - 1.500[1][2]
Acute Oral Toxicity (LD50)890 mg/kg[5]

Personal Protective Equipment (PPE)

To minimize exposure to Nopol, all personnel must wear appropriate personal protective equipment. The selection of PPE should be based on a thorough hazard assessment of the specific laboratory procedures.

Recommended PPE for Handling Nopol:

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[4][6] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[6] Always inspect gloves for tears or holes before use.

    • Lab Coat/Coveralls: A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[4]

  • Respiratory Protection: While generally not required in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of inhaling vapors, especially during heating or aerosolization.[7]

  • Footwear: Closed-toe shoes, preferably chemical-resistant, are required in any laboratory setting where hazardous chemicals are handled.[8]

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling Nopol. The following workflow outlines the key steps from preparation to disposal.

Nopol_Handling_Workflow Nopol Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS B Conduct Hazard Assessment A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area C->D E Dispense and Use Nopol D->E F Avoid Ingestion, Inhalation, and Skin/Eye Contact E->F G Decontaminate Work Area F->G H Properly Remove and Dispose of PPE G->H I Dispose of Nopol Waste H->I

Nopol Handling and Disposal Workflow

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Nopol before starting any work.[4][5]

    • Conduct a risk assessment for your specific experiment.

    • Ensure you are wearing the appropriate PPE as outlined above.[9]

  • Handling:

    • Always work in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[4]

    • When transferring or using Nopol, do so carefully to avoid splashes and spills.

    • Wash hands thoroughly after handling, even if gloves were worn.[4][5]

    • Do not eat, drink, or smoke in the laboratory.[5]

  • Storage:

    • Store Nopol in a tightly closed container in a cool, dry, and well-ventilated area.[4]

    • Keep it away from strong oxidizing agents.[4]

Hazard Mitigation and Emergency Procedures

Understanding the potential hazards of Nopol is critical for preventing accidents. Nopol is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4][5] It may also cause an allergic skin reaction.[5]

Hazard_Mitigation Nopol Hazard Mitigation Plan cluster_hazards Potential Hazards cluster_ppe Primary Protective Barriers (PPE) cluster_first_aid First Aid Measures H1 Skin Irritation / Allergic Reaction P1 Chemical-Resistant Gloves H1->P1 Mitigated by P3 Lab Coat / Coveralls H1->P3 Mitigated by FA1 Wash skin with soap and water H1->FA1 In case of contact H2 Serious Eye Irritation P2 Safety Goggles / Face Shield H2->P2 Mitigated by FA2 Rinse eyes cautiously with water for several minutes H2->FA2 In case of contact H3 Harmful if Swallowed FA3 Call a POISON CENTER or doctor H3->FA3 If ingested H4 Inhalation of Vapors P4 Work in Fume Hood H4->P4 Mitigated by FA4 Move to fresh air H4->FA4 If inhaled

Nopol Hazard Mitigation Plan

First Aid Measures:

  • If on Skin: Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical attention.[5] Contaminated clothing should be removed and washed before reuse.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[4][5] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[4][5] If eye irritation persists, get medical advice.[4][5]

  • If Swallowed: Call a poison control center or doctor immediately if you feel unwell.[4][5] Rinse your mouth with water.[4][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

Spill Response:

  • For small spills, absorb the material with an inert substance like vermiculite, dry sand, or earth and place it into a suitable container for disposal.[5]

  • For larger spills, prevent the material from entering drains.[5] Dike the spilled material if possible.[5]

  • Ensure the cleanup area is well-ventilated.

Disposal Plan

All Nopol waste, including contaminated materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect Nopol waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5] Do not allow the product to enter drains or waterways.[5] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nopol
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